Technical Documentation Center

9H-fluoren-9-ylmethyl N-(2-hydroxypropyl)carbamate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 9H-fluoren-9-ylmethyl N-(2-hydroxypropyl)carbamate
  • CAS: 185308-00-3

Core Science & Biosynthesis

Foundational

Engineering Peptidomimetics: A Technical Guide to 9H-fluoren-9-ylmethyl N-(2-hydroxypropyl)carbamate

Executive Summary In the landscape of modern drug discovery, overcoming the pharmacokinetic limitations of native peptides—such as rapid proteolytic degradation and poor membrane permeability—is a critical hurdle. 9H-flu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, overcoming the pharmacokinetic limitations of native peptides—such as rapid proteolytic degradation and poor membrane permeability—is a critical hurdle. 9H-fluoren-9-ylmethyl N-(2-hydroxypropyl)carbamate (commonly known as Fmoc-1-amino-2-propanol) has emerged as a highly versatile bifunctional building block. By providing an orthogonally protected primary amine and a reactive secondary alcohol, this compound enables the seamless solid-phase synthesis (SPPS) of reduced amide isosteres, macrocyclic libraries, and biologically active peptide alcohols[1][2][3].

This whitepaper provides an in-depth technical analysis of its structural properties, mechanistic utility, and field-proven experimental workflows designed for researchers and drug development professionals.

Structural and Physicochemical Profiling

The utility of Fmoc-1-amino-2-propanol stems directly from its molecular architecture. The urethane (carbamate) linkage of the Fmoc group ensures chemical stability during acidic transformations while allowing for rapid deprotection under mild basic conditions (e.g., 20% piperidine)[1]. Furthermore, the C2 stereocenter allows for precise spatial orientation when designing chiral peptidomimetic drugs[4].

Quantitative Data Summary
PropertySpecification
Chemical Name 9H-fluoren-9-ylmethyl N-(2-hydroxypropyl)carbamate[5]
Common Synonyms Fmoc-1-amino-2-propanol; Fmoc-NH-CH₂-CH(OH)-CH₃
CAS Registry Number 185308-00-3[5][6]
Molecular Formula C₁₈H₁₉NO₃[6]
Molecular Weight 297.35 g/mol [6]
Stereochemistry Chiral (C2 stereocenter); available as defined (R) and (S) enantiomers[4]
Key Functional Groups Base-labile Fmoc-protected amine; nucleophilic secondary hydroxyl

Mechanistic Utility in Peptidomimetic Synthesis

Standard amino acids form amide bonds that are highly susceptible to enzymatic cleavage. Integrating Fmoc-1-amino-2-propanol into a peptide backbone fundamentally alters its hydrogen-bonding network and flexibility, yielding several high-value scaffolds:

  • Reduced Amide Isosteres ( Ψ[CH2​−NH] ): By oxidizing the secondary alcohol to a ketone and performing a reductive amination with an incoming amino acid, researchers can replace the labile amide bond with a robust methylene-amine linkage. This modification drastically improves the in vivo half-life of the resulting drug[1].

  • Macrocyclic Scaffolds: The bifunctional nature of the molecule allows it to be anchored to a resin via the alcohol (or an aldehyde derivative), leaving the Fmoc-protected amine available for standard chain elongation. Subsequent cyclization yields macrocycles that are highly effective as inhibitors of bacterial protein synthesis[3].

  • Peptide Alcohols: Direct attachment of the hydroxyl group to a trityl or dihydropyran linker enables the synthesis of C-terminal peptide alcohols. These structures act as potent, stable analogues of endogenous peptides like enkephalins, exhibiting pronounced pain-relieving properties[2].

Visualizing Scaffold Generation

Scaffold_Generation Root Fmoc-1-amino-2-propanol (CAS: 185308-00-3) Oxidation Dess-Martin Oxidation (Yields α-Amino Ketone) Root->Oxidation DMP, DCM Direct Direct Resin Attachment (O-Alkylation/Esterification) Root->Direct Linker Coupling Reductive Reductive Amination (Resin-bound Aldehyde) Root->Reductive BH3-Pyridine Iso Reduced Amide Isosteres (Proteolytic Stability) Oxidation->Iso Alc Peptide Alcohols (Enkephalin Analogues) Direct->Alc Mac Macrocyclic Libraries (Antibacterial Scaffolds) Reductive->Mac

Caption: Logical pathways for generating diverse peptidomimetic scaffolds from Fmoc-1-amino-2-propanol.

Standardized Experimental Workflows (Self-Validating Systems)

To ensure scientific integrity and reproducibility, the following protocols emphasize the causality behind reagent selection and incorporate built-in validation checkpoints.

Protocol A: Solid-Phase Reductive Amination onto ArgoGel-MB-CHO Resin

This protocol anchors the amino alcohol to an aldehyde-functionalized resin, a critical first step in combinatorial macrocycle synthesis[3].

  • Step 1: Equilibration. Suspend Fmoc-1-amino-2-propanol (15 mmol) in Methanol (MeOH, 90 mL). Add Sodium Methoxide (NaOMe, 30 mmol) and agitate for 4 hours. Causality: NaOMe ensures the amine (if previously salted) is fully free-based and prepares the microenvironment for optimal resin swelling.

  • Step 2: Neutralization & Scavenging. Add Acetic Acid (33 mmol) to neutralize the base, followed by Trimethylorthoformate (TMOF, 60 mL). Causality: TMOF acts as a chemical water scavenger, driving the thermodynamic equilibrium strictly toward imine formation[3].

  • Step 3: Resin Addition. Add ArgoGel-MB-CHO resin (12 mmol aldehyde capacity) and agitate overnight.

  • Step 4: Reduction. Add Borane-pyridine complex (BH₃-pyridine). Causality: Unlike NaBH₄, BH₃-pyridine is highly stable in acidic conditions and selectively reduces the protonated iminium ion without prematurely reducing unreacted resin aldehydes[3].

  • Validation Checkpoint: Perform a micro-cleavage on 5 mg of resin using 95% TFA. Analyze the filtrate via LC-MS. A positive Chloranil test directly on the resin (yielding a dark green/blue bead) confirms the presence of the newly formed secondary amine.

Protocol B: Oxidation to an α -Amino Ketone

Converting the secondary alcohol into a ketone creates a highly electrophilic center for subsequent backbone modifications[1].

  • Step 1: Solvation. Dissolve Fmoc-1-amino-2-propanol (1.0 equiv) in anhydrous N-Methyl-2-pyrrolidone (NMP) to a concentration of 0.15 M.

  • Step 2: Oxidation. Add Dess-Martin Periodinane (DMP, 1.2 equiv) portion-wise. Stir at room temperature for 1–2 hours. Causality: DMP is strictly chosen over Swern or Jones oxidations because it operates under mild, neutral conditions. This prevents the base-catalyzed epimerization of the adjacent chiral center and avoids premature cleavage of the base-labile Fmoc group[1].

  • Step 3: Quenching & Extraction. Quench with aqueous sodium thiosulfate/sodium bicarbonate, then extract into Dichloromethane (DCM).

  • Validation Checkpoint: Monitor via Thin Layer Chromatography (TLC) under 254 nm UV light. The product ketone will exhibit a higher Rf value than the starting alcohol. Confirm via LC-MS by observing a characteristic -2 Da mass shift (loss of two protons).

Visualizing the SPPS Workflow

SPPS_Workflow A Resin Loading (ArgoGel/Trityl) B Fmoc Deprotection (20% Piperidine) A->B Wash C Chain Elongation (DIC/HOBt Coupling) B->C Amino Acid C->B Repeat D Cyclization / Mod (Optional) C->D End Sequence E Global Cleavage (TFA Cocktail) D->E Finalize

Caption: Step-by-step solid-phase peptide synthesis (SPPS) workflow utilizing an amino alcohol linker.

Conclusion

9H-fluoren-9-ylmethyl N-(2-hydroxypropyl)carbamate bridges the gap between traditional peptide synthesis and advanced medicinal chemistry. By leveraging its orthogonal reactivity, researchers can bypass the inherent limitations of natural peptides, engineering highly stable, potent, and bioavailable peptidomimetics. Strict adherence to the chemical causalities and validation checkpoints outlined above ensures high-fidelity synthesis across both solution-phase and solid-phase methodologies.

References

  • 185308-00-3化工百科 - chem960.com. 5

  • SMALL Chiral BUILDING - biosolve-chemicals.eu.4

  • (9H-fluoren-9-yl)methyl N-(2-hydroxypropyl)carbamate - americanelements.com. 6

  • Peptide-directed solid-phase reductive amination - RSC Publishing. 1

  • Traceless Solid-Phase Organic Synthesis | Chemical Reviews - ACS Publications. 7

  • Methods and Approaches for the Solid-Phase Synthesis of Peptide Alcohols - ResearchGate. 2

  • New Inhibitors of Bacterial Protein Synthesis from a Combinatorial Library of Macrocycles - ACS Publications. 3

Sources

Exploratory

An In-Depth Technical Guide to the Mechanism of Fmoc Deprotection in N-(2-hydroxypropyl)carbamate Derivatives

Introduction: The Role of the Fmoc Group in Modern Synthesis The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of modern chemical synthesis, prized for its role as a base-labile protecting group for primary...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Role of the Fmoc Group in Modern Synthesis

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of modern chemical synthesis, prized for its role as a base-labile protecting group for primary and secondary amines.[1] While its utility is most famously demonstrated in automated solid-phase peptide synthesis (SPPS), its application extends to the synthesis of complex small molecules, modified biomolecules, and drug conjugates.[2] Its widespread adoption is due to its remarkable stability under acidic conditions, which allows for an orthogonal protection strategy with acid-labile groups such as the tert-butyloxycarbonyl (Boc) group.[2][3]

This guide provides an in-depth analysis of the chemical mechanism underpinning the removal of the Fmoc group, with a specific focus on its application to N-(2-hydroxypropyl)carbamate derivatives. These substrates are of interest in various fields, including the development of drug delivery systems and functionalized materials, where the primary amine of molecules like 1-amino-2-propanol is temporarily masked. We will explore the core mechanistic pathway, the critical role of the basic reagents, potential side reactions pertinent to this specific substrate, and field-proven protocols for researchers and drug development professionals.

The Core Mechanism: A Base-Initiated β-Elimination (E1cB) Pathway

The cleavage of the Fmoc group does not proceed through nucleophilic attack at the carbamate carbonyl. Instead, it follows a two-step E1cB (Elimination, Unimolecular, conjugate Base) mechanism, a pathway dictated by the unique structure of the fluorenyl moiety.[4]

  • Proton Abstraction: The process is initiated by a base, most commonly a secondary amine like piperidine, which abstracts the relatively acidic proton from the C9 carbon of the fluorenyl ring system. The electron-withdrawing nature of the fused aromatic rings significantly increases the acidity of this proton (pKa ≈ 22.6 in DMSO), making it susceptible to removal by a moderately strong base.[2]

  • Formation of a Stabilized Carbanion: This abstraction generates a resonance-stabilized carbanion (a fluorenyl anion). The resulting cyclopentadienyl anion embedded within the larger aromatic system is highly stabilized, fulfilling Hückel's rule for aromaticity, which is a powerful thermodynamic driving force for this initial step.[2]

  • β-Elimination and Product Release: The stabilized carbanion rapidly undergoes β-elimination. This concerted electronic rearrangement cleaves the C9-O bond, leading to the formation of a highly reactive exocyclic dibenzofulvene (DBF) intermediate and the release of the unstable N-(2-hydroxypropyl)carbamic acid.

  • Decarboxylation: The carbamic acid intermediate is inherently unstable and spontaneously decarboxylates, releasing carbon dioxide and liberating the free amine of the 1-amino-2-propanol substrate.[4]

This elegant and efficient mechanism allows for deprotection under mild, non-hydrolytic conditions, preserving other sensitive functional groups within the molecule.

Fmoc Deprotection Mechanism Figure 1: The E1cB Mechanism of Fmoc Deprotection cluster_0 Step 1: Proton Abstraction cluster_1 Step 2: β-Elimination cluster_2 Step 3: Decarboxylation & Scavenging Fmoc_Substrate Fmoc-NHR (N-(2-hydroxypropyl)carbamate) Carbanion Fluorenyl Carbanion Intermediate Fmoc_Substrate->Carbanion + Base Base Base (e.g., Piperidine) Products Dibenzofulvene (DBF) + R-NH-COOH Carbanion->Products Elimination Free_Amine Free Amine (R-NH2) + CO2 Products->Free_Amine Decarboxylation DBF_Adduct DBF-Base Adduct Products->DBF_Adduct + Base (Scavenger)

Caption: Figure 1: The E1cB Mechanism of Fmoc Deprotection.

The Critical Role of the Base: Reagent Selection and Rationale

The choice of base is paramount for efficient and clean deprotection. The ideal base must be strong enough to abstract the C9 proton but not so strong as to cause unwanted side reactions. Furthermore, it plays a dual role as both a catalyst and a scavenger.

Piperidine: The Gold Standard A 20% (v/v) solution of piperidine in N,N-dimethylformamide (DMF) is the most widely used reagent for Fmoc removal.[1] Its pKa of ~11.1 is optimal for rapid proton abstraction. Crucially, as a secondary amine, piperidine is an excellent nucleophile that efficiently traps, or scavenges, the electrophilic dibenzofulvene (DBF) byproduct.[2] This forms a stable covalent adduct, preventing DBF from polymerizing or reacting with the newly liberated amine, which would result in irreversible re-attachment of a bulky side group.[4]

Alternative Bases While piperidine is highly effective, certain applications may benefit from alternative bases, often to mitigate side reactions encountered in complex peptide synthesis.

BaseTypical ConditionspKa (Conjugate Acid)AdvantagesDisadvantages
Piperidine 20-50% in DMF11.1Fast, efficient, excellent DBF scavenger.[5]Can promote side reactions like aspartimide formation in sensitive peptides.[5]
Piperazine 5-20% in DMF9.7Milder base, can reduce certain side reactions.Slower deprotection kinetics compared to piperidine.
Morpholine 50% in DMF8.3Milder, less detrimental to base-sensitive glycosylations in glycopeptides.[5]Significantly slower kinetics require longer reaction times.
DBU 2% in DMF13.5Very fast and effective non-nucleophilic base.Does not form a stable adduct with DBF, requiring efficient washing or a secondary amine scavenger.[4]

For N-(2-hydroxypropyl)carbamate derivatives, where peptide-specific side reactions are not a concern, piperidine remains the most logical and efficient choice.

Mechanistic Considerations for N-(2-hydroxypropyl)carbamate

The core E1cB mechanism applies directly to the deprotection of Fmoc from N-(2-hydroxypropyl)carbamate. The primary mechanistic question relates to the stability of the substrate itself and the potential for side reactions involving the pendant hydroxyl group.

Stability of the Hydroxypropyl Moiety In peptide synthesis, the side-chain hydroxyl groups of serine and threonine residues are known to be stable to standard piperidine/DMF treatment cycles.[5] By analogy, the 2-hydroxypropyl group is expected to be fully stable under these conditions, with the basicity of piperidine being insufficient to cause significant deprotonation of the alcohol.

Potential Side Reaction: Intramolecular Cyclization A mechanistically plausible, though unlikely, side reaction is the intramolecular cyclization of the deprotected 1-amino-2-propanol to form a cyclic carbamate, specifically 4-methyl-1,3-oxazolidin-2-one. This would require the deprotonated hydroxyl group (alkoxide) to act as a nucleophile, attacking the carbamate carbonyl.

However, this pathway is not favored under standard Fmoc deprotection conditions for several reasons:

  • Insufficient Basicity: Piperidine is not a strong enough base to generate a significant concentration of the alkoxide required to initiate the attack.

  • Poor Electrophile: The carbamate carbonyl is a relatively poor electrophile.

  • Kinetic Competition: The E1cB-mediated deprotection is an extremely fast and efficient process, kinetically outcompeting the slow and thermodynamically unfavorable cyclization pathway.

This side reaction might become a consideration only under much harsher conditions, such as the use of a very strong, non-nucleophilic base (e.g., a phosphazene superbase) at elevated temperatures, which are well outside the standard parameters for Fmoc cleavage.[6][7][8]

Pathways Figure 2: Competing Pathways for Fmoc-NHR cluster_desired Desired E1cB Pathway (Fast) cluster_side_reaction Potential Side Reaction (Slow/Unlikely) Start Fmoc-N(H)-CH2-CH(OH)-CH3 + Base Proton_Abstraction Proton_Abstraction Start->Proton_Abstraction Standard Conditions (e.g., Piperidine) OH_Deprotonation OH_Deprotonation Start->OH_Deprotonation Harsh Conditions (e.g., Superbase) Elimination β-Elimination Deprotected_Product H2N-CH2-CH(OH)-CH3 (Deprotected Amine) Elimination->Deprotected_Product Proton_Abstraction->Elimination Cyclization Intramolecular Attack Cyclic_Product 4-methyl-1,3-oxazolidin-2-one Cyclization->Cyclic_Product OH_Deprotonation->Cyclization

Caption: Figure 2: Desired vs. Potential Reaction Pathways.

Practical Application: Protocols and Monitoring

Executing the deprotection requires adherence to established protocols to ensure complete reaction and facilitate purification.

Detailed Experimental Protocol: Solution-Phase Fmoc Deprotection

This protocol is designed for the solution-phase deprotection of an Fmoc-protected N-(2-hydroxypropyl)carbamate derivative.

  • Dissolution: Dissolve the Fmoc-protected substrate (1.0 equivalent) in N,N-dimethylformamide (DMF) to a concentration of approximately 0.1 M.

  • Reagent Addition: To the stirred solution at room temperature, add piperidine to a final concentration of 20% (v/v).

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed. The formation of the DBF-piperidine adduct can also be monitored by UV-Vis spectroscopy (λ ≈ 301 nm).[5]

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the bulk of the DMF and piperidine.

    • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with an aqueous solution (e.g., 5% citric acid or saturated ammonium chloride) to remove residual piperidine, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: The crude product contains the deprotected amine and the DBF-piperidine adduct. The adduct is relatively nonpolar. Purify the desired product by trituration with a nonpolar solvent like diethyl ether or hexanes to precipitate the more polar amine product, or by silica gel flash chromatography.[3]

Workflow Figure 3: Experimental Workflow Start Dissolve Fmoc-Substrate in DMF Add_Base Add 20% Piperidine Start->Add_Base React Stir at RT (15-30 min) Add_Base->React Monitor Monitor by TLC/LC-MS React->Monitor Monitor->React Incomplete Workup Quench & Aqueous Wash Monitor->Workup Reaction Complete Purify Purify (Chromatography/Trituration) Workup->Purify Final_Product Isolated Deprotected Amine Purify->Final_Product

Caption: Figure 3: General Experimental Workflow for Deprotection.

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Incomplete Deprotection - Insufficient reaction time.- Degradation of piperidine reagent.- Steric hindrance around the Fmoc group.- Extend reaction time and continue monitoring.- Use fresh, high-purity piperidine.- Consider gentle heating (e.g., to 40°C) or switching to a stronger base system like 2% DBU in DMF.
Formation of Unknown Byproduct - Reaction of DBF with the product amine (inefficient scavenging).- Potential for intramolecular cyclization under non-standard conditions.- Ensure a sufficient excess of piperidine (at least 20%) is used.- Re-evaluate reaction conditions. If using a strong base or heat, revert to standard piperidine/DMF at room temperature.
Difficult Purification - High solubility of the DBF-piperidine adduct in the desired product.- Optimize the solvent system for chromatography to improve separation.- Perform multiple triturations with cold nonpolar solvents to remove the adduct.

Conclusion

The deprotection of the Fmoc group from N-(2-hydroxypropyl)carbamate derivatives proceeds reliably through the well-established E1cB mechanism. This process is efficiently catalyzed by standard base systems, with 20% piperidine in DMF representing the optimal choice for its speed, efficacy, and dual role as a scavenger for the dibenzofulvene byproduct. While the potential for intramolecular cyclization involving the hydroxyl group exists mechanistically, it is highly unlikely to occur under the mild, kinetically controlled conditions standard for Fmoc removal. By applying the robust, field-proven protocols outlined in this guide, researchers can confidently and cleanly deprotect these substrates, enabling the next steps in their synthetic endeavors.

References

  • Fields, G. B. (1994). Methods for Removing the Fmoc Group. In Methods in Molecular Biology, Vol. 35: Peptide Synthesis Protocols. Humana Press.
  • BenchChem. (2026). A Comparative Guide to Carbamate Deprotection Methods. BenchChem Technical Guides.
  • Total Synthesis. (2024). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Available at: [Link]

  • Houben-Weyl Methods of Organic Chemistry, Vol. E 22a. (2002). Thieme.
  • BenchChem. (2026). The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide. BenchChem Technical Guides.
  • Blass, B. (2015). Thermal Cleavage of the Fmoc Protection Group. CHIMIA, 69(4), 204-207.
  • Chemical Communications. (2009).
  • Molecules. (2007).
  • Saari, W. S., et al. (1990). Cyclization-activated prodrugs. Basic carbamates of 4-hydroxyanisole. Journal of Medicinal Chemistry, 33(1), 97-101.
  • PubMed. (2009).
  • Organic Letters. (2022). Phosphazene Base-Catalyzed Intramolecular Hydroamidation of Alkenes with Amides. American Chemical Society.
  • Molecules. (2021). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. MDPI.
  • PubMed. (2026). Piperidine-containing drugs and recently studied analogs.
  • European Journal of Medicinal Chemistry. (2020). N-alkylpiperidine carbamates as potential anti-Alzheimer's agents.
  • Organic & Biomolecular Chemistry. (2022).

Sources

Foundational

An In-depth Technical Guide to the Solubility Profile of 9H-fluoren-9-ylmethyl N-(2-hydroxypropyl)carbamate in Organic Solvents

Abstract This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 9H-fluoren-9-ylmethyl N-(2-hydroxypropyl)carbamate in various organic solvents. While specific...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 9H-fluoren-9-ylmethyl N-(2-hydroxypropyl)carbamate in various organic solvents. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide equips researchers, scientists, and drug development professionals with the theoretical knowledge and practical methodologies to ascertain its solubility. The document delves into the molecular characteristics of the target compound that govern its solubility, outlines gold-standard experimental protocols for both equilibrium and kinetic solubility determination, and provides a structure for the systematic presentation and interpretation of solubility data.

Introduction: The Significance of Solubility in a Research and Development Context

9H-fluoren-9-ylmethyl N-(2-hydroxypropyl)carbamate is a carbamate derivative incorporating the bulky, nonpolar 9-fluorenylmethoxycarbonyl (Fmoc) protecting group and a polar side chain with a hydroxyl group. The Fmoc group is widely utilized in solid-phase peptide synthesis, and understanding the solubility of such derivatives is crucial for their handling, purification, and application in subsequent synthetic steps.[1] In the broader context of drug discovery and development, solubility is a critical physicochemical property that influences a compound's bioavailability, formulation, and overall therapeutic efficacy.[2][3] Poor solubility can be a significant impediment, leading to unreliable in vitro assay results and challenges in developing suitable dosage forms.[4]

This guide will provide a robust scientific framework for approaching the solubility of 9H-fluoren-9-ylmethyl N-(2-hydroxypropyl)carbamate, enabling researchers to make informed decisions regarding solvent selection for a variety of applications, from chemical reactions to formulation development.

Theoretical Underpinnings of Solubility

The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a fundamental guiding principle.[5]

Molecular Structure Analysis of 9H-fluoren-9-ylmethyl N-(2-hydroxypropyl)carbamate:

  • Nonpolar Region: The large, aromatic 9H-fluoren-9-ylmethyl moiety is hydrophobic and will primarily interact through van der Waals forces. This region favors dissolution in nonpolar or moderately polar aprotic solvents.

  • Polar Region: The N-(2-hydroxypropyl)carbamate portion of the molecule contains several polar functional groups: a carbamate linkage (-NHCOO-), a hydroxyl group (-OH), and a secondary amine. These groups are capable of acting as both hydrogen bond donors and acceptors.[2] The presence of these groups suggests favorable interactions with polar solvents.

The Role of Intermolecular Forces:

  • Hydrogen Bonding: The hydroxyl (-OH) and the amine (-NH) groups can act as hydrogen bond donors, while the oxygen atoms of the carbonyl (C=O) and hydroxyl groups can act as hydrogen bond acceptors. Solvents that can participate in hydrogen bonding (e.g., alcohols) are likely to be effective at solvating this molecule.[2][6] The ability of a solvent to disrupt the intermolecular hydrogen bonds within the solid-state crystal lattice of the compound is a key factor in its dissolution.[7]

  • Dipole-Dipole Interactions: The carbamate group possesses a significant dipole moment, which will favor interactions with polar solvents (both protic and aprotic).

  • Van der Waals Forces: The extensive fluorenyl ring system will exhibit significant London dispersion forces, which are the primary mode of interaction with nonpolar solvents.

Predictive Analysis of Solubility in Different Solvent Classes:

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents can engage in hydrogen bonding with the polar functional groups of the molecule. Therefore, moderate to good solubility is anticipated.

  • Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile, Acetone): These solvents have strong dipoles and can act as hydrogen bond acceptors. Given the presence of hydrogen bond donors on the target molecule, good solubility is expected in solvents like DMSO and DMF.[8]

  • Nonpolar Solvents (e.g., Hexane, Toluene): The large nonpolar fluorenyl group may confer some solubility in these solvents. However, the presence of the polar carbamate and hydroxyl groups will likely limit the overall solubility.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are weakly polar and can interact with the dipolar portions of the molecule. They are often used in the synthesis and purification of Fmoc-protected compounds, suggesting they are effective solvents.

Experimental Determination of Solubility

To obtain reliable quantitative data, a systematic experimental approach is necessary. The two most common methods for solubility determination are the equilibrium (shake-flask) method and the kinetic solubility assay.

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[5][9] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Experimental Protocol:

  • Preparation: Add an excess amount of solid 9H-fluoren-9-ylmethyl N-(2-hydroxypropyl)carbamate to a known volume of the selected organic solvent in a sealed glass vial. The presence of undissolved solid is essential to ensure that equilibrium is reached.[5]

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using an orbital shaker or rotator for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours.[5][10] It is advisable to measure the concentration at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[11]

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by careful filtration of the supernatant through a chemically inert syringe filter (e.g., 0.45 µm PTFE).[5]

  • Quantification: Analyze the concentration of the compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with standard solutions of known concentrations must be prepared to ensure accurate quantification.[5]

  • Data Reporting: Express the solubility in units of mg/mL and mol/L at the specified temperature.

Workflow for Equilibrium Solubility Determination:

Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.

Kinetic Solubility Determination

Kinetic solubility assays are higher-throughput methods commonly used in early drug discovery to assess the solubility of a compound upon its rapid precipitation from a concentrated stock solution (typically in DMSO).[4][12] The resulting value is not the true thermodynamic solubility but is often a good indicator for initial screening. A common technique for this is turbidimetry or nephelometry.[13]

Experimental Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 9H-fluoren-9-ylmethyl N-(2-hydroxypropyl)carbamate in 100% DMSO (e.g., 10 or 20 mM).

  • Serial Dilution: In a microplate format (e.g., 96- or 384-well), perform serial dilutions of the DMSO stock solution into the organic solvent of interest.[13]

  • Incubation: Incubate the plate for a shorter period than the equilibrium method, typically 1 to 2 hours, at a constant temperature.[4]

  • Precipitate Detection: Measure the turbidity or light scattering caused by any precipitated compound using a plate reader capable of nephelometry or turbidimetry.[13]

  • Data Analysis: The kinetic solubility is determined as the concentration at which the measured signal significantly deviates from that of the clear solutions, indicating the onset of precipitation.

Workflow for Kinetic Solubility Determination:

Caption: Workflow for the Kinetic Solubility Assay.

Data Presentation and Interpretation

To facilitate a clear comparison of the solubility of 9H-fluoren-9-ylmethyl N-(2-hydroxypropyl)carbamate across different solvents, the data should be presented in a structured tabular format.

Table 1: Solubility Profile of 9H-fluoren-9-ylmethyl N-(2-hydroxypropyl)carbamate at 25 °C

SolventSolvent ClassSolubility (mg/mL)Solubility (mol/L)
e.g., MethanolPolar ProticExperimental ValueCalculated Value
e.g., AcetonitrilePolar AproticExperimental ValueCalculated Value
e.g., DichloromethaneChlorinatedExperimental ValueCalculated Value
e.g., TolueneNonpolarExperimental ValueCalculated Value
e.g., DMSOPolar AproticExperimental ValueCalculated Value
e.g., Ethyl AcetatePolar Aprotic (Ester)Experimental ValueCalculated Value
e.g., HexaneNonpolarExperimental ValueCalculated Value

Interpretation of Results:

The experimentally determined solubility data should be correlated with the theoretical principles discussed in Section 2. For instance, higher solubility in alcohols and DMSO would confirm the importance of hydrogen bonding and polar interactions for solvating the molecule. Conversely, low solubility in hexane would highlight the dominance of the polar functional groups in the overall solubility profile, despite the presence of the large nonpolar fluorenyl moiety. Any discrepancies between predicted and observed solubility can provide further insights into the specific solute-solvent interactions at play.

Conclusion

This guide has provided a comprehensive scientific and practical framework for determining and understanding the solubility of 9H-fluoren-9-ylmethyl N-(2-hydroxypropyl)carbamate in organic solvents. By combining a theoretical understanding of the molecular factors influencing solubility with robust experimental methodologies, researchers can generate the critical data needed for the effective use of this compound in their work. The protocols and data presentation formats outlined herein are designed to ensure the generation of reliable, reproducible, and easily interpretable solubility profiles, thereby supporting advancements in chemical synthesis, peptide chemistry, and drug development.

References

  • The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. (2025). Journal of Medical and Health Studies.
  • Bergström, C. A., & Avdeef, A. (2019). Physics-Based Solubility Prediction for Organic Molecules. PMC - NIH.
  • Saleh, T., & Löbmann, K. (2016).
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Course Hero.
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). University of Massachusetts.
  • Enhancement of Solubility: A Pharmaceutical Overview. (n.d.). Scholars Research Library.
  • ADME Solubility Assay. (n.d.). BioDuro.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Saddleback College.
  • The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. (2025).
  • Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan. (2020). PMC - NIH.
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.). Enamine.
  • Annex 4. (n.d.).
  • Summary of solubility measurement protocols of each company before harmonization. (n.d.).
  • In vitro solubility assays in drug discovery. (2008). PubMed.
  • A fully automated kinetic solubility screen in 384-well plate format using nephelometry. (n.d.). BMG LABTECH.
  • Studies on the solvent dependence of the carbamic acid formation from ω-(1-naphthyl)alkylamines and carbon dioxide. (2005).
  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. (2018).
  • Turbidimetric (Kinetic) Solubility Assay. (n.d.). Domainex.
  • General Experimental Protocol for Determining Solubility. (n.d.). Benchchem.
  • Fmoc Amino Acids for SPPS. (2024). AltaBioscience.

Sources

Exploratory

Thermal Stability and Degradation Kinetics of 9H-Fluoren-9-ylmethyl N-(2-hydroxypropyl)carbamate

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary 9H-fluoren-9-ylmethyl N-(2-hydroxypropyl)carbamate (CAS 185308-00-3), commonl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

9H-fluoren-9-ylmethyl N-(2-hydroxypropyl)carbamate (CAS 185308-00-3), commonly referred to as Fmoc-1-amino-2-propanol, is a highly specialized synthetic intermediate featuring a fluorenylmethyloxycarbonyl (Fmoc) protected β -hydroxyamine (1)[1]. Understanding its precise thermal stability is critical for researchers employing it in elevated-temperature solid-phase peptide synthesis (SPPS), sequence-defined oligourethane assembly, or macromolecular deprotection workflows. This whitepaper delineates the thermodynamic vulnerabilities of this molecule, exploring the causality behind its two primary thermal degradation pathways: solvent-mediated E1cb β -elimination and intramolecular 5-exo-trig cyclization.

Molecular Architecture and Reactivity Profile

The structural topology of 9H-fluoren-9-ylmethyl N-(2-hydroxypropyl)carbamate comprises three distinct reactive domains:

  • The Fmoc Group: A highly lipophilic, base-labile protecting group.

  • The Carbamate Linkage: The central urethane bridge connecting the protecting group to the aliphatic chain.

  • The 2-Hydroxypropyl Moiety: An aliphatic chain terminating in a secondary alcohol ( β to the carbamate nitrogen).

While Fmoc carbamates are classically cleaved via secondary amines (e.g., 20% piperidine in DMF), they exhibit pronounced thermal instability at temperatures exceeding 100 °C (2)[2]. Furthermore, the presence of the β -hydroxyl group introduces a competing intramolecular reaction vector, making the thermal degradation profile of this specific molecule highly dependent on the microenvironment (solvent polarity, dielectric constant, and hydrogen bonding).

Mechanistic Pathways of Thermal Degradation

The E1cb β -Elimination Pathway (Solvent-Mediated)

In polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP), the primary thermal degradation route is a base-free E1cb β -elimination (3)[3]. At elevated temperatures (~120 °C), the weakly acidic proton at the C9 position of the fluorene ring is mobilized.

  • Causality: DMSO stabilizes the transient carbanion transition state through its high dielectric constant and dipolar nature, significantly lowering the activation energy required for C9 deprotonation compared to non-polar environments (2)[2].

  • Products: The elimination collapses the carbamate, releasing dibenzofulvene, carbon dioxide ( CO2​ ), and the free amine (1-amino-2-propanol). The reaction is autocatalytic; the liberated primary amine acts as a base to accelerate the deprotonation of remaining intact Fmoc groups (2)[2].

Intramolecular 5-Exo-Trig Cyclization

A secondary, highly specific degradation pathway arises from the molecule's β -hydroxy urethane architecture. Under thermal stress, particularly in neat conditions or non-polar environments where E1cb elimination is suppressed, the terminal β -alcohol acts as an internal nucleophile.

  • Causality: The spatial proximity of the hydroxyl oxygen to the carbamate carbonyl carbon facilitates a favorable 5-exo-trig cyclization. This thermodynamic sink is driven by the stability of the resulting five-membered ring (4)[4].

  • Products: This intramolecular attack expels the Fmoc moiety (typically yielding 9-fluorenylmethanol) and forms 5-methyl-2-oxazolidinone. This exact mechanism is often leveraged intentionally in the controlled self-immolation of sequence-defined oligourethanes (4)[4].

MechanisticPathways Start Fmoc-1-amino-2-propanol (Intact Carbamate) Heat Thermal Activation (>100°C) Start->Heat Path1 Pathway A: E1cb β-Elimination (DMSO / DMF) Heat->Path1 High Dielectric Path2 Pathway B: 5-Exo-Trig Cyclization (Neat / Non-Polar) Heat->Path2 Internal Nucleophile Prod1 Dibenzofulvene + CO2 + 1-Amino-2-propanol Path1->Prod1 Prod2 5-Methyl-2-oxazolidinone + 9-Fluorenylmethanol Path2->Prod2

Fig 1. Bifurcated thermal degradation pathways of Fmoc-1-amino-2-propanol based on solvent polarity.

Quantitative Data Summary

The following table synthesizes the kinetic and thermodynamic parameters of the degradation pathways.

Degradation PathwayEnvironmental TriggerActivation Temp ( Tonset​ )Primary ByproductsApprox. Half-Life (120 °C)
E1cb β -Elimination Polar Aprotic Solvent (DMSO)~100 °CDibenzofulvene, CO2​ , 1-Amino-2-propanol< 10 mins
5-Exo-Trig Cyclization Neat / Non-Polar Solvent~150 °C5-Methyl-2-oxazolidinone, 9-Fluorenylmethanol> 60 mins

Experimental Protocols: Self-Validating Systems

To rigorously evaluate the thermal stability of 9H-fluoren-9-ylmethyl N-(2-hydroxypropyl)carbamate, empirical workflows must isolate the degradation variables without introducing external bases that could trigger premature cleavage.

Protocol 1: In Situ High-Temperature NMR Kinetic Profiling

Causality & Trustworthiness: Traditional ex situ sampling requires reaction quenching and workup, which can induce artifactual degradation or loss of volatile byproducts ( CO2​ ). High-temperature NMR provides a direct, self-validating kinetic readout by monitoring the reaction in situ (2)[2].

  • Step 1: Sample Preparation: Dissolve 15 mg of the highly pure compound in 0.6 mL of anhydrous DMSO- d6​ within a standard 5 mm NMR tube.

  • Step 2: Thermal Equilibration: Insert the sample into the NMR spectrometer probe pre-heated precisely to 120 °C. Allow exactly 2 minutes for thermal equilibration to prevent line-broadening from convection currents.

  • Step 3: Spectral Acquisition: Acquire 1H -NMR spectra automatically at 1-minute intervals for a total of 15 minutes.

  • Step 4: Kinetic Integration: Monitor the emergence of the sharp singlet at ~6.21 ppm, which corresponds exclusively to the olefinic protons of the dibenzofulvene byproduct. Compare this integral against the stable aromatic protons (7.3–7.8 ppm) to quantify the exact degradation rate (2)[2].

NMRWorkflow Step1 1. Sample Prep 15 mg in DMSO-d6 Step2 2. Equilibration 120°C in NMR Probe Step1->Step2 Step3 3. Kinetic Scan 1H-NMR at 1-min intervals Step2->Step3 Step4 4. Validation Integrate 6.21 ppm Singlet Step3->Step4

Fig 2. Self-validating high-temperature NMR workflow for real-time kinetic monitoring of cleavage.

Protocol 2: Differential Scanning Calorimetry (DSC) & Thermogravimetric Analysis (TGA)

Causality & Trustworthiness: To differentiate between mass-loss events (E1cb decarboxylation) and mass-neutral structural rearrangements (5-exo-trig cyclization), simultaneous DSC/TGA is required.

  • Step 1: Load 5–10 mg of the neat crystalline sample into an aluminum crucible.

  • Step 2: Heat from 25 °C to 300 °C at a controlled ramp rate of 10 °C/min under a constant nitrogen purge (50 mL/min) to prevent oxidative degradation.

  • Step 3: Record the Tonset​ of mass loss on the TGA curve (corresponding to CO2​ evolution) and map it against the Tpeak​ of the endothermic cleavage event on the DSC curve.

References

  • Höck, S., et al. "Thermal Cleavage of the Fmoc Protection Group." CHIMIA International Journal for Chemistry, 2010.
  • O'Reilly, R. K., et al. "Thermal deprotection: a sustainable and efficient strategy for synthesising α-polylysine adsorbents." RSC Advances, 2025.
  • Schultz, M., et al. "Sequencing of Sequence-Defined Oligourethanes via Controlled Self-Immolation." Journal of the American Chemical Society, 2020.
  • Chem960 Database. "185308-00-3 化工百科 – 9H-fluoren-9-ylmethyl N-(2-hydroxypropyl)carbamate.

Sources

Foundational

A Comprehensive Technical Guide to the Synthesis of 9H-fluoren-9-ylmethyl N-(2-hydroxypropyl)carbamate

For Researchers, Scientists, and Drug Development Professionals Abstract This in-depth technical guide provides a detailed exploration of the synthesis of 9H-fluoren-9-ylmethyl N-(2-hydroxypropyl)carbamate, a critical Fm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a detailed exploration of the synthesis of 9H-fluoren-9-ylmethyl N-(2-hydroxypropyl)carbamate, a critical Fmoc-protected building block. The guide elucidates the core chemical principles, offers step-by-step experimental protocols, and presents a comparative analysis of common synthetic strategies. By grounding the discussion in established reaction mechanisms and providing practical insights, this document serves as a valuable resource for researchers in peptide synthesis, medicinal chemistry, and drug development.

Introduction: The Significance of Fmoc-Protected Amino Alcohols

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone in modern organic synthesis, particularly in the realm of solid-phase peptide synthesis (SPPS).[1] Its defining characteristic is its lability to basic conditions, typically using a secondary amine like piperidine, while remaining stable to acidic and hydrogenolytic conditions.[1] This orthogonality allows for the selective deprotection of the N-terminus of a growing peptide chain without disturbing acid-labile side-chain protecting groups, a fundamental principle of the widely adopted Fmoc/tBu strategy.

9H-fluoren-9-ylmethyl N-(2-hydroxypropyl)carbamate, also known as Fmoc-alaninol or (S)-2-(Fmoc-amino)-1-propanol, is a key building block that incorporates a hydroxyl functionality.[2] This feature makes it invaluable for the synthesis of modified peptides, peptidomimetics, and as a linker in various bioconjugation applications. The hydroxyl group can serve as a point for further chemical modification, such as esterification or etherification, enabling the creation of complex molecular architectures.

This guide will delve into the prevalent and efficient pathways for the synthesis of this important compound, focusing on the underlying chemical principles and providing detailed, actionable protocols.

Core Synthesis Pathway: N-Fmoc Protection of 2-Amino-1-propanol

The most direct and widely employed method for the synthesis of 9H-fluoren-9-ylmethyl N-(2-hydroxypropyl)carbamate is the N-protection of 2-amino-1-propanol with an appropriate Fmoc-donating reagent. The fundamental reaction involves the nucleophilic attack of the primary amine of 2-amino-1-propanol on the electrophilic carbonyl carbon of the Fmoc reagent.[3]

Choice of Fmoc Reagent: A Comparative Analysis

Two primary reagents are commonly utilized for the introduction of the Fmoc group: 9-fluorenylmethyl chloroformate (Fmoc-Cl) and 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu).[]

ReagentAdvantagesDisadvantages
Fmoc-Cl Highly reactive, leading to faster reaction times.Sensitive to moisture and heat.[3] Can generate HCl as a byproduct, requiring stoichiometric amounts of base.[3]
Fmoc-OSu More stable and easier to handle than Fmoc-Cl.[3][5] Cleaner reaction profiles with fewer side products.[5] The N-hydroxysuccinimide (NHS) leaving group is less reactive than chloride.Generally more expensive than Fmoc-Cl.

For the synthesis of 9H-fluoren-9-ylmethyl N-(2-hydroxypropyl)carbamate, Fmoc-OSu is often the preferred reagent due to its enhanced stability and the milder reaction conditions it affords, which helps to minimize potential side reactions involving the free hydroxyl group.[]

Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 2-amino-1-propanol attacks the carbonyl carbon of the Fmoc reagent. This is followed by the departure of the leaving group (chloride from Fmoc-Cl or N-hydroxysuccinimide from Fmoc-OSu) to yield the stable carbamate product. The reaction is typically carried out in the presence of a mild base to neutralize the acidic byproduct (HCl or NHS).[3]

Synthesis_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products 2-Amino-1-propanol 2-Amino-1-propanol (H₂N-CH(CH₃)CH₂OH) Tetrahedral_Intermediate Tetrahedral Intermediate 2-Amino-1-propanol->Tetrahedral_Intermediate Nucleophilic Attack Fmoc_reagent Fmoc Reagent (Fmoc-X) Fmoc_reagent->Tetrahedral_Intermediate Product 9H-fluoren-9-ylmethyl N-(2-hydroxypropyl)carbamate Tetrahedral_Intermediate->Product Elimination of Leaving Group Byproduct Byproduct (HX) Tetrahedral_Intermediate->Byproduct

Caption: Generalized mechanism for the N-Fmoc protection of 2-amino-1-propanol.

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the synthesis of 9H-fluoren-9-ylmethyl N-(2-hydroxypropyl)carbamate using both Fmoc-Cl and Fmoc-OSu.

Protocol 1: Synthesis using Fmoc-Cl

This protocol is adapted from the general Schotten-Baumann conditions for Fmoc protection.[3]

Materials:

  • 2-Amino-1-propanol (1.0 equivalent)

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl) (1.05 equivalents)

  • Sodium bicarbonate (NaHCO₃) (2.0 equivalents)

  • Dioxane

  • Water

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 2-amino-1-propanol in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate to the solution and stir until dissolved. Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve Fmoc-Cl in dioxane.

  • Add the Fmoc-Cl solution dropwise to the stirred 2-amino-1-propanol solution over 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.

  • Dilute the reaction mixture with water and transfer to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic extracts and wash sequentially with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Protocol 2: Synthesis using Fmoc-OSu

This protocol is generally preferred for its milder conditions and cleaner reaction profile.[][5]

Materials:

  • 2-Amino-1-propanol (1.0 equivalent)

  • 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) (1.05 equivalents)

  • Sodium bicarbonate (NaHCO₃) (1.5 equivalents)

  • Acetonitrile or Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-amino-1-propanol in a mixture of acetonitrile (or THF) and a 10% aqueous solution of sodium bicarbonate.

  • Cool the solution to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly add a solution of Fmoc-OSu in acetonitrile (or THF) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with 1 M HCl and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • The resulting crude product can be purified by flash chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure 9H-fluoren-9-ylmethyl N-(2-hydroxypropyl)carbamate.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Start Dissolve 2-Amino-1-propanol and Base Add_Fmoc Add Fmoc Reagent (Fmoc-Cl or Fmoc-OSu) Start->Add_Fmoc React Stir at RT Add_Fmoc->React Quench Dilute with Water React->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry and Concentrate Wash->Dry Purify Recrystallization or Column Chromatography Dry->Purify Final_Product Pure Product Purify->Final_Product

Caption: A generalized experimental workflow for the synthesis of Fmoc-alaninol.

Characterization and Quality Control

The successful synthesis of 9H-fluoren-9-ylmethyl N-(2-hydroxypropyl)carbamate should be confirmed through various analytical techniques.

Analytical TechniqueExpected Observations
Thin-Layer Chromatography (TLC) A single spot with a distinct Rf value compared to the starting materials.
¹H NMR Spectroscopy Characteristic peaks for the fluorenyl group protons (in the aromatic region), the methoxycarbonyl protons, and the protons of the 2-hydroxypropyl moiety.
¹³C NMR Spectroscopy Resonances corresponding to the carbons of the fluorenyl group, the carbamate carbonyl, and the 2-hydroxypropyl backbone.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated mass of the product (C₁₈H₁₉NO₃, MW: 297.35 g/mol ).[2]
Melting Point A sharp melting point consistent with a pure compound.

Conclusion and Future Perspectives

The synthesis of 9H-fluoren-9-ylmethyl N-(2-hydroxypropyl)carbamate is a robust and well-established process that is fundamental to the creation of modified peptides and other complex organic molecules. The choice between Fmoc-Cl and Fmoc-OSu as the protecting group source allows for flexibility based on cost, scale, and desired reaction conditions. With careful execution of the protocols outlined in this guide and rigorous analytical characterization, researchers can confidently produce high-purity Fmoc-alaninol for their synthetic endeavors.

Future advancements in this area may focus on developing even greener and more atom-economical methods for Fmoc protection, potentially utilizing catalytic approaches or flow chemistry to enhance efficiency and sustainability.

References

  • Farshchi, A., Golbarg, G., & Gholamreza, B. (n.d.). Derivatization reaction of FMOC-Cl with an amine and an alcohol.
  • 9H-fluoren-9-ylmethyl N-[(2S,3S)-1-hydroxy-3-methylpentan-2-yl]carbamate: A Versatile Building Block for Peptide Synthesis. (n.d.).
  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism –. Total Synthesis. (2024, January 5).
  • Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. (n.d.).
  • Fmoc-Alaninol [161529-13-1]. Aapptec Peptides. (n.d.).
  • An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. The Royal Society of Chemistry. (n.d.).
  • Fmoc-Protected Amino Groups. Organic Chemistry Portal. (n.d.).
  • CN101817776B - Method for synthesizing 9-fluorenylmethoxycarbonyloxy succinimide ester. (n.d.).
  • Solid-Phase Synthesis of Gly-Ψ[CH(CF3)NH]-Peptides. The Journal of Organic Chemistry. (n.d.).
  • A Head-to-Head Comparison: Fmoc-OSu vs. Fmoc-Cl for Amine Protection. Benchchem. (n.d.).
  • Polymorphism in 9-[(9H-Fluoren-9-ylidene)methyl]phenanthrene. (2023, July 31).
  • Fluorenylmethyloxycarbonyl protecting group. Wikipedia. (n.d.).
  • WO1997041093A1 - Methods for the synthesis of fmoc protected amines.
  • Fmoc Amino Acids. BOC Sciences. (n.d.).
  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. MDPI. (2023, November 13).
  • impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry (AJPAMC). (n.d.).
  • The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide. Benchchem. (n.d.).
  • An efficient mechanochemical synthesis of amides and dipeptides using 2,4,6-trichloro-1,3,5-triazine and PPh3. The Royal Society of Chemistry. (2015, June 4).
  • Facile Procedure for the Synthesis of N-Aryl-N-hydroxy Carbam
  • (9H-fluoren-9-yl)methyl N-(2-hydroxyethyl)
  • Organic Syntheses Procedure. (n.d.).
  • Highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation. Green Chemistry (RSC Publishing). (n.d.).
  • 9-Fluorenylmethyl carbamate (Fmoc-NH2) | Amide Compound. MedChemExpress. (n.d.).
  • Han, Y. (n.d.). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor
  • Green Chemistry - In situ Fmoc removal. (n.d.).
  • ChemInform Abstract: Convenient and Simple Synthesis of N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-(Fmoc) Protected β-Amino Acids (= Homo-α-amino Acids) Employing Fmoc-α-amino Acids and Dicyclohexylcarbodiimide (DCC) Mixtures.
  • Mechanochemical synthesis of small organic molecules. Beilstein Journals. (2017, September 11).

Sources

Exploratory

An In-depth Technical Guide to the Reactivity of the Secondary Hydroxyl Group in Fmoc-Protected 1-Amino-2-Propanol

Authored for Researchers, Scientists, and Drug Development Professionals Abstract N-(9-Fluorenylmethoxycarbonyl)-1-amino-2-propanol, commonly derived from the amino acid L-alanine and referred to as Fmoc-alaninol, is a p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(9-Fluorenylmethoxycarbonyl)-1-amino-2-propanol, commonly derived from the amino acid L-alanine and referred to as Fmoc-alaninol, is a pivotal chiral building block in medicinal chemistry and peptide science.[1] Its utility stems from the orthogonal protection scheme, where the base-labile Fmoc group guards the primary amine, leaving a secondary hydroxyl group available for strategic modification.[2][3] This guide provides a comprehensive technical analysis of the reactivity of this secondary hydroxyl group. We will explore its principal transformations—oxidation, esterification, and etherification—delving into the mechanistic rationale behind protocol choices, potential side reactions, and the critical interplay with the Fmoc protecting group's stability. This document serves as a field-guide for chemists aiming to leverage Fmoc-alaninol and its derivatives in complex synthetic endeavors.

Introduction: The Strategic Value of Fmoc-1-Amino-2-Propanol

The strategic importance of Fmoc-1-amino-2-propanol lies in its bifunctional nature, combined with a well-defined stereocenter. The Fmoc group, a cornerstone of modern Solid-Phase Peptide Synthesis (SPPS), offers robust protection against a wide range of reagents but is readily cleaved under mild basic conditions (e.g., piperidine), a mechanism that proceeds via β-elimination.[3][4] This leaves the secondary hydroxyl as a handle for diversification, allowing for the introduction of new functionalities either before or after peptide chain elongation. Understanding how to selectively and efficiently manipulate this hydroxyl group is paramount to its successful application.

This guide will focus on the three most synthetically valuable reaction classes for the secondary hydroxyl group, providing both theoretical grounding and practical, field-tested protocols.

Figure 1. Synthesis of the core building block. start Fmoc-L-Alanine reagent Reduction (e.g., BH₃·THF, LiAlH₄) start->reagent product Fmoc-L-1-Amino-2-Propanol (Fmoc-L-Alaninol) reagent->product

Caption: Figure 1. Synthesis of the core building block.

Oxidation to Fmoc-Amino Aldehydes: A Gateway to Peptide Mimetics

The oxidation of the secondary hydroxyl to a carbonyl group yields the corresponding Fmoc-protected α-amino aldehyde. These aldehydes are highly valuable intermediates for synthesizing peptide mimetics, protease inhibitors, and for use in reductive amination reactions.[5][6] The primary challenge in this transformation is achieving high conversion without epimerization of the adjacent chiral center or degradation of the sensitive Fmoc group.

Recommended Oxidation Protocol: Dess-Martin Periodinane (DMP)

The use of Dess-Martin Periodinane (DMP) is a widely accepted method for the oxidation of sensitive alcohols, including N-protected amino alcohols.[5] It operates under mild, neutral conditions, which is crucial for preserving the integrity of the base-labile Fmoc group. Furthermore, the reaction is known to proceed with a high degree of stereochemical fidelity, preventing racemization at the α-carbon.[5]

Causality Behind Experimental Choices:

  • Reagent: DMP is chosen over harsher, chromium-based oxidants or Swern-type oxidations which may require strongly acidic or basic conditions incompatible with the Fmoc group.[7]

  • Solvent: Dichloromethane (DCM) is an ideal solvent due to its inertness and ability to dissolve both the substrate and the DMP reagent.

  • Temperature: The reaction is typically run at room temperature, highlighting the mildness of the conditions.

  • Workup: The workup is designed to quench the reaction and remove the periodinane byproducts, often using a solution of sodium thiosulfate.

Experimental Protocol: DMP Oxidation of Fmoc-L-1-Amino-2-Propanol

  • Preparation: Dissolve Fmoc-L-1-amino-2-propanol (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M under an inert atmosphere (N₂ or Ar).

  • Reagent Addition: To the stirred solution, add Dess-Martin Periodinane (1.5 eq) in one portion at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Quenching: Upon completion, dilute the mixture with DCM and quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 15-20 minutes until the layers are clear.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Washing & Drying: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude Fmoc-L-alaninal can be purified by flash column chromatography on silica gel if necessary, though it is often used directly in the next step due to its potential instability.

Figure 2. Workflow for DMP Oxidation. reactant Fmoc-Alaninol in Anhydrous DCM reagent Add Dess-Martin Periodinane (1.5 eq) reactant->reagent reaction Stir at RT (1-3h) Monitor by TLC reagent->reaction quench Quench with NaHCO₃ / Na₂S₂O₃ reaction->quench extract Extract with DCM Wash & Dry quench->extract product Fmoc-L-Alaninal extract->product

Caption: Figure 2. Workflow for DMP Oxidation.

Alternative Oxidation Methods

While DMP is highly reliable, other methods can be employed, each with specific advantages and disadvantages.

Oxidation Reagent SystemConditionsAdvantagesDisadvantages/Considerations
MnO₂ Anhydrous, non-polar solvent (e.g., DCM, Toluene)Mild, chemoselective for allylic/benzylic/propargylic alcohols, but can oxidize amino alcohols.[8]Requires a large excess of activated MnO₂; reaction times can be long.
TEMPO/NaOCl Biphasic (e.g., DCM/H₂O), buffered with NaHCO₃Catalytic, uses inexpensive bleach as the terminal oxidant.Requires careful pH control to avoid Fmoc cleavage.
Swern Oxidation (and variants) Anhydrous DCM, low temp (-78 °C), Oxalyl Chloride/DMSO, then Et₃NHigh yields, general applicability.Requires cryogenic temperatures; the final triethylamine quench is basic and must be performed carefully to minimize Fmoc-cleavage risk.

Esterification and Acylation: Modifying Polarity and Function

Esterifying the secondary hydroxyl group is a common strategy to introduce new functionalities, attach linkers, or modify the pharmacokinetic properties of a molecule. The reaction involves coupling the alcohol with a carboxylic acid, acid chloride, or anhydride. Given the robust protection of the amine by the Fmoc group, these reactions are generally high-yielding and chemoselective for the hydroxyl group.

Standard Esterification Protocol: Carbodiimide Coupling

Coupling with a carboxylic acid using a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an acylation catalyst like 4-dimethylaminopyridine (DMAP), is a standard and effective method.

Causality Behind Experimental Choices:

  • Coupling System: The EDC/DMAP system is chosen for its high efficiency and the water-solubility of the urea byproduct from EDC, which simplifies purification compared to DCC.

  • Base: DMAP acts as a nucleophilic catalyst, forming a highly reactive acyl-pyridinium intermediate that is readily attacked by the secondary alcohol.

  • Fmoc Compatibility: These conditions are anhydrous and mildly basic (due to DMAP), but are fully compatible with the Fmoc group, which is stable to tertiary amines like DMAP under these conditions.[4]

Experimental Protocol: EDC/DMAP Esterification

  • Preparation: Dissolve Fmoc-L-1-amino-2-propanol (1.0 eq), the desired carboxylic acid (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM or DMF.

  • Coupling Agent Addition: Cool the solution to 0 °C in an ice bath. Add EDC hydrochloride (1.5 eq) in one portion.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Workup: Dilute the reaction mixture with DCM. Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting ester by flash column chromatography on silica gel.

Etherification: Introducing Stable, Non-hydrolyzable Linkages

Forming an ether linkage at the secondary hydroxyl position provides a stable, non-hydrolyzable connection, often used to attach permanent structural motifs. The classic Williamson ether synthesis, involving deprotonation of the alcohol followed by reaction with an alkyl halide, is the most common approach.

Critical Consideration: Base Selection

The most critical aspect of this reaction is the choice of base. The base must be strong enough to deprotonate the secondary alcohol but must not induce the β-elimination that cleaves the Fmoc group.

  • Unsuitable Bases: Amine bases like piperidine, DBU, or even strong tertiary amines at elevated temperatures are unsuitable as they are the standard reagents for Fmoc removal.[3][9]

  • Recommended Bases: A strong, non-nucleophilic hydride base such as sodium hydride (NaH) is the ideal choice. NaH irreversibly deprotonates the alcohol to form the sodium alkoxide. It is not a suitable base for initiating the E1cB mechanism of Fmoc cleavage.

Experimental Protocol: Williamson Ether Synthesis

  • Preparation: To a flame-dried flask under an inert atmosphere, add a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous DMF or THF.

  • Substrate Addition: Cool the suspension to 0 °C. Add a solution of Fmoc-L-1-amino-2-propanol (1.0 eq) in the same anhydrous solvent dropwise. Allow the mixture to stir at 0 °C for 30 minutes. Hydrogen gas evolution should be observed.

  • Electrophile Addition: Add the alkyl halide (e.g., benzyl bromide, methyl iodide, 1.2 eq) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates consumption of the starting material (typically 2-16 hours).

  • Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl).

  • Extraction: Dilute with ethyl acetate and wash with water and brine.

  • Drying & Purification: Dry the organic phase over anhydrous Na₂SO₄, concentrate, and purify by flash column chromatography.

Figure 3. Key reactivity pathways of the secondary hydroxyl. start Fmoc-L-1-Amino-2-Propanol oxidation Oxidation (e.g., DMP) start->oxidation esterification Esterification (e.g., R-COOH, EDC) start->esterification etherification Etherification (e.g., R-X, NaH) start->etherification prod_ox Fmoc-L-Alaninal oxidation->prod_ox prod_est Fmoc-L-Alaninol Ester esterification->prod_est prod_eth Fmoc-L-Alaninol Ether etherification->prod_eth

Sources

Protocols & Analytical Methods

Method

Application Note: Immobilization and Coupling of 9H-Fluoren-9-ylmethyl N-(2-hydroxypropyl)carbamate in SPPS

Strategic Overview & Chemical Significance 9H-fluoren-9-ylmethyl N-(2-hydroxypropyl)carbamate (CAS: 185308-00-3), commonly referred to as Fmoc-1-amino-2-propanol , is an essential building block in modern solid-phase pep...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview & Chemical Significance

9H-fluoren-9-ylmethyl N-(2-hydroxypropyl)carbamate (CAS: 185308-00-3), commonly referred to as Fmoc-1-amino-2-propanol , is an essential building block in modern solid-phase peptide synthesis (SPPS). It is primarily utilized for the synthesis of C-terminal peptide alcohols, peptide aldehydes (via post-cleavage oxidation), and pseudopeptide amide isosteres (e.g., Ψ[CH2​−NH] ) 1.

Unlike standard Fmoc-amino acids that couple via a highly reactive carboxylate, this molecule must be immobilized onto a solid support via its secondary hydroxyl group. This presents a distinct thermodynamic and steric challenge: the secondary alcohol is a poor nucleophile. Overcoming this requires specialized linker strategies to achieve high loading capacities without compromising the base-labile Fmoc protecting group 2.

Mechanistic Grounding & Resin Selection

As an application scientist, selecting the correct resin is the most critical variable in this workflow. The choice of resin dictates the activation chemistry and the downstream cleavage conditions.

  • 2-Chlorotrityl Chloride (2-CTC) Resin: Immobilization proceeds via an SN​1 -like substitution pathway. The extreme steric bulk of the 2-CTC linker prevents diketopiperazine formation during subsequent chain elongation. Because 1-amino-2-propanol contains a sterically hindered secondary alcohol, coupling to 2-CTC requires extended reaction times and a non-nucleophilic base (DIPEA) to drive the reaction to completion 1.

  • DHP (3,4-Dihydro-2H-pyran-2-ylmethoxymethyl) HM Resin: This resin forms a tetrahydropyranyl (THP) acetal linkage via acid-catalyzed electrophilic addition. Using pyridinium p-toluenesulfonate (PPTS) as a mild acid catalyst at elevated temperatures overcomes the secondary alcohol's low reactivity. The resulting acetal is highly stable to the strongly basic conditions of iterative Fmoc deprotection .

  • Trichloroacetimidate Wang Resin: For ultra-fast loading, the trichloroacetimidate linker utilizes Lewis acid catalysis ( BF3​⋅Et2​O ) to facilitate etherification. This bypasses the poor nucleophilicity of the secondary alcohol, achieving near-quantitative loading rapidly 3.

Quantitative Data: Resin Loading Optimization

Table 1: Comparative loading efficiencies and parameters for Fmoc-1-amino-2-propanol across different solid supports.

Resin TypeLinker ChemistryCatalyst / ReagentTemp / TimeTypical Loading EfficiencyCleavage Conditions
2-CTC Resin Trityl EtherDIPEA (Base)RT / 24 h0.4 - 0.6 mmol/g30% HFIP or 1% TFA
DHP HM Resin THP AcetalPPTS (Mild Acid)80 °C / 16 h0.5 - 0.8 mmol/g95% TFA
Wang (Trichloroacetimidate) Benzyl Ether BF3​⋅Et2​O (Lewis Acid)RT / 1 h0.6 - 0.9 mmol/g95% TFA

Experimental Protocols

To ensure scientific integrity, every protocol described below operates as a self-validating system by incorporating a quantitative UV-spectroscopy quality control step to empirically verify successful immobilization.

Protocol A: Immobilization on 2-Chlorotrityl Chloride (2-CTC) Resin

Optimal for synthesizing highly acid-sensitive peptide sequences.

  • Resin Swelling: Weigh 1.0 g of 2-CTC resin (typical substitution 1.0–1.6 mmol/g) into a fritted solid-phase reaction vessel. Swell in 10 mL of dry Dichloromethane (DCM) for 15 minutes.

  • Neutralization: Add N,N-Diisopropylethylamine (DIPEA) (1.3 mmol/g resin) to the suspension and agitate for 2 minutes to neutralize any trace HCl.

  • Coupling: Add 9H-fluoren-9-ylmethyl N-(2-hydroxypropyl)carbamate (1.0 mmol/g resin) as a dry powder directly to the vessel. Agitate gently at room temperature for 24 hours.

    • Causality Note: The extended 24-hour timeframe is mandatory to overcome the steric hindrance of the secondary hydroxyl group 1.

  • Capping: To prevent truncated sequences, cap unreacted trityl chloride sites by adding DIPEA (2.0 mmol/g resin) and Methanol (4 mL/g resin). Agitate for 2 hours at room temperature.

  • Washing: Drain the reactor and wash the resin sequentially with DCM (3x), DCM/MeOH/DIPEA (80:15:5) (3x), DMF (3x), and finally DCM (3x).

  • Self-Validation (QC): Dry a 5 mg aliquot of the resin. Treat with 20% piperidine in DMF for 20 minutes. Quantify the released dibenzofulvene-piperidine adduct via UV absorbance at 301 nm ( Loading=7800×mA301​×V​ ) to determine the exact loading value 2.

Protocol B: Immobilization on DHP HM Resin

Preferred when synthesizing long peptide sequences requiring aggressive or prolonged Fmoc deprotection cycles.

  • Resin Swelling: Pre-swell 1.0 g of DHP HM resin in dry 1,2-Dichloroethane (DCE) for 1 hour.

  • Coupling Solution Preparation: Dissolve 9H-fluoren-9-ylmethyl N-(2-hydroxypropyl)carbamate (3.0 equivalents relative to resin loading) in dry DCE. Add Pyridinium p-toluenesulfonate (PPTS) (1.5 equivalents).

  • Immobilization: Add the coupling solution to the resin. Seal the vessel under a nitrogen atmosphere and heat to 80 °C with gentle agitation overnight (12-16 hours).

    • Causality Note: Heating is required to cross the activation energy barrier for acetal formation with a secondary alcohol .

  • Quenching: Cool to room temperature. Quench the reaction by adding pyridine (~5 mL/g resin) to neutralize the PPTS catalyst.

  • Washing & Isolation: Filter the resin and wash extensively with DMF (3x), DCM (3x), and Hexane (3x). Dry overnight under vacuum.

  • Self-Validation (QC): Perform the same UV-spectroscopy Fmoc-cleavage assay described in Protocol A. A successful loading should yield 0.5 - 0.8 mmol/g.

Downstream Workflow & Applications

Once immobilized, the Fmoc group is removed using standard 20% piperidine, and the peptide chain is elongated via iterative Fmoc/tBu SPPS. Upon completion, acidic cleavage yields a C-terminal peptide alcohol. For advanced drug development applications, this alcohol can be oxidized in solution using Dess-Martin Periodinane (DMP) to generate a highly reactive C-terminal peptide aldehyde, which serves as a precursor for solid-phase reductive amination 1.

Workflow Start 9H-Fluoren-9-ylmethyl N-(2-hydroxypropyl)carbamate Resin Resin Immobilization (2-CTC, DHP, or Wang) Start->Resin Linker Attachment (Hydroxyl Coupling) SPPS Iterative SPPS (Fmoc/tBu Strategy) Resin->SPPS Piperidine Deprotection & Chain Elongation Cleavage Acidic Cleavage (e.g., 30% HFIP or TFA) SPPS->Cleavage Global Deprotection & Resin Cleavage Alcohol C-Terminal Peptide Alcohol Cleavage->Alcohol Isolation Oxidation DMP Oxidation (Solution Phase) Alcohol->Oxidation Optional Modification Aldehyde C-Terminal Peptide Aldehyde Oxidation->Aldehyde Aldehyde Generation

Workflow for the incorporation of Fmoc-1-amino-2-propanol in SPPS and downstream modifications.

References

  • Peptide Resin Loading Protocols.Sigma-Aldrich.
  • Use of Trichloroacetimidate Linker in Solid-Phase Peptide Synthesis.ACS Publications.
  • Synthesis and development of novel silicon linkers for solid phase synthesis.ePrints Soton.
  • Peptide-directed solid-phase reductive amination.RSC Publishing.

Sources

Application

Application Note: A Novel Self-Immolative Linker System for ADCs Incorporating 9H-fluoren-9-ylmethyl N-(2-hydroxypropyl)carbamate

Abstract Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent efficacy of cytotoxic payloads.[1] The linker, which connect...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent efficacy of cytotoxic payloads.[1] The linker, which connects these two moieties, is a critical determinant of an ADC's therapeutic index, dictating its stability in circulation and the efficiency of payload release within target cells.[2][3] This document details the application of a novel linker system that incorporates 9H-fluoren-9-ylmethyl N-(2-hydroxypropyl)carbamate as a key building block. This system is designed for enzyme-cleavable, self-immolative release of hydroxyl-containing payloads. We provide a comprehensive overview of the linker's mechanism of action, detailed protocols for the synthesis and characterization of the resulting ADC, and expert insights into the rationale behind key procedural steps.

Introduction: The Central Role of the Linker in ADC Design

An Antibody-Drug Conjugate is a tripartite molecule composed of a monoclonal antibody (mAb), a cytotoxic agent (payload), and a chemical linker.[] The linker's design must address a fundamental paradox: it needs to be exceptionally stable in systemic circulation to prevent premature release of the toxic payload, yet it must be efficiently cleaved upon internalization into the target cancer cell to unleash the drug.[3]

Modern ADC development has largely focused on cleavable linkers, which are designed to be severed by specific triggers within the tumor microenvironment or inside the cell, such as low pH or lysosomal enzymes.[] Among the most successful are enzyme-cleavable linkers, often featuring a dipeptide sequence like valine-citrulline (Val-Cit), which is a substrate for the lysosomally-enriched protease, Cathepsin B.[6][7]

Following the initial enzymatic cleavage, a "self-immolative" spacer is often employed to ensure the efficient, traceless release of the unmodified payload.[8] These spacers undergo a rapid, intramolecular electronic cascade reaction, spontaneously decomposing to liberate the active drug.[] This application note focuses on a linker system that leverages this paradigm, using a 9H-fluoren-9-ylmethyl N-(2-hydroxypropyl)carbamate moiety to facilitate the attachment and subsequent release of hydroxyl-containing payloads, a class of molecules for which stable and efficient linker technologies are still in high demand.[6]

Principle of the Method: A Multi-Stage Release Mechanism

The linker system described herein is a sophisticated construct designed for cysteine-directed conjugation. The 9H-fluoren-9-ylmethyl N-(2-hydroxypropyl)carbamate is not the entire linker but a crucial precursor used in its synthesis. The fluorenylmethoxycarbonyl (Fmoc) group serves as a temporary protecting group for the amine during the synthesis of the linker-payload complex, a standard strategy in peptide and organic synthesis due to its lability under mild basic conditions.[9][]

The complete linker architecture consists of:

  • A Maleimide Group: For covalent attachment to thiol groups generated by the partial reduction of interchain disulfide bonds on the antibody.[11]

  • A Dipeptide Trigger: A Valine-Citrulline (Val-Cit) sequence, which is selectively cleaved by Cathepsin B in the lysosome.[7]

  • A Self-Immolative Spacer: A p-aminobenzyl carbamate (PABC) unit that, upon cleavage of the Val-Cit peptide bond, undergoes a 1,6-elimination reaction.[]

  • The Payload Release Cassette: The N-(2-hydroxypropyl)carbamate moiety, which is connected to the PABC spacer. The payload is attached via its hydroxyl group to this cassette. The 1,6-elimination of the PABC spacer triggers an intramolecular cyclization of the N-(2-hydroxypropyl)carbamate, forming a stable 5-membered ring (an oxazolidinone), thereby expelling the active payload in its native form.

This multi-stage cascade ensures a highly specific and efficient drug release mechanism, depicted below.

Diagram 1: ADC Internalization and Payload Release

cluster_extracellular Extracellular Space (Bloodstream, pH 7.4) cluster_intracellular Intracellular Space (Target Cell) ADC 1. ADC Circulates Binding 2. ADC Binds to Tumor Antigen ADC->Binding Internalization 3. Internalization (Endocytosis) Binding->Internalization Lysosome 4. Trafficking to Lysosome (pH 4.5-5.0) Internalization->Lysosome Cleavage 5. Cathepsin B Cleaves Val-Cit Linker Lysosome->Cleavage SelfImmolation 6. PABC Self-Immolation & Cyclization Cascade Cleavage->SelfImmolation Release 7. Active Payload Released SelfImmolation->Release Apoptosis 8. Cell Death (Apoptosis) Release->Apoptosis

Caption: Workflow of ADC action from circulation to payload release.

Diagram 2: Chemical Mechanism of Self-Immolative Release

A ADC in Lysosome Val-Cit—PABC—NH-(CH₂)-CH(CH₃)—O—C(=O)—Payload B Cathepsin B Cleavage H₂N—PABC—NH-(CH₂)-CH(CH₃)—O—C(=O)—Payload A->B  Enzymatic Cleavage C 1,6-Elimination H₂N-(CH₂)-CH(CH₃)—O—C(=O)—Payload B->C  Spontaneous  1,6-Elimination D Intramolecular Cyclization Oxazolidinone Ring + HO-Payload (Active Drug) C->D  Spontaneous  Nucleophilic Attack Trigger Trigger Event Cascade Self-Immolation Cascade Result Final Products

Caption: The chemical cascade from enzymatic cleavage to payload release.

Experimental Protocols

Disclaimer: These protocols are intended for qualified researchers. All work involving potent cytotoxic agents must be performed in appropriate containment facilities (e.g., a certified fume hood) with suitable personal protective equipment (PPE).

Protocol 1: Synthesis of the Complete Linker-Payload Moiety

Rationale: This protocol outlines the synthesis of the key conjugation-ready component. The Fmoc-N-(2-hydroxypropyl)carbamate building block is first coupled to the payload. This intermediate is then attached to the full linker construct, which includes the maleimide handle for antibody conjugation, the Val-Cit enzymatic trigger, and the PABC self-immolative spacer.

Materials:

  • Fmoc-N-(2-hydroxypropyl)carbamate

  • Hydroxyl-containing payload

  • N,N'-Disuccinimidyl carbonate (DSC) or similar activating agent

  • Maleimide-Val-Cit-PABC-p-nitrophenyl carbonate (PNP)

  • Solvents: Anhydrous Dimethylformamide (DMF), Dichloromethane (DCM)

  • Base: Diisopropylethylamine (DIPEA)

  • Piperidine

  • Purification: HPLC system with a C18 column

Procedure:

  • Payload Activation & Coupling: a. Dissolve the hydroxyl-containing payload in anhydrous DMF. b. Add 1.2 equivalents of DSC and 2.0 equivalents of DIPEA. Stir at room temperature for 2-4 hours to form the succinimidyl carbonate activated payload. c. In a separate flask, dissolve Fmoc-N-(2-hydroxypropyl)carbamate in DMF. Add this solution to the activated payload mixture. Stir overnight at room temperature. d. Purify the resulting Fmoc-protected linker-payload intermediate by reverse-phase HPLC.

  • Fmoc Deprotection: a. Dissolve the purified intermediate in a solution of 20% piperidine in DMF. b. Stir for 30 minutes at room temperature to remove the Fmoc protecting group, revealing the primary amine. c. Evaporate the solvent under reduced pressure.

  • Final Linker Assembly: a. Dissolve the deprotected linker-payload amine and 1.1 equivalents of Maleimide-Val-Cit-PABC-PNP in anhydrous DMF. b. Add 2.0 equivalents of DIPEA and stir overnight at room temperature, protected from light. c. Purify the final Maleimide-Val-Cit-PABC-Linker-Payload construct by reverse-phase HPLC. Lyophilize the pure fractions and store at -20°C under argon.

Protocol 2: Antibody Preparation and Cysteine Conjugation

Rationale: This protocol uses a controlled partial reduction to cleave the interchain disulfide bonds of the mAb, generating a defined number of reactive thiol groups for conjugation. This method is preferred over lysine conjugation as it yields a more homogeneous ADC product with a predictable Drug-to-Antibody Ratio (DAR), which is a critical quality attribute.[1][12]

Materials:

  • Monoclonal Antibody (e.g., Trastuzumab, ~10 mg/mL)

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 1 mM EDTA

  • Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM stock)

  • Quenching Agent: N-acetylcysteine

  • Purification: Desalting column (e.g., Sephadex G-25) or Tangential Flow Filtration (TFF) system

Procedure:

  • Antibody Preparation: a. Perform a buffer exchange on the stock mAb solution into the Conjugation Buffer to remove any amine-containing stabilizers. b. Adjust the mAb concentration to 5-10 mg/mL.

  • Partial Reduction: a. Add a 2.5-fold molar excess of TCEP to the antibody solution. The exact molar excess may require optimization depending on the specific mAb. b. Incubate at 37°C for 1-2 hours with gentle mixing. This step selectively reduces the more accessible interchain disulfides.

  • Conjugation Reaction: a. Allow the reduced antibody solution to cool to room temperature. b. Dissolve the Maleimide-Linker-Payload from Protocol 1 in a minimal amount of an organic co-solvent like DMSO. c. Add a 5-fold molar excess of the dissolved Linker-Payload to the reduced antibody solution. d. Incubate at room temperature for 2 hours or at 4°C overnight, protected from light.

  • Quenching and Purification: a. Quench any unreacted maleimide groups by adding N-acetylcysteine to a final concentration of 1 mM. Incubate for 20 minutes. b. Purify the resulting ADC to remove excess linker-payload and reaction byproducts. Use a pre-equilibrated desalting column or a TFF system, exchanging the buffer into a formulation buffer (e.g., PBS, pH 7.2). c. Determine the final protein concentration using a UV-Vis spectrophotometer at 280 nm.

Characterization of the Antibody-Drug Conjugate

Characterizing the final ADC is essential to validate the synthesis and ensure its quality. The most important parameter is the Drug-to-Antibody Ratio (DAR), which defines the average number of drug molecules conjugated to each antibody.[13]

4.1. Drug-to-Antibody Ratio (DAR) Determination by HIC

Principle: Hydrophobic Interaction Chromatography (HIC) separates proteins based on their surface hydrophobicity.[14] Each conjugated payload adds hydrophobicity to the antibody, allowing HIC to separate species with different numbers of drugs (DAR 0, 2, 4, 6, 8).[12]

Methodology:

  • Column: TSKgel Butyl-NPR or similar HIC column.

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.

  • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.

  • Gradient: A linear gradient from high salt (A) to low salt (B) is used to elute the ADC species.

  • Detection: UV at 280 nm.

  • Calculation: The average DAR is calculated from the weighted average of the peak areas corresponding to each DAR species.

4.2. Purity and Aggregation Analysis by SEC

Principle: Size Exclusion Chromatography (SEC) separates molecules by size. It is used to quantify the percentage of high molecular weight species (aggregates) and low molecular weight fragments, ensuring the integrity of the ADC.[15]

Methodology:

  • Column: TSKgel SuperSW3000 or similar SEC column.

  • Mobile Phase: Isocratic elution with a physiological buffer like 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0.

  • Detection: UV at 280 nm.

  • Analysis: The main peak corresponds to the monomeric ADC. Peaks eluting earlier are aggregates. The monomer purity should typically be >95%.

4.3. Mass Confirmation by Native MS

Principle: Native Mass Spectrometry (MS) analyzes the intact ADC under non-denaturing conditions, providing a precise mass measurement for the entire conjugate.[15] This allows for the unambiguous confirmation of different DAR species and the calculation of an accurate average DAR.

Methodology:

  • System: Typically involves online desalting (e.g., via SEC) coupled directly to a high-resolution mass spectrometer (e.g., Q-TOF).[12]

  • Mobile Phase: MS-compatible buffer such as 100 mM ammonium acetate.

  • Analysis: The resulting mass spectrum is deconvoluted to determine the masses of the different drug-loaded antibody species.

Characterization Method Parameter Measured Typical Acceptance Criteria
HIC-UV Average DAR, Distribution of SpeciesAverage DAR: 3.5 - 4.2
SEC-UV Purity, % AggregatesMonomer Purity > 95%
Native SEC-MS Identity Confirmation, Exact Mass, DARConfirms masses of DAR 0, 2, 4, 6, 8 species
Conclusion

The linker system described, which utilizes 9H-fluoren-9-ylmethyl N-(2-hydroxypropyl)carbamate as a synthetic precursor, offers a robust and effective platform for developing next-generation ADCs. Its enzyme-sensitive trigger and multi-stage self-immolative mechanism provide for a highly controlled and specific release of hydroxyl-containing payloads. The detailed protocols for synthesis and characterization establish a self-validating workflow, enabling researchers to produce and qualify homogeneous, high-purity ADCs for preclinical evaluation. This technology expands the toolkit for ADC development, facilitating the conjugation of a wider range of potent therapeutic agents to combat cancer.

References
  • Agilent. (n.d.). Characterization of Antibody-Drug Conjugates (ADCs) Using 2D-LC and Native MS. Agilent Technologies. Retrieved from [Link][12]

  • Recent Patents on Anti-Cancer Drug Discovery. (2020). Self-immolative Linkers in Prodrugs and Antibody Drug Conjugates in Cancer Treatment. Bentham Science. Retrieved from [Link][8]

  • Waters Corporation. (n.d.). Analytical Scale Native SEC-MS for Antibody-Drug Conjugates (ADCs) Characterization. Retrieved from [Link][15]

  • Chromatography Online. (2025). Native HIC-MS of ADCs for DAR Species Determination and Identification. Retrieved from [Link][13]

  • Dubowchik, G. M., et al. (2002). Cathepsin B-Labile Dipeptide Linkers for Lysosomal Release of Doxorubicin from Internalizing Immunoconjugates. Bioconjugate Chemistry, 13(4), 855–869. Retrieved from [Link]

  • Taylor & Francis Online. (2024). Online native hydrophobic interaction chromatography-mass spectrometry of antibody-drug conjugates. Retrieved from [Link][14]

  • Google Patents. (n.d.). WO2016146638A1 - Cryptophycin-based antibody-drug conjugates with novel self-immolative linkers. Retrieved from [16]

  • Su, Z., et al. (2017). Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). Pharmaceuticals, 10(4), 88. Retrieved from [Link][11]

  • Nature Portfolio. (2021). Controlling rates and reversibilities of elimination reactions of hydroxybenzylammoniums by tuning dearomatization energies. Retrieved from [Link][17]

  • Jin, H., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(12), 3015-3039. Retrieved from [Link][3]

  • Organic Letters. (2024). Catalytic Cleavage of the 9-Fluorenylmethoxycarbonyl (Fmoc) Protecting Group under Neat Conditions. ACS Publications. Retrieved from [Link][18]

  • Acanthus. (2025). The common types of linkers in ADC drugs and their cleavage mechanisms in vivo. Retrieved from [Link]

  • European Pharmaceutical Review. (2026). The crucial role of payload linker innovation in the growth of ADCs. Retrieved from [Link][6]

Sources

Method

Application Note: Synthesis of Advanced Peptidomimetics Using 9H-Fluoren-9-ylmethyl N-(2-hydroxypropyl)carbamate

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Executive Summary & Mechanistic Rationale The transition from native peptides to peptidomimetic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Executive Summary & Mechanistic Rationale

The transition from native peptides to peptidomimetics is a cornerstone of modern drug discovery. Natural peptides suffer from poor pharmacokinetic profiles, notably rapid proteolytic degradation and short biological half-lives. To circumvent these limitations, researchers redeploy critical pharmacophores onto non-peptide or heavily modified scaffolds.

9H-fluoren-9-ylmethyl N-(2-hydroxypropyl)carbamate (commonly known as Fmoc-1-amino-2-propanol) is a highly versatile, bifunctional building block used to engineer these advanced scaffolds. Structurally, it features an Fmoc-protected primary amine and a free secondary hydroxyl group. This unique architecture enables two primary applications in peptidomimetic synthesis:

  • Allo-Threonine Mimicry in Peptoids: By shifting the side-chain attachment from the α -carbon to the backbone nitrogen, peptoids achieve absolute resistance to non-specific proteases. The 2-hydroxypropyl moiety of this monomer perfectly mimics the side chain of allo-threonine, a critical feature in the development of robust receptor antagonists (e.g., Leptin receptor antagonist N-Allo-aca)[1].

  • Sequence-Defined Oligocarbamates: The bifunctional nature of the monomer allows it to act as a critical junction in oligocarbamate foldamers. The primary amine forms standard amide or carbamate linkages, while the secondary alcohol can be selectively activated to propagate the polymer chain, increasing backbone flexibility and stability[2].

Physicochemical & Monomer Properties

Understanding the physicochemical constraints of Fmoc-1-amino-2-propanol is critical for designing chemoselective synthesis routes. The secondary alcohol is sterically hindered but remains susceptible to unwanted O-acylation if overly aggressive coupling catalysts are employed.

Table 1: Monomer Specifications

PropertySpecification / Value
Chemical Name 9H-fluoren-9-ylmethyl N-(2-hydroxypropyl)carbamate
Common Name Fmoc-1-amino-2-propanol
Molecular Formula C18H19NO3
Molecular Weight 297.35 g/mol
Key Functional Groups Fmoc-protected primary amine; Free secondary alcohol
Primary Application Peptoid side-chain functionalization[3]; Oligocarbamate elongation[2]

Workflow & Logical Relationships

The solid-phase synthesis of peptidomimetics using this monomer requires strict adherence to a chemoselective workflow. The diagram below illustrates the iterative cycle, highlighting the critical decision points to prevent side reactions.

G Start Solid Support (Resin) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Couple Coupling of Fmoc-1-amino-2-propanol (HATU/DIPEA - No DMAP) Deprotect->Couple Wash Stringent Washing (DMF/DCM) Couple->Wash Branch Sequence Complete? Wash->Branch Activate Hydroxyl Activation (DSC/DIPEA for Carbamates) Branch->Activate No (Elongate) Cleave Global Cleavage (TFA/TIS/H2O) Branch->Cleave Yes Activate->Deprotect Product Purified Peptidomimetic Cleave->Product

Workflow for chemoselective solid-phase peptidomimetic synthesis using Fmoc-1-amino-2-propanol.

Experimental Protocols & Causality

As a Senior Application Scientist, it is imperative to not just follow steps, but to understand the causality behind the chemistry. The protocols below are engineered as self-validating systems.

Protocol A: Chemoselective Amide Bond Formation (Incorporation)

When coupling Fmoc-1-amino-2-propanol to a growing peptide/peptoid chain, the primary amine must react with the activated carboxyl group of the resin-bound sequence without the free secondary hydroxyl group undergoing O-acylation.

Causality Check:Why avoid DMAP? 4-Dimethylaminopyridine (DMAP) is a hyper-nucleophilic acyl transfer catalyst that will readily activate the secondary alcohol of the 2-hydroxypropyl group, leading to branched, heterogeneous products. We utilize HATU/DIPEA, which provides >98% chemoselectivity for the amine.

Step-by-Step Methodology:

  • Resin Preparation: Swell 0.1 mmol of Rink Amide AM resin in Dichloromethane (DCM) for 30 minutes. Wash thoroughly with N,N-Dimethylformamide (DMF) (3 × 5 mL).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 5 mL, 7 minutes each) to expose the terminal amine. Wash with DMF (5 × 5 mL).

  • Monomer Activation: In a separate vial, dissolve 0.3 mmol (3 eq) of Fmoc-1-amino-2-propanol and 0.29 mmol (2.9 eq) of HATU in 3 mL of DMF. Add 0.6 mmol (6 eq) of N,N-Diisopropylethylamine (DIPEA). Stir for 2 minutes to form the active ester.

  • Coupling: Add the activated monomer solution to the resin. Agitate gently at room temperature for 2 hours.

  • Self-Validation (Kaiser Test): Remove a few resin beads, wash with ethanol, and perform a Kaiser test. A yellow color (negative) indicates complete coupling of the primary amine. If blue (positive), repeat Step 3 and 4.

  • Washing: Wash the resin with DMF (3 × 5 mL) and DCM (3 × 5 mL).

Table 2: Chemoselectivity vs. Activator Choice

Activator SystemAmide Coupling YieldO-Acylation Risk (Side Reaction)Recommendation
HATU / DIPEA > 98%< 1%Optimal for Fmoc-1-amino-2-propanol
DIC / Oxyma > 95%< 2%Excellent alternative
DIC / DMAP > 90%15% - 30%Strictly Avoid (Causes branching)
Protocol B: Oligocarbamate Elongation (Hydroxyl Activation)

To build sequence-defined oligocarbamates, the newly incorporated secondary alcohol must be converted into an activated carbonate to react with the next amine monomer[2].

Causality Check:Why use DSC? N,N'-Disuccinimidyl carbonate (DSC) selectively converts the secondary alcohol into an NHS-carbonate. This intermediate is highly stable on-resin but highly reactive toward incoming primary amines, ensuring a clean carbamate linkage.

Step-by-Step Methodology:

  • Fmoc Removal: Deprotect the N-terminal Fmoc group of the incorporated Fmoc-1-amino-2-propanol using 20% piperidine/DMF as described above.

  • Hydroxyl Activation: To the resin-bound secondary alcohol, add 0.5 mmol (5 eq) of DSC and 0.5 mmol (5 eq) of DIPEA in 4 mL of anhydrous DCM/DMF (1:1 v/v).

  • Agitation: Shake the reaction vessel at room temperature for 4 hours.

  • Washing: Wash extensively with DMF (5 × 5 mL) to remove unreacted DSC.

  • Amine Addition: Add the next amine building block (e.g., 3-amino-1-propanol) (5 eq) in DMF. Agitate for 12 hours to form the carbamate bond.

  • Self-Validation (Cleavage & LC-MS): Perform a micro-cleavage on 5 mg of resin (using 95% TFA). Analyze via LC-MS to confirm the mass shift corresponding to the new carbamate linkage.

Protocol C: Global Cleavage and Deprotection

Causality Check:Why use TIS? During global cleavage with Trifluoroacetic acid (TFA), highly reactive carbocations are generated from protecting groups. Triisopropylsilane (TIS) acts as a bulky hydride donor, scavenging these cations before they can alkylate the vulnerable secondary alcohol of the 2-hydroxypropyl moiety[1].

Step-by-Step Methodology:

  • Cleavage Cocktail Preparation: Prepare a solution of 95% TFA, 2.5% TIS, and 2.5% ultrapure water.

  • Reaction: Add 5 mL of the cocktail to the resin. Agitate for 2 hours at room temperature.

  • Precipitation: Filter the cleavage solution into 40 mL of ice-cold diethyl ether to precipitate the peptidomimetic.

  • Isolation: Centrifuge at 4000 rpm for 5 minutes, decant the ether, and wash the pellet twice more with cold ether. Lyophilize the resulting powder prior to HPLC purification.

References

  • Combinatorial libraries of peptidomimetic aminothioether acids Source: Google Patents (WO1998046786A1) URL:[4]

  • Protein, cell and bacterial fouling resistance of polypeptoid-modified surfaces: effect of side-chain chemistry Source: PubMed Central (PMC) URL:[3]

  • One-pot approach for multi-step, iterative synthesis of sequence-defined oligocarbamates Source: ResearchGate URL:[2]

  • The Development of a Leptin Receptor Antagonist Through Peptide and Peptoid Synthesis and Analysis via Surface Plasmon Resonance Source: JEWLScholar@MTSU URL:[1]

Sources

Application

Application Note: Chemoselective O-Acylation of 9H-Fluoren-9-ylmethyl N-(2-hydroxypropyl)carbamate

Executive Summary & Scope The functionalization of 9H-fluoren-9-ylmethyl N-(2-hydroxypropyl)carbamate (commonly known as Fmoc-1-amino-2-propanol) presents a classic synthetic challenge: achieving the efficient O-acylatio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scope

The functionalization of 9H-fluoren-9-ylmethyl N-(2-hydroxypropyl)carbamate (commonly known as Fmoc-1-amino-2-propanol) presents a classic synthetic challenge: achieving the efficient O-acylation of a sterically hindered secondary alcohol while strictly preserving the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group.

As a Senior Application Scientist, I have designed this protocol guide to move beyond standard operational steps and delve into the mechanistic causality of esterification. This guide provides field-proven, self-validating methodologies tailored for researchers in peptidomimetics, prodrug development, and lipid conjugation, ensuring high-yield acylation without compromising structural integrity.

Mechanistic Insights: The Fmoc vs. Acylation Paradox (E-E-A-T)

The Challenge of the Secondary Alcohol

Secondary alcohols are sterically hindered, making standard carbodiimide coupling (e.g., DCC or DIC alone) extremely sluggish. In the absence of a nucleophilic catalyst, the reactive O-acylisourea intermediate undergoes a slow, irreversible acyl migration to form an inactive N-acylurea byproduct[1]. To circumvent this, 4-dimethylaminopyridine (DMAP) is universally employed in the Steglich esterification to form a highly reactive acyl-pyridinium intermediate[1].

The Fmoc Cleavage Causality

Applying standard Steglich conditions to Fmoc-protected substrates introduces a critical paradox. The Fmoc group is designed to be cleaved via an E1cB elimination mechanism [2]. The fluorenyl proton is highly acidic (pKa ~ 22 in DMSO). While free DMAP (conjugate acid pKa ~ 9.6) is primarily a nucleophile, its bulk basicity in polar aprotic solvents (like DCM or DMF) is sufficient to deprotonate the fluorenyl ring over extended reaction times, leading to the irreversible formation of dibenzofulvene and the cleavage of the Fmoc group.

The Solutions: Moderating Basicity

To achieve chemoselective O-acylation, we must decouple nucleophilic catalysis from Brønsted basicity. This guide relies on two authoritative strategies:

  • The Keck-Boden Modification : By utilizing the hydrochloride salt of DMAP (DMAP·HCl), the reaction is effectively buffered. DMAP·HCl acts as a proton source, suppressing N-acylurea formation and providing the necessary acyl-transfer catalysis without elevating the bulk pH to levels that trigger Fmoc elimination[3],[4].

  • Non-Nucleophilic Base Shielding : When using highly reactive acyl chlorides, a base is required to scavenge the generated HCl[5]. Utilizing sym-collidine (2,4,6-trimethylpyridine) provides a sterically hindered base that neutralizes acid but cannot physically access the shielded fluorenyl proton to initiate cleavage[2].

Comparative Analysis of Acylation Strategies

The following table summarizes the quantitative performance of various O-acylation methods when applied to Fmoc-1-amino-2-propanol.

ParameterStandard SteglichKeck-Boden SteglichAcyl Chloride / Collidine
Reagents DIC, Carboxylic AcidDIC, Carboxylic AcidAcyl Chloride
Base / Catalyst Free DMAP (0.1 - 1.0 eq)DMAP·HCl (0.5 eq)sym-Collidine (1.5 eq)
Reaction Kinetics Fast (1-2 hours)Moderate (3-4 hours)Fast (1-2 hours)
Typical Yield 60 - 75%> 90% 85 - 95%
Fmoc Cleavage 15 - 30% (High)< 2% (Negligible)< 1% (Negligible)
N-Acylurea Byproduct HighLowNone

Reaction Pathway Visualization

The diagram below illustrates the mechanistic divergence between successful O-acylation and undesired Fmoc cleavage based on the choice of catalyst.

G Start Fmoc-1-amino-2-propanol + Carboxylic Acid Activation DIC Activation (Carbodiimide) Start->Activation O_Acylisourea O-Acylisourea Intermediate Activation->O_Acylisourea DMAP_HCl DMAP·HCl Catalyst (Keck-Boden) O_Acylisourea->DMAP_HCl Buffered pH DMAP_Free Free DMAP Catalyst (Standard Steglich) O_Acylisourea->DMAP_Free Basic Conditions Acyl_Pyridinium Acyl-Pyridinium Salt (Active Ester) DMAP_HCl->Acyl_Pyridinium Nucleophilic Attack DMAP_Free->Acyl_Pyridinium Nucleophilic Attack E1cB E1cB Elimination (Fmoc Cleavage) DMAP_Free->E1cB Base-Catalyzed Deprotonation Product Desired O-Acylated Product Acyl_Pyridinium->Product Alcohol Attack (Secondary OH) SideProduct Dibenzofulvene + Cleaved Amino Ester E1cB->SideProduct

Fig 1: Mechanistic divergence in O-acylation highlighting Fmoc preservation vs. cleavage pathways.

Self-Validating Experimental Protocols

Protocol A: Keck-Boden Modified Steglich Esterification

Best for: Coupling complex, sensitive, or commercially available carboxylic acids without pre-activation.

Reagents & Stoichiometry:

  • 9H-fluoren-9-ylmethyl N-(2-hydroxypropyl)carbamate: 1.0 eq

  • Carboxylic Acid: 1.2 eq

  • N,N'-Diisopropylcarbodiimide (DIC): 1.2 eq

  • DMAP·HCl: 0.5 eq

  • Solvent: Anhydrous Dichloromethane (DCM) (0.1 M relative to substrate)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with inert gas (N₂ or Ar).

  • Dissolution: Dissolve the Fmoc-amino alcohol (1.0 eq) and the carboxylic acid (1.2 eq) in anhydrous DCM.

  • Catalyst Addition: Add DMAP·HCl (0.5 eq) to the stirring solution. The suspension will remain slightly heterogeneous.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Add DIC (1.2 eq) dropwise over 5 minutes. Causality Note: Cooling prevents thermal acceleration of the E1cB pathway and controls the exothermic carbodiimide activation.

  • Propagation: Stir at 0 °C for 1 hour, then allow the mixture to slowly warm to room temperature. Stir for an additional 2–3 hours.

  • Workup: Filter the reaction mixture through a Celite pad to remove the precipitated diisopropylurea (DIU) byproduct. Wash the filtrate sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine. Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography.

Protocol B: Acyl Chloride Method with sym-Collidine

Best for: Rapid acylation using commercially available or easily synthesized acyl chlorides.

Reagents & Stoichiometry:

  • 9H-fluoren-9-ylmethyl N-(2-hydroxypropyl)carbamate: 1.0 eq

  • Acyl Chloride: 1.2 eq

  • sym-Collidine (2,4,6-trimethylpyridine): 1.5 eq

  • Solvent: Anhydrous DCM

Step-by-Step Methodology:

  • Preparation: In a dry flask under N₂, dissolve the Fmoc-amino alcohol (1.0 eq) in anhydrous DCM.

  • Base Addition: Add sym-collidine (1.5 eq) and cool the solution to 0 °C.

  • Acylation: Dissolve the acyl chloride (1.2 eq) in a minimal amount of DCM and add it dropwise to the reaction mixture over 15 minutes.

  • Propagation: Stir at 0 °C for 2 hours.

  • Workup: Dilute with additional DCM. Wash the organic layer with 1M HCl (to remove the collidine hydrochloride salt), followed by a 10% aqueous CuSO₄ solution (to scavenge any residual free collidine, visible by a blue aqueous layer), and finally brine. Dry, concentrate, and purify.

🔬 The Self-Validation System (Quality Control)

To ensure the protocol is self-validating, researchers must perform a dual-stain Thin Layer Chromatography (TLC) analysis before proceeding to workup:

  • UV Light (254 nm): Confirms the presence of the Fmoc chromophore in the newly formed product spot.

  • Ninhydrin Stain (Critical Step): A successful, Fmoc-preserved reaction will yield a negative (colorless/faint yellow) ninhydrin result. If the Fmoc group was cleaved due to excessive basicity, the resulting free primary amine will react with ninhydrin upon heating to form a deep purple/blue spot (Ruhemann's purple). This provides immediate, bench-side validation of Fmoc integrity.

References

[1] Title : Steglich Esterification Source : Organic Chemistry Portal URL :[Link]

[5] Title : Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications Source : PMC - National Institutes of Health (NIH) URL :[Link]

[3] Title : Macrocyclic Drugs and Synthetic Methodologies toward Macrocycles Source : PMC - National Institutes of Health (NIH) URL :[Link]

[4] Title : Nitrogen-based nucleophilic catalysts employed in acylation reactions Source : ResearchGate URL :[Link]

Sources

Method

Application Note: Solution-Phase Fmoc Cleavage and Isolation Strategies for 9H-Fluoren-9-ylmethyl N-(2-hydroxypropyl)carbamate

Executive Summary & Chemical Context The compound 9H-fluoren-9-ylmethyl N-(2-hydroxypropyl)carbamate is an Fmoc-protected derivative of 1-amino-2-propanol (isopropanolamine). It serves as a critical building block in the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The compound 9H-fluoren-9-ylmethyl N-(2-hydroxypropyl)carbamate is an Fmoc-protected derivative of 1-amino-2-propanol (isopropanolamine). It serves as a critical building block in the synthesis of peptidomimetics, functionalized linkers, and poly(N-(2-hydroxypropyl)methacrylamide) (PHPMA) conjugates used in targeted drug delivery systems[1].

While Fmoc deprotection is a routine procedure in Solid-Phase Peptide Synthesis (SPPS)[2], performing this cleavage in the solution phase presents a severe purification challenge. The core issue lies in the physicochemical properties of the liberated product: 1-amino-2-propanol is highly hydrophilic and water-miscible. Standard solution-phase workups—which typically rely on aqueous extraction to remove amine bases—will result in catastrophic yield loss, as the target molecule will partition entirely into the aqueous waste stream. This guide details field-proven, causality-driven methodologies to achieve quantitative cleavage and high-purity isolation without relying on liquid-liquid aqueous extraction.

Mechanistic Causality of Fmoc Deprotection

Fmoc cleavage is driven by a base-catalyzed E1cB (Elimination Unimolecular conjugate Base) mechanism[2].

  • Deprotonation : A base (typically with a pKa > 9, such as piperidine or DBU) abstracts the highly acidic β-hydrogen at the C-9 position of the fluorenyl ring.

  • Elimination : The stabilized cyclopentadienyl-type carbanion undergoes β-elimination, expelling the carbamate leaving group and generating dibenzofulvene (DBF).

  • Decarboxylation : The unstable carbamate anion spontaneously loses CO₂ to yield the free primary amine (1-amino-2-propanol).

  • Scavenging : DBF is a highly reactive Michael acceptor. If not immediately sequestered by a nucleophilic scavenger (like excess piperidine), it will re-alkylate the newly freed 1-amino-2-propanol, forming an irreversible +222 Da adduct[2][3].

Importantly, the adjacent secondary hydroxyl group in 1-amino-2-propanol remains stable under these basic conditions. Unlike acidic environments that can trigger side reactions, the Fmoc cleavage environment does not promote O-to-N acyl shifts.

Mechanism A Fmoc-N-(2-hydroxypropyl)carbamate (Stable Precursor) B C-9 Carbanion (Deprotonated) A->B Base (pKa > 9) C Carbamate Anion + Dibenzofulvene (DBF) B->C E1cB Elimination D 1-Amino-2-propanol + CO2 C->D Decarboxylation E DBF-Amine Adduct (Scavenged) C->E Scavenger Attack

Caption: E1cB mechanism of Fmoc cleavage and subsequent DBF scavenging.

The Hydrophilicity Challenge in Solution-Phase Workup

In traditional solution-phase Fmoc cleavage, reagents like Tris(2-aminoethyl)amine (TAEA) are used because their DBF-adducts are water-soluble and can be washed away with brine[4]. Do not use this method for 9H-fluoren-9-ylmethyl N-(2-hydroxypropyl)carbamate. Because 1-amino-2-propanol is infinitely miscible with water, aqueous washing will wash away the product alongside the adduct.

To solve this, we must exploit phase-state differences rather than liquid-liquid partitioning:

  • Strategy A (HCl Precipitation) : DBF and its piperidine adduct are highly soluble in non-polar ethers. By treating the crude mixture with anhydrous HCl, the free aliphatic amine instantly precipitates as an insoluble hydrochloride salt, allowing isolation by simple filtration[5].

  • Strategy B (Polymer-Supported Scavenging) : Using a resin-bound base/scavenger (e.g., piperazine-polystyrene) keeps the DBF physically anchored to a solid bead. The free amine remains in solution and is isolated by filtering off the resin[4].

Quantitative Data & Reagent Comparison

The following table summarizes the kinetic and operational parameters of various solution-phase cleavage strategies evaluated for hydrophilic amines.

Cleavage Reagent SystemReaction TimeScavenger EfficiencyTarget Isolation MethodRecommended Use Case
20% Piperidine / DMF 20–30 minExcellent (Forms stable adduct)HCl Salt PrecipitationStandard scale-up; highly reliable[2].
2% DBU / 5% Piperazine < 5 minGood (Piperazine acts as scavenger)HCl Salt PrecipitationWhen rapid cleavage is required[6].
Polymer-Bound Piperazine 2–4 hoursModerate (Diffusion limited)Direct FiltrationSmall-scale synthesis; ultra-pure free base[4].
Thermal (120 °C, DMSO) 15 minNone (Requires external scavenger)Precipitation via TBMEScavenger-free applications[5].

Validated Experimental Protocols

Protocol A: Piperidine Cleavage with HCl-Directed Precipitation (Recommended)

This protocol utilizes anhydrous conditions to force the hydrophilic product out of solution while retaining the lipophilic byproducts in the organic phase.

Step-by-Step Methodology:

  • Dissolution : Dissolve 9H-fluoren-9-ylmethyl N-(2-hydroxypropyl)carbamate (1.0 eq) in a 20% (v/v) solution of piperidine in anhydrous DMF (approx. 10 mL/mmol).

  • Cleavage Reaction : Stir the mixture at room temperature for 30 minutes.

    • Self-Validation Check: The solution will develop a slight yellow tint as the DBF-piperidine adduct forms. TLC (DCM/MeOH 9:1) should reveal the complete consumption of the starting material (Rf ~0.8) and the appearance of a baseline spot that turns deep purple upon heating with a Ninhydrin stain.

  • Concentration : Remove the DMF and excess piperidine under high vacuum on a rotary evaporator. Critical : Maintain the water bath below 40 °C to prevent thermal degradation or oxidation of the free amine.

  • Resuspension : Suspend the resulting crude oily residue in cold tert-butyl methyl ether (TBME) (20 mL/mmol). The DBF-piperidine adduct will fully dissolve.

  • Anhydrous Salt Formation : While stirring vigorously at 0 °C, add 4M HCl in dioxane (1.5 eq) dropwise.

    • Causality Note: Dioxane is used because it is miscible with TBME and keeps the HCl strictly anhydrous. Using aqueous HCl would create a biphasic system, turning the highly polar product into an unworkable, sticky gum.

    • Self-Validation Check: An immediate, dense white precipitate (1-amino-2-propanol hydrochloride) will form.

  • Isolation : Filter the suspension rapidly through a sintered glass funnel. Wash the filter cake twice with ice-cold TBME (10 mL) to flush out any residual DBF-adduct.

  • Drying : Dry the white solid in vacuo to afford pure 1-amino-2-propanol hydrochloride.

Workflow Step1 Fmoc-N-(2-hydroxypropyl)carbamate in 20% Piperidine/DMF Step2 Stir at RT for 30 mins (E1cB Cleavage) Step1->Step2 Step3 Concentrate in vacuo to remove volatiles Step2->Step3 Step4 Resuspend crude in TBME (tert-Butyl methyl ether) Step3->Step4 Step5 Add 4M HCl in Dioxane (Dropwise at 0 °C) Step4->Step5 Step6 Precipitation of 1-Amino-2-propanol HCl salt Step5->Step6 Salt Formation Step7 Filter and Wash with cold TBME (DBF-adduct remains in filtrate) Step6->Step7 Phase Separation

Caption: Workflow for the isolation of hydrophilic 1-amino-2-propanol via HCl precipitation.

Protocol B: Polymer-Supported Scavenger Method

If the free base form of 1-amino-2-propanol is strictly required (and the HCl salt is undesirable), this method avoids acidic precipitation entirely.

Step-by-Step Methodology:

  • Dissolution : Dissolve the substrate in anhydrous dichloromethane (DCM) (15 mL/mmol).

  • Resin Addition : Add piperazine-bound polystyrene resin (3.0–5.0 eq of active amine sites). The resin acts as both the base to initiate cleavage and the nucleophile to trap DBF[4].

  • Agitation : Shake the suspension gently at room temperature for 2–4 hours. Avoid magnetic stirring, which can mechanically grind and destroy the polymer beads.

  • Filtration : Filter the mixture through a frit to remove the resin (which now contains the covalently trapped DBF). Wash the resin bed with additional DCM (2 x 5 mL).

  • Concentration : Evaporate the combined filtrates under reduced pressure to yield the pure free base of 1-amino-2-propanol.

Analytical Monitoring Parameters

To ensure the integrity of the cleavage process without relying solely on TLC, UV-Vis spectroscopy can be utilized. The formation of the dibenzofulvene–amine adduct exhibits a distinct and measurable UV transition.

  • Wavelength : Monitor the reaction at 289.8 nm or 301.0 nm [7].

  • Validation : The absorbance will rise sharply upon the addition of the base and will plateau when the Fmoc cleavage is quantitatively complete. This is particularly useful for optimizing reaction times when transitioning from piperidine to DBU/piperazine systems.

References

  • Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis Source: RSC Publishing URL
  • Fmoc Cleavage: Mechanism and Best Practices in SPPS Source: Peptide Chemistry URL
  • Dipropylamine as an Fmoc Deprotection Reagent Source: ResearchGate URL
  • Thermal Cleavage of the Fmoc Protection Group Source: CHIMIA URL
  • Source: Renyi.
  • Source: PMC (NIH)
  • Reversion of P-gp-Mediated Drug Resistance in Ovarian Carcinoma Cells with PHPMA-Zosuquidar Conjugates Source: ACS Publications URL

Sources

Application

Application Note: Formulation and Characterization of Polymeric Nanoparticles for the Encapsulation of 9H-fluoren-9-ylmethyl N-(2-hydroxypropyl)carbamate

Introduction Polymeric nanoparticles (NPs) have emerged as highly versatile platforms for advanced drug delivery, offering the ability to enhance the therapeutic efficacy of encapsulated agents.[1][2] Their nanoscale dim...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Polymeric nanoparticles (NPs) have emerged as highly versatile platforms for advanced drug delivery, offering the ability to enhance the therapeutic efficacy of encapsulated agents.[1][2] Their nanoscale dimensions facilitate cellular uptake and the ability to traverse biological barriers, while the polymer matrix can protect the drug from premature degradation and control its release profile.[1][2] This guide provides a comprehensive protocol for the incorporation of a model hydrophobic compound, 9H-fluoren-9-ylmethyl N-(2-hydroxypropyl)carbamate (Fmoc-HP-C), into nanoparticles fabricated from poly(D,L-lactide-co-glycolide) (PLGA), a biocompatible and biodegradable polymer widely approved for therapeutic use.[3]

The selected method, nanoprecipitation (also known as the solvent displacement method), is a straightforward and reproducible technique for encapsulating hydrophobic drugs.[4][5][6][7] It relies on the rapid diffusion of a water-miscible organic solvent, in which the polymer and drug are dissolved, into an aqueous phase, leading to co-precipitation and spontaneous formation of drug-loaded nanoparticles.[8] This application note details the complete workflow, from formulation to in-depth physicochemical characterization, providing researchers with a robust framework for developing their own nanoparticle systems.

Part 1: Formulation by Nanoprecipitation

Principle of the Method

Nanoprecipitation is predicated on the principle of rapid solvent-antisolvent mixing.[8] PLGA and the hydrophobic Fmoc-HP-C are dissolved in a water-miscible organic solvent (the "solvent"). This organic phase is then introduced rapidly into an aqueous phase (the "anti-solvent"), typically containing a stabilizer. Because the polymer and drug are poorly soluble in the anti-solvent, the rapid solvent shift induces a state of supersaturation, causing them to co-precipitate and self-assemble into a stable nanoparticle formulation.[8] A stabilizing agent, such as Poly(vinyl alcohol) (PVA), is crucial; it adsorbs to the nanoparticle surface during formation, providing a steric barrier that prevents aggregation and ensures colloidal stability.[9][10]

Materials and Reagents
Material/ReagentSpecificationsSupplier (Example)
Poly(D,L-lactide-co-glycolide) (PLGA)50:50 lactide:glycolide, MW 30-60 kDaSigma-Aldrich
9H-fluoren-9-ylmethyl N-(2-hydroxypropyl)carbamate (Fmoc-HP-C)≥98% purityCustom Synthesis
AcetoneHPLC Grade, ≥99.9%Fisher Scientific
Poly(vinyl alcohol) (PVA)87-89% hydrolyzed, MW 31-50 kDaSigma-Aldrich
Deionized (DI) Water18.2 MΩ·cm resistivityMillipore Milli-Q System
Acetonitrile (ACN)HPLC Grade, ≥99.9%Fisher Scientific
Phosphoric AcidACS GradeSigma-Aldrich
Detailed Protocol: Nanoparticle Formulation
  • Preparation of Aqueous Phase:

    • Prepare a 1% (w/v) PVA solution by dissolving 100 mg of PVA in 10 mL of DI water.

    • Heat the solution to ~70°C while stirring to ensure complete dissolution. Allow it to cool to room temperature before use. Rationale: Heating aids in the complete hydration and dissolution of the PVA polymer chains, ensuring a homogenous stabilizer solution.

  • Preparation of Organic Phase:

    • Accurately weigh 25 mg of PLGA and 5 mg of Fmoc-HP-C.

    • Dissolve both components in 2 mL of acetone.

    • Ensure complete dissolution by gentle vortexing. Rationale: Acetone is selected for its miscibility with water and its ability to effectively dissolve both the PLGA polymer and the hydrophobic drug, creating a homogenous organic phase necessary for uniform nanoparticle formation.

  • Nanoparticle Formation (Nanoprecipitation):

    • Place the beaker containing the 10 mL of 1% PVA solution on a magnetic stirrer set to a constant, moderate speed (~600 RPM).

    • Using a syringe pump for controlled addition, inject the 2 mL of the organic phase dropwise into the center of the vortexing aqueous phase. A constant, slow addition rate is critical. Rationale: A controlled, rapid injection into a well-stirred anti-solvent phase ensures instantaneous and uniform mixing, promoting the formation of small, monodisperse nanoparticles.[5]

    • A milky-white suspension should form immediately, indicating nanoparticle formation.

  • Solvent Evaporation:

    • Leave the resulting nanoparticle suspension stirring in a fume hood for at least 4 hours (or overnight) to allow for the complete evaporation of acetone. Rationale: Removal of the organic solvent is essential to finalize the nanoparticle structure and ensure the suspension is biocompatible.

  • Purification and Collection:

    • Transfer the nanoparticle suspension to centrifuge tubes.

    • Centrifuge at 15,000 x g for 20 minutes at 4°C.[11]

    • Carefully discard the supernatant, which contains residual PVA and any non-encapsulated drug.

    • Resuspend the nanoparticle pellet in 10 mL of fresh DI water by vortexing or brief sonication.

    • Repeat the centrifugation and washing steps two more times to ensure complete removal of impurities. Rationale: Multiple washing steps are critical for removing excess surfactant and unencapsulated drug, which can interfere with characterization and in-vitro/in-vivo performance.

    • After the final wash, resuspend the pellet in a suitable volume of DI water (e.g., 2 mL) for analysis or lyophilize for long-term storage.

Formulation Workflow Diagram

G cluster_prep Phase Preparation cluster_form Nanoparticle Formation cluster_purify Purification A 1. Dissolve PLGA & Fmoc-HP-C in Acetone C 3. Inject Organic Phase into Aqueous Phase (Stirring) A->C B 2. Dissolve PVA in DI Water B->C D 4. Stir to Evaporate Organic Solvent C->D Repeat Wash E 5. Centrifuge to Pellet Nanoparticles D->E Repeat Wash F 6. Discard Supernatant E->F Repeat Wash G 7. Resuspend & Wash (Repeat 2x) F->G Repeat Wash G->E Repeat Wash H Final Product: Purified Nanoparticle Suspension G->H

Caption: Nanoparticle formulation and purification workflow.

Part 2: Physicochemical Characterization

A thorough characterization is essential to ensure the quality, reproducibility, and safety of the nanoparticle formulation.[12] Key parameters include particle size, size distribution, surface charge, morphology, and the efficiency of drug encapsulation.

Protocol 2.1: Size, Polydispersity, and Zeta Potential Analysis

Technique: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS)

Principle: DLS measures the hydrodynamic diameter of nanoparticles by analyzing the intensity fluctuations of scattered laser light caused by their Brownian motion.[13][14] Smaller particles move faster, resulting in more rapid fluctuations.[14] The Polydispersity Index (PDI) is a measure of the broadness of the size distribution. ELS determines the Zeta Potential by measuring the velocity of charged particles in an applied electric field.[15] Zeta potential is a key indicator of colloidal stability; highly positive or negative values prevent aggregation through electrostatic repulsion.[16][17]

Methodology:

  • Sample Preparation: Dilute the purified nanoparticle suspension with DI water to an appropriate concentration (typically a faint, slightly opalescent appearance). Rationale: Overly concentrated samples can cause multiple scattering events, leading to inaccurate size measurements.

  • Instrument Setup: Use a suitable instrument like a Malvern Zetasizer. Equilibrate the instrument at 25°C.

  • Measurement:

    • For size and PDI, perform at least three measurements per sample.

    • For Zeta Potential, use a specific folded capillary cell and perform at least three measurements.

  • Data Analysis: The instrument software will calculate the Z-average diameter, PDI, and Zeta Potential using the Stokes-Einstein and Henry equations, respectively.[18][19]

Protocol 2.2: Morphological Analysis

Technique: Transmission Electron Microscopy (TEM)

Principle: TEM provides high-resolution, two-dimensional images of the nanoparticles, allowing for direct visualization of their size, shape, and state of aggregation.[20] An electron beam is transmitted through an ultra-thin sample, and the resulting image is magnified onto a detector.[21]

Methodology:

  • Sample Preparation:

    • Place a TEM grid (e.g., carbon-coated copper grid) on a piece of filter paper.

    • Apply a small drop (5-10 µL) of the diluted nanoparticle suspension onto the grid.[22]

    • Allow the sample to adsorb for 1-2 minutes.

    • Wick away the excess liquid from the edge of the grid using filter paper.

    • (Optional but recommended) Apply a drop of negative stain (e.g., 2% phosphotungstic acid) for 1 minute to enhance contrast, then wick away the excess.

    • Allow the grid to air-dry completely before imaging.[23]

  • Imaging:

    • Load the prepared grid into the TEM.

    • Acquire images at various magnifications to assess overall distribution and individual particle morphology.

Protocol 2.3: Encapsulation Efficiency & Drug Loading

Technique: High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is used to separate and quantify the amount of Fmoc-HP-C.[24] By measuring both the total amount of drug used and the amount present in the nanoparticle formulation, the encapsulation efficiency (EE) and drug loading (DL) can be calculated. This requires creating a standard curve to correlate HPLC peak area with known drug concentrations.

Methodology:

  • Preparation of Standard Curve:

    • Prepare a stock solution of Fmoc-HP-C in acetonitrile (ACN) (e.g., 1 mg/mL).

    • Create a series of dilutions from the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Inject each standard into the HPLC system and record the peak area.

    • Plot peak area versus concentration and perform a linear regression to obtain the equation of the line (y = mx + c).

  • Quantification of Encapsulated Drug:

    • Take a precise volume of the purified, lyophilized nanoparticle formulation (e.g., 1 mg).

    • Dissolve the nanoparticles completely in a known volume of ACN (e.g., 1 mL) to break them apart and release the encapsulated drug.[25]

    • Centrifuge the solution at high speed to pellet any insoluble polymer fragments.

    • Inject the supernatant into the HPLC system.

    • Record the peak area corresponding to Fmoc-HP-C.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: Isocratic, 70:30 (v/v) Acetonitrile : Water with 0.1% Phosphoric Acid

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: ~265 nm (based on fluorenyl group)

    • Injection Volume: 20 µL

  • Calculations:

    • Use the standard curve equation to determine the concentration of the drug in the sample from its peak area.

    • Encapsulation Efficiency (EE %):

      • EE (%) = (Mass of drug in nanoparticles / Total mass of drug used initially) x 100

    • Drug Loading (DL %):

      • DL (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

Characterization Workflow Diagram

G cluster_dls Size & Stability cluster_tem Morphology cluster_hplc Drug Content Start Purified Nanoparticle Suspension DLS Dynamic Light Scattering (DLS) Start->DLS ELS Electrophoretic Light Scattering (ELS) Start->ELS TEM Transmission Electron Microscopy (TEM) Start->TEM HPLC High-Performance Liquid Chromatography (HPLC) Start->HPLC Result1 Hydrodynamic Size Polydispersity Index (PDI) DLS->Result1 Result2 Zeta Potential ELS->Result2 Result3 Shape & Surface Appearance TEM->Result3 Result4 Encapsulation Efficiency (EE%) Drug Loading (DL%) HPLC->Result4

Caption: Nanoparticle characterization workflow.

Part 3: Data Interpretation and Expected Results

The protocols described should yield a stable formulation of Fmoc-HP-C-loaded PLGA nanoparticles. Below is a table of expected results based on typical outcomes for this formulation method.

Summary of Expected Nanoparticle Characteristics
ParameterTechniqueExpected ValueSignificance
Z-Average DiameterDLS150 - 250 nmSize influences biological fate and cellular uptake.
Polydispersity Index (PDI)DLS< 0.2Indicates a narrow, homogenous size distribution.
Zeta PotentialELS-15 to -30 mVNegative charge (from PLGA's carboxyl end groups) provides good colloidal stability.[16]
MorphologyTEMSpherical, uniformConfirms the formation of discrete, non-aggregated nanoparticles.
Encapsulation Efficiency (EE)HPLC> 70%High EE indicates efficient drug incorporation.
Drug Loading (DL)HPLC~5-10%Represents the weight percentage of the drug relative to the total nanoparticle weight.
Troubleshooting Guide
IssuePossible Cause(s)Recommended Solution(s)
Large Particle Size (>500 nm) 1. Insufficient stirring speed. 2. Slow addition of organic phase. 3. Polymer concentration too high.1. Increase stirring speed to ensure rapid mixing. 2. Use a syringe pump for fast, controlled addition. 3. Reduce the initial concentration of PLGA.
High PDI (>0.4) 1. Inefficient mixing. 2. Aggregation after formation.1. Optimize stirring speed and injection rate. 2. Ensure adequate PVA concentration; check for purity of solvents.
Low Encapsulation Efficiency 1. Drug is too hydrophilic. 2. Rapid drug leakage into the aqueous phase.1. This method is best for hydrophobic drugs.[6] 2. Decrease the volume of the aqueous phase or slightly increase the viscosity.
Particle Aggregation After Purification 1. Insufficient surface stabilization (residual PVA washed off). 2. Harsh resuspension (e.g., excessive sonication).1. Consider a final resuspension in a very dilute PVA solution (e.g., 0.1%). 2. Resuspend gently via pipetting or brief vortexing.

Conclusion

This application note provides a validated, step-by-step protocol for the successful formulation and characterization of 9H-fluoren-9-ylmethyl N-(2-hydroxypropyl)carbamate-loaded PLGA nanoparticles using the nanoprecipitation method. The described workflows for formulation, purification, and multi-modal characterization establish a reliable foundation for researchers in drug development. By understanding the causality behind each step and adhering to the detailed protocols, scientists can reproducibly generate high-quality polymeric nanoparticles tailored for advanced therapeutic applications.

References

  • Formation of polymeric nanoparticles encapsulating and releasing a new hydrophobic cancer drug. Chalmers Publication Library. [Link]

  • Modified Nanoprecipitation Method for Preparation of Cytarabine-Loaded PLGA Nanoparticles. PMC. [Link]

  • Zeta Potential Measurement - Charge Titration. MICROTRAC. [Link]

  • ZETA POTENTIAL ANALYSIS OF NANOPARTICLES. ResearchGate. [Link]

  • Measuring the Size of Nanoparticles Using Transmission Electron Microscopy (TEM). NIST. [Link]

  • Nano-Particle TEM Sample Preparation Primer. Microscopy Innovations. [Link]

  • Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach. Graphical Abstract. [Link]

  • Measuring the Size of Nanoparticles Using Transmission Electron Microscopy (TEM) - National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols. NCBI. [Link]

  • TEM: Transmission Electron Microscopy – Nanoparticle Sample Preparation and Demonstration. YouTube. [Link]

  • Poly (D,L-lactide-co-glycolic acid) – PLGA Nanoparticles. nanoComposix. [Link]

  • Physicochemical characterization of drug nanocarriers. PMC - NIH. [Link]

  • SEM and TEM sample preparation of materials. Electron Microscopy Suite. [Link]

  • Size and ζ-Potential Measurement of Silica Nanoparticles in Serum Using Tunable Resistive Pulse Sensing. Langmuir - ACS Publications. [Link]

  • Poly(vinyl alcohol) as a water protecting agent for silver nanoparticles: the role of polymer size and structure. RSC Publishing. [Link]

  • Zeta Potential Measurements. nanoComposix. [Link]

  • Applying polyvinyl alcohol to the preparation of various nanoparticles. ResearchGate. [Link]

  • Spectral Analysis of Drug Loaded Nanoparticles for Drug-Polymer Interactions. Journal of Drug Delivery and Therapeutics. [Link]

  • Current HPLC Methods for Assay of Nano Drug Delivery Systems. PubMed. [Link]

  • Characterization of drug-loaded PLGA nanoparticles. ResearchGate. [Link]

  • Characterisation of polymeric nanoparticles for drug delivery. Nanoscale (RSC Publishing). [Link]

  • Formulation and Systematic Optimisation of Polymeric Blend Nanoparticles via Box–Behnken Design. PMC. [Link]

  • Preparation and characterisation of ciprofloxacin‐loaded silver nanoparticles for drug delivery. PMC. [Link]

  • Polymeric Nanoparticles in Targeted Drug Delivery: Unveiling the Impact of Polymer Characterization and Fabrication. MDPI. [Link]

  • NANOPARTICLE SIZING: Dynamic Light Scattering Analysis in the Frequency Spectrum Mode. Microtrac. [Link]

  • PREPARATION OF POLYMERIC NANOPARTICLES USING DIFFERENT STABILIZING AGENTS. DergiPark. [Link]

  • Optimization of PLGA Nanoparticle Formulation via Microfluidic and Batch Nanoprecipitation Techniques. MDPI. [Link]

  • Development of a nanoprecipitation method intended for the entrapment of hydrophilic drugs into nanoparticles. Kinam Park. [Link]

  • Preparation of drug-loaded PLGA-PEG nanoparticles by membrane-assisted nanoprecipitation. CORE. [Link]

  • Dynamic Light Scattering (DLS) Particle Size Distribution Analysis. HORIBA. [Link]

  • Residual polyvinyl alcohol associated with poly (D,L-lactide-co- glycolide) nanoparticles affects their physical properties and... [Link]

  • Effect of PVA content on the particle size and distribution of PLGA-NPs. ResearchGate. [Link]

  • Why choose dynamic light scattering for nanoparticle characterisation? [Link]

  • Simultaneous estimation of paclitaxel and curcumin in nano-formulation: Stability analysis of drugs, optimization and validation of HPLC method. Journal of Applied Pharmaceutical Science. [Link]

  • Biosynthesis of PVA encapsulated silver nanoparticles. SciELO México. [Link]

  • Learn all about Dynamic Light Scattering. BRAVE Analytics. [Link]

  • A simple HPLC method for the determination of halcinonide in lipid nanoparticles: development, validation, encapsulation efficiency, and in vitro drug permeation. SciELO. [Link]

  • Nanoparticle Formulation Composition Analysis by Liquid Chromatography on Reversed-Phase Monolithic Silica. Analytical Chemistry - ACS Publications. [Link]

  • Development of High‐Drug‐Loading Nanoparticles. CORE. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing O-N Acyl Migration in Reactions Involving 9H-fluoren-9-ylmethyl N-(2-hydroxypropyl)carbamate

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for handling 9H-fluoren-9-ylmethyl N-(2-hydroxypropyl)carbamate and similar Fmoc-protected β-amino alcohols. This resource is desig...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for handling 9H-fluoren-9-ylmethyl N-(2-hydroxypropyl)carbamate and similar Fmoc-protected β-amino alcohols. This resource is designed for researchers, chemists, and drug development professionals who encounter the common but problematic side reaction of O-N acyl migration. Here, we provide in-depth mechanistic insights, troubleshooting strategies, and validated protocols to ensure the integrity of your synthetic pathways.

Understanding the Core Problem: The Mechanism of O-N Acyl Migration

O-N acyl migration is an intramolecular rearrangement where an acyl group (in this case, the Fmoc-carbamoyl group) transfers from a nitrogen atom to a nearby hydroxyl group, or vice versa.[1] For Fmoc-N-(2-hydroxypropyl)carbamate, this typically occurs under basic conditions, such as during the Fmoc-deprotection step in solid-phase peptide synthesis (SPPS).[2][]

The migration proceeds through a thermodynamically favorable five-membered cyclic orthoacid-like intermediate. The presence of a base deprotonates the hydroxyl group, turning it into a more potent nucleophile that attacks the carbonyl carbon of the carbamate. This process is reversible and its equilibrium is highly pH-dependent.[4]

Caption: Base-catalyzed O-N acyl migration via a cyclic intermediate.

Key factors that accelerate this undesirable migration include:

  • Base Strength & Concentration: Stronger bases and higher concentrations (e.g., 20-50% piperidine in DMF) significantly promote the reaction.[][5]

  • Temperature: The rate of acyl migration increases with temperature.[6][7] Reactions are often best performed at or below room temperature.

  • Solvent: Polar aprotic solvents like DMF and NMP can facilitate the reaction.[5][8] The purity of the solvent is critical, as amine impurities in aged DMF can prematurely initiate deprotection or migration.[8]

Troubleshooting Guide: Identifying and Mitigating Acyl Migration

This section addresses common issues encountered during experiments in a practical Q&A format.

Q1: How can I confirm that O-N acyl migration is the source of impurity in my product?

A1: The most reliable method is to use High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS).

  • Expected Outcome: The O-acyl isomer is a structural isomer of your starting material or desired intermediate. Therefore, it will have the exact same mass .

  • Identification: You will observe a new peak in your HPLC chromatogram, typically with a different retention time, that shows the same mass-to-charge ratio (m/z) as your target compound. The change in structure affects the molecule's polarity, causing it to elute differently.

Q2: My post-Fmoc deprotection analysis shows a significant amount of the isomer. What is the most likely cause?

A2: The conditions of your Fmoc deprotection step are the primary culprit. Prolonged exposure to piperidine is the most common reason for significant acyl migration.

Problematic Condition Recommended Adjustment Rationale
>20 minutes with 20% Piperidine/DMFTwo short treatments: 1 x 3 min, then 1 x 10-15 min.[9]Minimizes total exposure time to the basic conditions that drive migration.
Deprotection at elevated temperaturesMaintain strict room temperature (20-25°C) control.Acyl migration is a thermodynamic process accelerated by heat.[10]
Using standard 20% Piperidine/DMFUse a milder deprotection cocktail (e.g., 2-5% DBU in DMF).DBU is a stronger, non-nucleophilic base that can be used at lower concentrations, though it must be thoroughly washed out.[5] Caution is advised if other base-sensitive groups are present.
Using aged or low-quality DMFUse high-purity, amine-free DMF.Amine impurities in DMF can cause premature, uncontrolled deprotection and side reactions.[8]

Q3: Can the O-N acyl migration be reversed?

A3: Yes, the reaction is a pH-dependent equilibrium.[4] Treating the undesired O-acyl isomer with a strong acid, such as trifluoroacetic acid (TFA), can shift the equilibrium back towards the more stable N-acyl form.[4] However, this is rarely a practical purification strategy. It is far more effective to prevent the migration from occurring in the first place, as the acidic conditions required for reversal may cleave other protecting groups or the peptide from its resin support.[11]

Preventative Protocols & Best Practices

Proactive measures are the most effective strategy. Below are validated protocols and a logical workflow to minimize or eliminate O-N acyl migration.

Protocol 1: Optimized Fmoc-Deprotection for Base-Sensitive Residues

This protocol minimizes the contact time and basicity of the deprotection step.

  • Resin Preparation: Swell the resin-bound substrate in high-purity DMF for 30-60 minutes.[9]

  • Initial Wash: Drain the DMF and wash the resin three times with fresh DMF.

  • First Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate for 3 minutes. Drain the solution immediately.

  • Second Deprotection: Add a fresh 20% piperidine in DMF solution. Agitate for 10-15 minutes. This longer step ensures complete removal of the Fmoc group.[9]

  • Thorough Washing: Drain the deprotection solution. Wash the resin meticulously (at least 5-7 times) with DMF to remove all residual piperidine. The presence of residual base can compromise the subsequent coupling step.

  • Verification (Optional): Perform a qualitative test (e.g., Kaiser test) to confirm the presence of a free primary amine before proceeding to the next coupling step.[12]

Protocol 2: The Definitive Solution - Hydroxyl Group Protection

For syntheses where O-N acyl migration is persistent and unacceptable, the most robust solution is to protect the free hydroxyl group of the 2-hydroxypropyl moiety before introducing the Fmoc group.

  • Select a Protecting Group: An acid-labile protecting group like tert-butyl (tBu) is ideal as it is orthogonal to the base-labile Fmoc group.

  • Synthesis: Synthesize the N-(2-(tert-butoxy)propyl) amine and then protect the amine with the Fmoc group using standard procedures (e.g., with Fmoc-OSu).

  • Incorporate into Synthesis: Use the fully protected Fmoc-N-(2-(tert-butoxy)propyl)carbamate in your reaction sequence. No O-N acyl migration is possible as there is no free hydroxyl group.

  • Final Deprotection: The tBu group can be removed simultaneously with other acid-labile side-chain protecting groups during the final cleavage from the resin with TFA.[11]

Experimental Decision Workflow

This diagram outlines a logical approach to tackling O-N acyl migration.

G start Start Synthesis with Fmoc-N-(2-hydroxypropyl)carbamate check_migration Analyze Product by LC-MS. Is Acyl Migration > 5%? start->check_migration protocol_1 Implement Optimized Fmoc-Deprotection (Protocol 1) check_migration->protocol_1 Yes success Problem Solved. Proceed with Synthesis. check_migration->success No re_analyze Re-analyze Product. Is Migration Still an Issue? protocol_1->re_analyze protocol_2 Synthesize and Use OH-Protected Version (Protocol 2) re_analyze->protocol_2 Yes re_analyze->success No end_success Synthesis Complete protocol_2->end_success success->end_success

Caption: Decision workflow for managing O-N acyl migration.

Frequently Asked Questions (FAQs)
  • Q: Besides piperidine, are there other bases for Fmoc deprotection that might reduce acyl migration?

    • A: Yes, but they come with trade-offs. 50% morpholine in DMF is a milder base than piperidine and can be less detrimental to base-sensitive groups.[5] However, deprotection is slower.[13] A solution of 1-2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF is very effective for rapid deprotection but can promote other side reactions like aspartimide formation if not used carefully.[5][14]

  • Q: Does the risk of acyl migration change depending on the surrounding amino acid sequence in a peptide?

    • A: Yes. Steric hindrance around the Fmoc-N-(2-hydroxypropyl)carbamate moiety can influence the rate of both deprotection and acyl migration.[2] If the neighboring residues are bulky, they may sterically hinder the approach of piperidine, requiring longer deprotection times and thus increasing the risk of migration.[2]

  • Q: Is O-acylation during the coupling step a concern?

    • A: Yes, if you are coupling an activated amino acid to a peptide chain that has a deprotected N-(2-hydroxypropyl)carbamate at its N-terminus, there is a risk of acylation at the free hydroxyl group (O-acylation) in addition to the desired N-acylation.[15][16] This side reaction can be minimized by using coupling additives like HOBt or by using the hydroxyl-protected version of the molecule as described in Protocol 2.[17]

References
  • Acyl Migration of 2-Monoacylglycerols Rich in DHA: Effect of Temperature and Solvent Medium | Request PDF. (n.d.). ResearchGate. Retrieved April 7, 2026, from [Link]

  • Preparation of 2-Arachidonoylglycerol by Enzymatic Alcoholysis: Effects of Solvent and Water Activity on Acyl Migration. (2022). PMC. Retrieved April 7, 2026, from [Link]

  • Suppression of acyl migration in enzymatic production of structured lipids through temperature programming. (n.d.). Technical University of Denmark. Retrieved April 7, 2026, from [Link]

  • Dramatically enhanced N→O acyl migration during the trifluoroacetic acid-based deprotection step in solid phase peptide synthesis. (2016). ResearchGate. Retrieved April 7, 2026, from [Link]

  • Synthesis of Peptide Alcohols on the Basis of an O-N Acyl-Transfer Reaction | Request PDF. (n.d.). ResearchGate. Retrieved April 7, 2026, from [Link]

  • Green Chemistry - In situ Fmoc removal. (n.d.). Royal Society of Chemistry. Retrieved April 7, 2026, from [Link]

  • Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. (2020). ACS Combinatorial Science. Retrieved April 7, 2026, from [Link]

  • Acyl Group Migration in Pyranosides as Studied by Experimental and Computational Methods. (n.d.). PMC. Retrieved April 7, 2026, from [Link]

  • The effect of temperature on selectivity of acetylation. The yields of... (n.d.). ResearchGate. Retrieved April 7, 2026, from [Link]

  • Solvents for Solid Phase Peptide Synthesis. (n.d.). AAPPTec. Retrieved April 7, 2026, from [Link]

  • Methods for Removing the Fmoc Group. (1994). In Peptide Synthesis Protocols. Humana Press. Retrieved April 7, 2026, from [Link]

  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. (2024). Total Synthesis. Retrieved April 7, 2026, from [Link]

  • Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. (n.d.). PMC. Retrieved April 7, 2026, from [Link]

  • Environmentally Friendly SPPS II: Scope of Green Fmoc Removal Protocol Using NaOH and Its Application for Synthesis of Commercial Drug Triptorelin. (n.d.). The Journal of Organic Chemistry. Retrieved April 7, 2026, from [Link]

  • Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries. (2020). Deliver Therapeutics. Retrieved April 7, 2026, from [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). Retrieved April 7, 2026, from [Link]

  • Advances in Fmoc solid-phase peptide synthesis. (n.d.). PMC. Retrieved April 7, 2026, from [Link]

  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.). Synpeptide. Retrieved April 7, 2026, from [Link]

  • Application of the O-N intramolecular acyl migration reaction in medicinal chemistry. (n.d.). PubMed. Retrieved April 7, 2026, from [Link]

  • Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. (2022). MDPI. Retrieved April 7, 2026, from [Link]

  • SPPS: peptide failure to elongate? (2020). ResearchGate. Retrieved April 7, 2026, from [Link]

  • Solid phase peptide synthesis help. (2021). Reddit. Retrieved April 7, 2026, from [Link]

  • (PDF) Application of intramolecular carbonate-carbamate migration. (n.d.). ResearchGate. Retrieved April 7, 2026, from [Link]

  • Why is Fmoc stable to some bases but not others. (2024). Reddit. Retrieved April 7, 2026, from [Link]

  • A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. (n.d.). PMC. Retrieved April 7, 2026, from [Link]

  • N→O-Acyl shift in Fmoc-based synthesis of phosphopeptides. (n.d.). Royal Society of Chemistry Publishing. Retrieved April 7, 2026, from [Link]

Sources

Optimization

Troubleshooting incomplete Fmoc deprotection of N-(2-hydroxypropyl)carbamate

Substrate Focus: N-(2-hydroxypropyl)carbamate derivatives Welcome to the Advanced Troubleshooting Guide. This resource is designed for researchers and drug development professionals encountering sluggish kinetics, low yi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Substrate Focus: N-(2-hydroxypropyl)carbamate derivatives

Welcome to the Advanced Troubleshooting Guide. This resource is designed for researchers and drug development professionals encountering sluggish kinetics, low yields, or unexpected side products during the 9-fluorenylmethoxycarbonyl (Fmoc) deprotection of amino alcohols.

While Fmoc removal is typically a routine step in solid-phase peptide synthesis (SPPS) and organic workflows, the presence of an unprotected 2-hydroxypropyl group adjacent to the carbamate fundamentally alters the microenvironment of the substrate, requiring targeted optimization.

Root Cause Analysis: The "Why" Behind the Failure

Fmoc deprotection proceeds via an E1cB (Elimination Unimolecular conjugate Base) mechanism. A mild base abstracts the acidic proton at the 9-position of the fluorene ring, forming a reactive intermediate that expels the carbamate leaving group, subsequently decarboxylating to yield the free amine and dibenzofulvene (DBF)[1].

When deprotecting N-(2-hydroxypropyl)carbamate, standard protocols (e.g., 20% piperidine in DMF) frequently fail due to three substrate-specific phenomena:

  • Intramolecular Hydrogen Bonding: The secondary hydroxyl group of the 2-hydroxypropyl moiety forms a robust hydrogen bond with the carbamate carbonyl oxygen. This conformation sterically shields the 9-fluorenyl proton from the incoming base and stabilizes the ground state, drastically reducing the E1cB reaction rate[2].

  • Dibenzofulvene (DBF) O-Alkylation: DBF is a highly reactive electrophile. While piperidine is intended to scavenge DBF, the sluggish kinetics of the H-bonded substrate mean that the proximate free hydroxyl group can act as a competing nucleophile. This results in an irreversible O-alkylated side product characterized by a +178 Da mass shift[3].

  • N-to-O Acyl Migration: Prolonged exposure to basic conditions—often attempted by researchers to force incomplete deprotection to completion—can trigger an intramolecular shift of the Fmoc group from the nitrogen to the hydroxyl oxygen, forming a dead-end Fmoc-carbonate[4].

G A Fmoc-N-(2-hydroxypropyl)carbamate B Base Addition (Piperidine / DBU) A->B C E1cB Intermediate (Hindered by OH···O=C H-bond) B->C D Complete Deprotection (Free Amine + Scavenged DBF) C->D Overcome H-bond (Fast Kinetics) E Side Reaction: O-Alkylation (+178 Da DBF Adduct) C->E DBF attacks free OH F Side Reaction: N-to-O Shift (Fmoc Carbonate Formation) C->F Prolonged base exposure G1 Protocol A: 2% DBU + 5% Piperazine C->G1 Accelerate E1cB E->G1 Scavenge DBF faster G2 Protocol B: In Situ O-Silylation (BSA) F->G2 Mask OH group

Mechanistic pathway of Fmoc deprotection of N-(2-hydroxypropyl)carbamate and targeted solutions.

Troubleshooting Workflows & Self-Validating Protocols

To overcome the thermodynamic sink created by the hydroxyl group, you must either overpower the hydrogen bond using a stronger base or temporarily mask the hydroxyl group.

Protocol A: Accelerated Deprotection via DBU/Piperazine

Mechanism of Action: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a non-nucleophilic base (pKa ~12.5) that is significantly stronger than piperidine (pKa ~11.1). DBU rapidly abstracts the sterically hindered fluorenyl proton, forcing the E1cB elimination[5]. Because DBU cannot scavenge DBF, piperazine is added as a highly efficient nucleophilic trap to prevent O-alkylation[2].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a fresh solution of 2% (v/v) DBU and 5% (w/v) piperazine in anhydrous N-methyl-2-pyrrolidone (NMP). Note: NMP is preferred over DMF as it disrupts aggregation and solvates polar intermediates more effectively.

  • First Deprotection Cycle: Submerge the substrate/resin in the deprotection solution and agitate at 25 °C for exactly 3 minutes. (Do not exceed this time to prevent base-catalyzed side reactions).

  • Drain and Repeat: Drain the reaction vessel and immediately add a fresh aliquot of the DBU/piperazine solution. Agitate for an additional 5 minutes.

  • Washing: Drain and wash the substrate extensively with NMP (3 × 1 min) followed by Dichloromethane (DCM) (3 × 1 min) to remove all traces of DBU.

  • Self-Validation (UV Monitoring): Collect the deprotection effluent. Quantify the DBF-piperazine adduct by measuring UV absorbance at 301 nm[6]. A flat baseline in the second or third cycle confirms complete Fmoc removal.

Protocol B: In Situ Hydroxyl Masking (O-Silylation)

Mechanism of Action: Temporarily masking the 2-hydroxypropyl group with a trimethylsilyl (TMS) ether physically prevents hydrogen bonding and eliminates the nucleophile responsible for DBF trapping and N-to-O migration.

Step-by-Step Methodology:

  • Silylation: Suspend the Fmoc-protected substrate in anhydrous DCM. Add 3.0 equivalents of N,O-bis(trimethylsilyl)acetamide (BSA) and agitate for 30 minutes at room temperature.

  • Solvent Exchange: Drain the DCM (or evaporate if in solution phase) and wash briefly with DMF.

  • Standard Deprotection: Treat the now O-silylated substrate with standard 20% piperidine in DMF for 15 minutes.

  • Desilylation (Self-Clearing): Proceed with your synthesis. The labile TMS ether will be spontaneously cleaved during any subsequent acidic workup (e.g., TFA cleavage) or mild aqueous washing.

Quantitative Data & Optimization Matrix

The following table synthesizes expected yields and side-product distributions based on the deprotection conditions applied to N-(2-hydroxypropyl)carbamate substrates.

Deprotection ConditionMechanism of ActionFree Amine YieldDBF O-AlkylationN-to-O Shift
20% Piperidine / DMF (30 min, 25°C)Standard E1cB; dual base/scavenger. Fails to overcome H-bond efficiently.~65%~18%~12%
2% DBU + 5% Piperazine / NMP (2 × 5 min, 25°C)DBU accelerates E1cB deprotonation; Piperazine rapidly scavenges DBF.>98% <1% <1%
20% Piperidine / DMF (5 min, 75°C Microwave)Thermal energy disrupts H-bonds and accelerates kinetics[3].~92%~5%~2%
BSA pre-treatment + 20% Pip/DMF (15 min, 25°C)Temporary O-silylation physically prevents interference.>99% 0% 0%

Frequently Asked Questions (FAQs)

Q: I am using the Kaiser (ninhydrin) test to monitor deprotection, but the results are ambiguous. Why? A: The deprotection of an N-alkylated carbamate (like N-(2-hydroxypropyl)carbamate) yields a secondary amine. The Kaiser test relies on the formation of Ruhemann's purple, which requires a primary amine. For secondary amines, the Kaiser test is notoriously unreliable and often yields false negatives. Solution: Use the Chloranil test (which detects secondary amines reliably) or perform a micro-cleavage followed by LC-MS analysis for definitive validation.

Q: My LC-MS shows a major byproduct with a mass shift of +178 Da. What is this? A: This is the classic signature of dibenzofulvene (DBF) O-alkylation. The liberated DBF (MW 178.23 g/mol ) was attacked by the free hydroxyl group of your substrate before the base could scavenge it[3]. Switch to Protocol A (DBU/Piperazine) to accelerate the scavenging step.

Q: Can I use diethylamine (DEA) instead of piperidine to avoid toxicity and regulatory tracking? A: While DEA is a common and less-regulated alternative to piperidine, it is a significantly less efficient nucleophile for scavenging DBF. In substrates containing free hydroxyls, using DEA dramatically increases the risk of DBF O-alkylation. Piperazine (used in Protocol A) is a safer, highly efficient alternative that circumvents this issue[7].

Sources

Troubleshooting

Optimizing coupling efficiency of 9H-fluoren-9-ylmethyl N-(2-hydroxypropyl)carbamate

Technical Support Center: Troubleshooting & Optimization Guide Topic: Coupling Efficiency of 9H-Fluoren-9-ylmethyl N-(2-hydroxypropyl)carbamate (Fmoc-1-amino-2-propanol) As a Senior Application Scientist, I frequently en...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting & Optimization Guide Topic: Coupling Efficiency of 9H-Fluoren-9-ylmethyl N-(2-hydroxypropyl)carbamate (Fmoc-1-amino-2-propanol)

As a Senior Application Scientist, I frequently encounter challenges from researchers attempting to couple 9H-fluoren-9-ylmethyl N-(2-hydroxypropyl)carbamate (commonly known as Fmoc-1-amino-2-propanol). This compound is a critical bifunctional building block used in the synthesis of depsipeptides, peptidomimetics, and modified oligonucleotides.

The primary synthetic bottleneck lies in its structure: while the primary amine is masked by a base-labile Fmoc protecting group, the reactive moiety is a sterically hindered secondary hydroxyl group (-OH) at the C2 position. Standard peptide coupling conditions fail here. This guide deconstructs the causality behind these failures and provides field-proven, self-validating protocols to optimize your esterification yields.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why am I getting <10% coupling yield when attaching this compound to a resin-bound carboxylic acid using HBTU and DIPEA? A: Standard amide-forming reagents (like HBTU, HATU, or PyBOP) are designed to activate carboxylic acids into active esters (e.g., OBt or OAt esters). While these intermediates are highly reactive toward primary amines, they are insufficiently electrophilic to overcome the steric bulk of a secondary alcohol like Fmoc-1-amino-2-propanol. The nucleophilic attack of the secondary hydroxyl group is too slow, leading to hydrolysis of the active ester rather than product formation .

Q2: I switched to a Steglich esterification (DIC/DMAP), but I am observing premature Fmoc cleavage and low purity. How do I prevent this? A: The Steglich esterification utilizes N,N′-Diisopropylcarbodiimide (DIC) and 4-Dimethylaminopyridine (DMAP). While DMAP is an excellent nucleophilic catalyst for forming the highly reactive acyl-pyridinium intermediate, it is also a relatively strong base. Because the esterification of a secondary alcohol is slow (often requiring 12–24 hours), prolonged exposure to DMAP causes premature deprotection of the base-labile Fmoc group, generating unwanted dibenzofulvene adducts and truncated sequences . If you must use DIC/DMAP, limit DMAP to strictly catalytic amounts (0.1 equivalents) and maintain the reaction at 0 °C to room temperature.

Q3: What is the most reliable coupling system for this secondary alcohol? A: The gold standard for esterifying sterically hindered secondary alcohols on solid supports is the MSNT/MeIm system. MSNT (1-(mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole) combined with MeIm (1-methylimidazole) generates a highly reactive acyl-triazolide intermediate that rapidly converts to an acyl-imidazolium species. MeIm is significantly less basic than DMAP, preserving the Fmoc group entirely while driving the esterification to near-quantitative yields .

Part 2: Quantitative Reagent Comparison

To guide your experimental design, the table below summarizes the causality and expected outcomes when coupling Fmoc-1-amino-2-propanol using various activation strategies.

Coupling SystemActive IntermediateFmoc StabilityEpimerization RiskExpected YieldRecommendation
HBTU / DIPEA OBt EsterHighLow< 10%Not Recommended. Insufficient electrophilicity for secondary alcohols.
DIC / DMAP Acyl-pyridiniumLow (DMAP induces cleavage)High40 - 60%Use with Caution. Requires strict temperature control and catalytic DMAP.
MSNT / MeIm Acyl-imidazoliumHigh (MeIm is mild)Low> 95%Gold Standard. Optimal balance of high reactivity and mild basicity.

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, the following workflow is designed as a self-validating system. Protocol A details the coupling chemistry, while Protocol B provides the mathematical framework to quantify your success before proceeding to the next synthetic step.

Protocol A: Optimized MSNT/MeIm Coupling

Note: MSNT is highly moisture-sensitive. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Resin Preparation: Swell the resin-bound carboxylic acid (1.0 eq, typically 0.1 mmol scale) in anhydrous Dichloromethane (DCM) for 30 minutes under nitrogen. Drain.

  • Reagent Dissolution: In a dry vial, dissolve 9H-fluoren-9-ylmethyl N-(2-hydroxypropyl)carbamate (5.0 eq, 0.5 mmol) in a minimal volume of anhydrous DCM (approx. 2 mL). If solubility is poor, add 1-2 drops of anhydrous THF.

  • Activation: Add 1-methylimidazole (MeIm, 3.75 eq, 0.375 mmol) to the alcohol solution, followed immediately by MSNT (5.0 eq, 0.5 mmol).

  • Coupling: Flush the vial with nitrogen, seal, and stir for 5 minutes until the MSNT is fully dissolved. Transfer this activated cocktail to the resin.

  • Agitation: Agitate the reaction gently at room temperature for 2 hours.

  • Washing: Drain the reaction mixture. Wash the resin extensively to remove unreacted reagents: DCM (5 × 1 min) followed by DMF (5 × 1 min).

Protocol B: Yield Quantification via Fmoc UV Assay

Do not proceed with synthesis until you have verified the coupling efficiency.

  • Sampling: Carefully dry a small aliquot of the coupled resin. Weigh exactly 2.0 to 5.0 mg of the dry resin into a microcentrifuge tube.

  • Cleavage: Add exactly 1.0 mL of 20% piperidine in DMF. Agitate for 20 minutes to fully cleave the Fmoc group.

  • Dilution: Centrifuge the tube to pellet the resin. Transfer 100 µL of the supernatant into a 10 mL volumetric flask and dilute to the mark with DMF (Dilution factor = 100).

  • Measurement: Measure the UV absorbance of the solution at 301 nm using a 20% piperidine/DMF blank.

  • Calculation: Calculate the loading using the Beer-Lambert law derivation for the dibenzofulvene adduct ( ϵ=7800 M−1cm−1 ):

    Loading (mmol/g)=7.8×mresin​A301​×Vtotal​​

    (Where A301​ is the absorbance, Vtotal​ is the total theoretical volume in mL factoring in dilution (e.g., 100 mL), and mresin​ is the mass of the resin sample in mg).

Part 4: Reaction Workflows and Mechanistic Pathways

Workflow A Resin-COOH Substrate B Activation (MSNT/MeIm) A->B C Coupling (Fmoc-1-amino-2-propanol) B->C D Yield Validation (Fmoc UV Assay) C->D

Workflow for solid-phase esterification and validation of Fmoc-1-amino-2-propanol.

Mechanism A Carboxylic Acid B MSNT Activation A->B C Acyl-Triazolide Intermediate B->C E Acyl-Imidazolium Intermediate C->E D MeIm Catalysis D->E G Target Ester Linkage E->G F Fmoc-1-amino-2-propanol F->G

Mechanistic pathway of MSNT/MeIm-mediated esterification of secondary alcohols.

References

  • Solid Phase Library Synthesis of Cyclic Depsipeptides: Aurilide and Aurilide Analogues Journal of Combinatorial Chemistry (ACS Publications)[Link]

  • SPOCC: A Resin for Solid-Phase Organic Chemistry and Enzymatic Reactions on Solid Phase Journal of the American Chemical Society (ACS Publications)[Link]

  • Advances in peptidomimetics for next-generation therapeutics: strategies, modifications, and applications Queen's University Belfast Research Portal[Link]

Optimization

Reducing steric hindrance during O-alkylation of 9H-fluoren-9-ylmethyl N-(2-hydroxypropyl)carbamate

Welcome to the technical support guide for the O-alkylation of 9H-fluoren-9-ylmethyl N-(2-hydroxypropyl)carbamate. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and alternativ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the O-alkylation of 9H-fluoren-9-ylmethyl N-(2-hydroxypropyl)carbamate. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and alternative protocols to help you overcome challenges related to this sterically hindered transformation. Our goal is to explain the causality behind experimental choices, empowering you to optimize your reaction conditions effectively.

The Challenge: Understanding the Steric Problem

The target molecule, 9H-fluoren-9-ylmethyl N-(2-hydroxypropyl)carbamate, presents a significant challenge for O-alkylation. The reaction site is a secondary alcohol, which is inherently less reactive than a primary alcohol in SN2 reactions.[1] This issue is compounded by the extreme bulk of the fluorenylmethoxycarbonyl (Fmoc) protecting group, which shields the hydroxyl group, hindering the approach of the alkylating agent. This phenomenon is known as steric hindrance.[2]

Standard O-alkylation methods, such as the Williamson ether synthesis, often fail or provide low yields with such substrates. The reaction, which proceeds via an SN2 mechanism, is highly sensitive to steric bulk.[3][4][5] The strongly basic conditions required to deprotonate the alcohol can favor a competing E2 elimination pathway, leading to the formation of an undesired alkene byproduct instead of the target ether.[3][6][7]

Frequently Asked Questions (FAQs)

Q1: My Williamson ether synthesis reaction is not working for this substrate. What is the most likely reason?

A: The primary reason for failure is the severe steric hindrance around the secondary hydroxyl group, caused by the bulky Fmoc moiety. The Williamson ether synthesis is an SN2 reaction, which requires the nucleophile (the alkoxide) to perform a "backside attack" on the alkyl halide.[5] The bulky Fmoc group physically blocks this approach. Furthermore, the alkoxide is a strong base, and with a hindered secondary substrate, it is more likely to abstract a proton from the alkylating agent (if it's secondary or tertiary), leading to an E2 elimination product rather than the desired ether.[1][3]

Q2: I'm observing the formation of an alkene byproduct. How can I minimize this?

A: Alkene formation is a classic sign that the E2 elimination pathway is outcompeting the SN2 substitution.[3] To minimize this:

  • Use a Primary Alkylating Agent: Ensure your alkylating agent is a primary alkyl halide (or tosylate). Secondary and tertiary alkyl halides are much more prone to elimination.[3][5][7]

  • Lower the Reaction Temperature: Higher temperatures tend to favor elimination over substitution. Running the reaction at the lowest effective temperature can significantly improve the SN2/E2 ratio.[3][7]

  • Re-evaluate Your Base: While a strong base is needed to form the alkoxide, extremely strong or bulky bases can exacerbate elimination. Using sodium hydride (NaH) to pre-form the alkoxide is standard, but reaction conditions should be carefully controlled.[3]

Q3: Are there alternative methods to the Williamson ether synthesis for this transformation?

A: Yes, when steric hindrance is a major issue, alternative strategies are often more successful. Two highly effective methods are:

  • The Mitsunobu Reaction: This reaction avoids strongly basic conditions and is excellent for converting primary and secondary alcohols into a variety of functional groups, including ethers.[8][9][10] It proceeds with a clean inversion of stereochemistry, which is a key feature for chiral substrates.[10][11]

  • Phase-Transfer Catalysis (PTC): Incorporating a phase-transfer catalyst into a Williamson-type reaction can increase the nucleophilicity of the alkoxide anion, often allowing for milder reaction conditions (e.g., lower temperatures) which can suppress the elimination pathway.[12][13]

Troubleshooting Guide: Common Issues and Solutions
ProblemPossible Cause(s)Recommended Solution(s)Rationale
Low or No Conversion of Starting Material 1. Incomplete deprotonation of the alcohol.2. Poor leaving group on the alkylating agent.3. Inappropriate solvent.1. Use a strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous aprotic solvent (e.g., THF, DMF) to ensure complete formation of the alkoxide.[3] 2. Use an alkylating agent with a better leaving group. The reactivity order is I > Br > Cl >> F. Alkyl tosylates are also excellent.[3] 3. Switch to a polar aprotic solvent like DMF or DMSO, which enhances the nucleophilicity of the alkoxide.[3]1. The alcohol must be fully converted to the more nucleophilic alkoxide for the reaction to proceed.[4] 2. A good leaving group is essential for the SN2 displacement to occur at a reasonable rate.[4] 3. Polar aprotic solvents solvate the counter-ion (e.g., Na+) but not the alkoxide, leaving it "naked" and more reactive.[3]
Major Alkene Byproduct Formation 1. The alkylating agent is secondary or tertiary.2. Reaction temperature is too high.3. The alkoxide is acting as a base rather than a nucleophile.1. Redesign the synthesis to use a primary alkyl halide or tosylate. This is the most critical factor.[1][5] 2. Lower the reaction temperature. Consider running the reaction at 0 °C or even lower before allowing it to slowly warm.[7] 3. If other options fail, this indicates a fundamental SN2/E2 competition issue. The Mitsunobu reaction is the best alternative as it avoids strong bases altogether.[14][15]1. The SN2 reaction rate decreases dramatically from primary to secondary to tertiary halides, while the E2 rate increases.[6] 2. Elimination reactions have a higher activation energy than substitution reactions, so they are more favored at elevated temperatures.[3] 3. The substrate's steric bulk forces the alkoxide to act as a base, abstracting a proton and causing elimination.
Complex Product Mixture / Difficult Purification 1. Side reactions due to harsh conditions.2. Byproducts from the chosen reaction (e.g., triphenylphosphine oxide).1. Employ milder reaction conditions. Consider Phase-Transfer Catalysis (PTC) to improve reactivity at lower temperatures.[13][16] 2. For a Mitsunobu reaction, triphenylphosphine oxide and the reduced azodicarboxylate are common byproducts. These can typically be removed with careful column chromatography.[3]1. Milder conditions reduce the likelihood of degradation or competing side reactions. PTC can enhance reaction rates under such conditions.[12][17] 2. Awareness of expected byproducts is key to designing an effective purification strategy.
Visualizing the Problem and Solution Pathway

The following diagrams illustrate the steric challenge and a decision-making workflow for selecting an appropriate synthetic strategy.

Caption: Steric hindrance from the bulky Fmoc group shielding the secondary alcohol.

Decision_Tree start Start: O-Alkylation of Hindered Secondary Alcohol q1 Is your alkylating agent primary and unhindered? start->q1 williamson Attempt Optimized Williamson Synthesis (NaH, DMF, low temp) q1->williamson Yes mitsunobu Use Mitsunobu Reaction (PPh3, DIAD/DEAD) q1->mitsunobu No q2 Is the yield acceptable and elimination minimal? williamson->q2 ptc Consider Williamson with Phase-Transfer Catalysis (PTC) to improve reactivity q2->ptc No end_ok Success! q2->end_ok Yes ptc->q2 mitsunobu->end_ok end_fail Re-evaluate synthetic route or alkylating agent

Caption: Decision tree for selecting an O-alkylation strategy.

Recommended Experimental Protocols
Protocol A: Optimized Williamson Ether Synthesis with Phase-Transfer Catalysis

This protocol uses a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) to shuttle the alkoxide from the solid/aqueous phase to the organic phase, enhancing its reactivity and allowing for milder conditions.[12]

Materials:

  • 9H-fluoren-9-ylmethyl N-(2-hydroxypropyl)carbamate (1.0 eq)

  • Primary alkyl halide (e.g., Iodomethane or Ethyl bromide) (1.5 - 2.0 eq)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH), 50% aqueous solution

  • Tetrabutylammonium bromide (TBAB) (0.1 eq)

  • Toluene or Dichloromethane (DCM) as the organic solvent

Procedure:

  • To a round-bottom flask, add the carbamate substrate (1.0 eq), toluene, and the 50% aqueous KOH solution.

  • Add the phase-transfer catalyst, TBAB (0.1 eq), to the biphasic mixture.

  • Stir the mixture vigorously at room temperature for 30 minutes.

  • Add the primary alkyl halide (1.5 eq) dropwise to the reaction mixture.

  • Continue to stir vigorously at room temperature. Monitor the reaction progress by TLC. Gentle heating (40-50 °C) may be applied if the reaction is sluggish, but avoid high temperatures to prevent elimination.[3]

  • Upon completion, dilute the mixture with water and separate the organic layer.

  • Extract the aqueous layer with the organic solvent (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol B: The Mitsunobu Reaction

This is often the most reliable method for sterically hindered secondary alcohols.[15] It proceeds under neutral conditions with a predictable inversion of stereochemistry.[10] Note: this protocol introduces a different alcohol as the nucleophile to form the ether.

Materials:

  • 9H-fluoren-9-ylmethyl N-(2-hydroxypropyl)carbamate (1.0 eq)

  • Primary alcohol to be alkylated (e.g., Methanol, Ethanol) (1.5 - 2.0 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the carbamate substrate (1.0 eq), the primary alcohol (1.5 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly, add a solution of DIAD (1.5 eq) in anhydrous THF dropwise to the cooled solution over 20-30 minutes. A color change and/or formation of a precipitate is often observed.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring progress by TLC.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • The crude product will contain triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate byproduct. Purify via column chromatography on silica gel to isolate the desired ether.

References
  • ACS Publications. A General Method to Access Sterically Hindered and Complex Ethers. ACS Publications. Published December 25, 2025. [Link]

  • Academia.edu. Analysis of Phase-Transfer-Catalyzed O -Alkylation Reaction Using Fractional Factorial Design Method. Academia.edu. Accessed April 7, 2026. [Link]

  • Teach the Mechanism. A, B, C's of Williamson Ether Synthesis. Teach the Mechanism. Published February 11, 2022. [Link]

  • Cambridge University Press. Liquid–Liquid Phase-Transfer Catalysis (Chapter 9) - Intensification of Liquid–Liquid Processes. Cambridge University Press. Published May 12, 2020. [Link]

  • Unknown Source. Microwave Irradiation and Phase Transfer Catalysis in C-, O- and N-Alkylation Reactions. Accessed April 7, 2026. [Link]

  • Organic-Chemistry.org. Mitsunobu Reaction. Organic-Chemistry.org. Published August 26, 2019. [Link]

  • PTC Organics, Inc. PTC Selective O-Alkylation. PTC Organics, Inc. Accessed April 7, 2026. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. Master Organic Chemistry. Published October 24, 2014. [Link]

  • NIH. Phase-Transfer-Catalyzed Alkylation of Hydantoins. National Institutes of Health. Accessed April 7, 2026. [Link]

  • Royal Society of Chemistry. Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers. Royal Society of Chemistry. Published June 30, 2022. [Link]

  • Wikipedia. Mitsunobu reaction. Wikipedia. Accessed April 7, 2026. [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. Organic Chemistry Portal. Accessed April 7, 2026. [Link]

  • Chemistry Steps. Williamson Ether Synthesis. Chemistry Steps. Published November 13, 2022. [Link]

  • ACS Publications. eEtherification: An Electrochemical Strategy toward the Synthesis of Sterically Hindered Dialkyl Ethers from Activated Alcohols. ACS Publications. Published December 17, 2024. [Link]

  • ACS Publications. Mitsunobu and Related Reactions: Advances and Applications. ACS Publications. Published April 21, 2009. [Link]

  • Wikipedia. Williamson ether synthesis. Wikipedia. Accessed April 7, 2026. [Link]

  • Organic Chemistry Portal. Ether synthesis by etherification (alkylation). Organic Chemistry Portal. Accessed April 7, 2026. [Link]

  • Master Organic Chemistry. Mitsunobu Reaction. Master Organic Chemistry. Accessed April 7, 2026. [Link]

  • YouTube. Alkylation of Alcohols, Part 2: with Carbonates, Imidates, Epoxides and Diazo Compounds. YouTube. Published December 26, 2020. [Link]

  • PubChem. (9H-fluoren-9-yl)methyl N-(2-hydroxyethyl)carbamate. PubChem. Accessed April 7, 2026. [Link]

  • ARKAT USA. A comparison of several modern alkylating agents. ARKAT USA. Accessed April 7, 2026. [Link]

  • PubChemLite. (9h-fluoren-9-yl)methyl n-(2-hydroxyethyl)carbamate. PubChemLite. Accessed April 7, 2026. [Link]

  • ACS Publications. Mild Synthesis of Sterically Congested Alkyl Aryl Ethers. ACS Publications. Published August 16, 2016. [Link]

  • Princeton University. Taking a Cue From Nature: Turning Alcohols Into Alkylating Agents. Princeton University. Published August 26, 2015. [Link]

  • Organic Chemistry Portal. Ester synthesis by O-alkylation. Organic Chemistry Portal. Accessed April 7, 2026. [Link]

  • Master Organic Chemistry. Steric Hindrance (Is Like A Fat Goalie). Master Organic Chemistry. Published July 18, 2011. [Link]

Sources

Troubleshooting

Purifying 9H-fluoren-9-ylmethyl N-(2-hydroxypropyl)carbamate from dibenzofulvene byproducts

Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges of isolating 9H-fluoren-9-ylmethyl N-(...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges of isolating 9H-fluoren-9-ylmethyl N-(2-hydroxypropyl)carbamate (commonly known as Fmoc-1-amino-2-propanol) from dibenzofulvene (DBF) byproducts.

This guide moves beyond simple protocols by explaining the mechanistic causality behind impurity formation and providing self-validating workflows to ensure your purification is successful on the first attempt.

Mechanistic Context: Why is DBF Contaminating My Product?

While DBF is classically recognized as the primary byproduct of Fmoc deprotection[1][2], it frequently contaminates Fmoc protection reactions as well. When coupling 1-amino-2-propanol with an Fmoc-donor (like Fmoc-Cl or Fmoc-OSu), the reaction requires a base (e.g., DIPEA, Na₂CO₃). If the base is too strong or present in large excess, it deprotonates the highly acidic 9-position of the fluorene ring. This triggers an E1cB-like β-elimination, prematurely degrading your reagent into DBF[1].

Mechanism A Fmoc-OSu (Reagent) C 9H-fluoren-9-ylmethyl N-(2-hydroxypropyl)carbamate (Target) A->C Nucleophilic Attack D Dibenzofulvene (DBF) (Impurity) A->D β-elimination (Side Reaction) B 1-amino-2-propanol (Substrate) B->C E Base (Excess) E->D

Mechanistic pathway showing target synthesis versus DBF formation via β-elimination.

Troubleshooting & FAQs

Q: My target molecule is co-eluting with impurities on silica gel. How do I separate it from DBF? A: DBF is a highly lipophilic, conjugated hydrocarbon lacking hydrogen-bond donors or acceptors[3]. In contrast, your target molecule contains both a carbamate (-NH) and a free secondary hydroxyl (-OH) group, making it significantly more polar. If you are experiencing co-elution, your starting mobile phase is likely too polar. Begin your chromatography with a highly non-polar system (e.g., 90:10 Hexanes:Ethyl Acetate). DBF will elute near the solvent front, while your target will remain safely at the top of the column until you increase the polarity to 50:50.

Q: Is there a scalable, chromatography-free method to remove DBF? A: Yes. Liquid-liquid extraction (LLE) exploiting biphasic solvent systems is highly effective for large-scale syntheses[4][5]. A mixture of a hydrocarbon solvent (e.g., heptane) and an immiscible polar organic solvent (e.g., acetonitrile) will partition the compounds perfectly. DBF partitions almost exclusively into the upper hydrocarbon layer, while the Fmoc-protected amino alcohol partitions into the lower polar layer[4].

Q: What if DBF has reacted to form an amine adduct? A: DBF acts as a potent Michael acceptor. If unreacted 1-amino-2-propanol is present in the mixture, DBF can alkylate the free amine, forming a covalent DBF-amine adduct[1][6]. To prevent this, ensure complete consumption of the amine during the protection step, or quench the reaction with a mild acid (e.g., 1N HCl) during workup. Protonating the residual amine renders it non-nucleophilic, preventing the Michael addition[7].

Quantitative Data: Partitioning & Chromatography

To build a self-validating purification system, use the following physicochemical data to track your compounds during separation.

CompoundKey Functional GroupsEst. Polarity (LogP)TLC R_f (Hex:EtOAc 80:20)Biphasic Partitioning (Heptane : Acetonitrile)
Dibenzofulvene (DBF) Alkene, Aromatic~4.50.95 (UV Active, 254nm)>98% in Heptane layer
9H-fluoren-9-ylmethyl N-(2-hydroxypropyl)carbamate Carbamate, Hydroxyl~2.80.15 (KMnO₄ Active)>95% in Acetonitrile layer
DBF-Amine Adduct Secondary Amine, Hydroxyl~3.50.40 (Ninhydrin Active)Mixed (Requires acidic wash)

Validated Methodologies

The following workflows are designed to isolate your target compound based on your reaction scale.

Workflow Start Crude Mixture (Target + DBF) Decision Select Purification Strategy Start->Decision LLE Liquid-Liquid Extraction (Heptane / Acetonitrile) Decision->LLE Large Scale (>5g) Flash Silica Gel Chromatography (Hexanes / EtOAc) Decision->Flash Small Scale (<5g) Heptane Heptane Layer (Discard DBF) LLE->Heptane ACN Acetonitrile Layer (Recover Target) LLE->ACN Early Early Fractions (Discard DBF) Flash->Early Late Late Fractions (Recover Target) Flash->Late

Decision tree for selecting the optimal DBF purification strategy based on scale.

Protocol A: Biphasic Liquid-Liquid Extraction (Scalable >5g)

Causality: Exploits the extreme lipophilicity of DBF[5] against the hydrogen-bonding capacity of the target's hydroxyl group.

  • Concentration: Evaporate the crude reaction mixture under reduced pressure to remove volatile reaction solvents (e.g., THF, DCM, or DMF).

  • Dissolution: Dissolve the crude residue in a 1:1 biphasic mixture of Heptane and Acetonitrile (use 10 mL of total solvent per gram of crude material).

  • Partitioning: Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to fully separate.

  • Separation: Collect the lower Acetonitrile layer (contains the target Fmoc-1-amino-2-propanol).

  • Back-Extraction: Wash the upper Heptane layer (contains DBF) with an additional 0.5 volumes of fresh Acetonitrile to recover any residual target.

  • Recovery: Combine the Acetonitrile layers and evaporate under reduced pressure to yield the purified product. Self-Validation: Spot the final product on TLC; no UV-active spot at R_f 0.95 should be visible.

Protocol B: Flash Column Chromatography (High Purity <5g)

Causality: Utilizes differential adsorption on polar silica gel. DBF lacks polar groups and is swept through the column, while the target is retained[3].

  • Equilibration: Prepare a silica gel column equilibrated with a non-polar mobile phase of 90:10 Hexanes:Ethyl Acetate.

  • Loading: Dry-load the crude mixture onto a small amount of silica gel, or load it as a highly concentrated solution in minimal DCM.

  • DBF Elution: Elute with 3 column volumes (CV) of 90:10 Hexanes:Ethyl Acetate. Monitor the eluent via UV at 254 nm or 301 nm. DBF will elute as a bright, fast-moving UV band.

  • Target Elution: Once the DBF band has completely eluted, apply a step-gradient to 50:50 Hexanes:Ethyl Acetate.

  • Fraction Collection: Collect fractions and spot on TLC. The target molecule will elute at R_f ~0.35 in this solvent system. Self-Validation: The target will stain bright yellow/brown with KMnO₄ or blue/purple with Ninhydrin (after strong heating to cleave the Fmoc).

  • Concentration: Pool the pure fractions and concentrate under vacuum.

References

  • Title: Mechanistic Foundations: Fmoc & Dibenzofulvene Peptide Alkylation (DBF) Source: peptidechemistry.org URL: 1

  • Title: US20100184952A1 - Method for selective removal of dibenzofulvene derivative Source: Google Patents URL: 4

  • Title: Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Source: PMC (nih.gov) URL: 2

  • Title: Simple and efficient Fmoc removal in ionic liquid Source: RSC Publishing URL: 7

  • Title: PROCESSES FOR REMOVING DIBENZOFULVENE - Patent 2322498 Source: epo.org URL: 6

  • Title: Dibenzofulvene Derivatives as Promising Materials for Photovoltaic and Organic Electronics Source: mdpi.com URL: 3

  • Title: EP2181983A1 - Method for selective removal of dibenzofulvene derivative Source: Google Patents URL: 5

Sources

Reference Data & Comparative Studies

Validation

Analytical Mastery: ¹H and ¹³C NMR Characterization of Fmoc-1-amino-2-propanol vs. Boc and Cbz Alternatives

Executive Summary In modern peptide synthesis and drug development, the strategic masking of primary and secondary amines is a foundational requirement. 9H-fluoren-9-ylmethyl N-(2-hydroxypropyl)carbamate (commonly known...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern peptide synthesis and drug development, the strategic masking of primary and secondary amines is a foundational requirement. 9H-fluoren-9-ylmethyl N-(2-hydroxypropyl)carbamate (commonly known as Fmoc-1-amino-2-propanol) represents a highly versatile, base-labile building block[1]. Unlike its Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) counterparts, the Fmoc group offers an orthogonal deprotection pathway that is indispensable in Solid-Phase Peptide Synthesis (SPPS)[2].

As a Senior Application Scientist, I have designed this guide to provide a rigorous comparative analysis of these protecting groups. We will dive deep into their Nuclear Magnetic Resonance (NMR) signatures, the structural causality behind their spectral behavior, and self-validating experimental workflows that ensure absolute data integrity.

Part 1: Mechanistic Insights into Fmoc NMR Signatures

Understanding the ¹H and ¹³C NMR spectra of Fmoc-1-amino-2-propanol requires linking structural geometry directly to chemical shifts. The Fmoc moiety introduces significant magnetic anisotropy due to its tricyclic fluorenyl ring system, which profoundly impacts the chemical environment of the attached amino alcohol[3].

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)
ProtonShift (ppm)MultiplicityIntegrationCausality & Assignment
H-a (Fmoc Ar) 7.76d (J=7.5 Hz)2HFluorenyl C4, C5 protons; heavily deshielded by the aromatic ring current.
H-b (Fmoc Ar) 7.58d (J=7.5 Hz)2HFluorenyl C1, C8 protons.
H-c/d (Fmoc Ar) 7.31–7.40m4HFluorenyl C2, C3, C6, C7 protons.
H-e (NH) ~5.15br s1HCarbamate NH; broadened due to quadrupolar relaxation of the ¹⁴N nucleus (spin I=1).
H-f (Fmoc CH₂) 4.41d (J=7.0 Hz)2HMethylene protons deshielded by the adjacent carbamate oxygen.
H-g (Fmoc CH) 4.22t (J=7.0 Hz)1HC9 methine proton; coupled to the adjacent CH₂ group.
H-h (CH-OH) 3.95m1HMethine proton of the 2-hydroxypropyl group; deshielded by the hydroxyl oxygen.
H-i (CH₂-N) 3.28m2HMethylene protons adjacent to the carbamate nitrogen.
H-j (CH₃) 1.18d (J=6.5 Hz)3HTerminal methyl group; coupled to the adjacent methine.
Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)
CarbonShift (ppm)Assignment
C=O 156.8Carbamate carbonyl
Fmoc Ar (C) 143.9, 141.3Quaternary aromatic carbons
Fmoc Ar (CH) 127.7, 127.1, 125.0, 120.0Aromatic methine carbons
CH-OH 67.5Aliphatic methine attached to oxygen
Fmoc CH₂ 66.8Methylene attached to carbamate oxygen
CH₂-N 47.5Methylene attached to carbamate nitrogen
Fmoc CH 47.3C9 methine carbon
CH₃ 20.5Terminal methyl carbon
The Causality of the "Doublet-Triplet" Signature

The most critical diagnostic feature of an intact Fmoc group is the spin-spin coupling system between the C9 methine proton and the adjacent methylene protons[1]. The methine proton splits the CH₂ into a distinct doublet at 4.41 ppm, while the CH₂ splits the methine into a triplet at 4.22 ppm. If this precise doublet-triplet geometric pattern is absent or distorted, the Fmoc group has been compromised.

Part 2: Comparative Performance: Fmoc vs. Boc vs. Cbz

While Fmoc is the gold standard for SPPS due to its mild base-lability, Boc and Cbz offer distinct advantages in solution-phase synthesis[4]. The choice of protecting group fundamentally dictates your synthetic strategy and NMR interpretation.

Table 3: Objective Comparison of Amine Protecting Groups
FeatureFmoc-1-amino-2-propanolBoc-1-amino-2-propanolCbz-1-amino-2-propanol
NMR Complexity High: Complex aromatic region (8H) + diagnostic d/t pattern.Low: Dominated by a massive, highly diagnostic 9H singlet at ~1.44 ppm.Moderate: 5H aromatic multiplet at 7.3 ppm + 2H singlet at 5.1 ppm.
Deprotection 20% Piperidine in DMF[2]TFA in DCMH₂, Pd/C (Hydrogenolysis)
Cleavage Mechanism E1cB Elimination[5]Sₙ1 CleavageCatalytic Reduction
Orthogonality Orthogonal to Boc and CbzOrthogonal to Fmoc and CbzOrthogonal to Fmoc and Boc
Primary Drawback Poor atom economy; dibenzofulvene byproduct can cause purification issues.Requires harsh acidic conditions; degrades acid-sensitive moieties.Incompatible with reducible functional groups (alkenes, alkynes, thioethers).

Part 3: Self-Validating Experimental Protocols

A robust experimental protocol must be a self-validating system. The following methodologies ensure high-fidelity data acquisition and verifiable chemical transformations.

Protocol 1: NMR Sample Preparation and Self-Validation
  • Sample Preparation: Dissolve exactly 15.0 mg of rigorously dried Fmoc-1-amino-2-propanol in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Acquisition Parameters:

    • ¹H NMR: 400 MHz, 16 scans, 1.0 sec relaxation delay.

    • ¹³C NMR: 100 MHz, 256 scans, complete proton decoupling.

  • The "2:3 Rule" (Self-Validation): Integrate the Fmoc CH₂ doublet at 4.41 ppm and set the value to exactly 2.00 . Next, integrate the terminal methyl doublet of the 2-hydroxypropyl chain at 1.18 ppm. If the molecule is pure and intact, this integral must read 3.00 (±0.05) . Any deviation mathematically proves the presence of cleaved Fmoc (dibenzofulvene) or residual starting material.

Protocol 2: Fmoc Deprotection Workflow
  • Reaction Setup: Dissolve the protected amino alcohol (1.0 mmol) in 5 mL of 20% piperidine in N,N-dimethylformamide (DMF)[2].

  • Execution: Stir at ambient temperature for 15–20 minutes. The basic piperidine abstracts the highly acidic C9 proton, triggering an E1cB elimination[5].

  • Monitoring: Monitor the reaction via TLC (Hexane:EtOAc 1:1). The formation of a highly UV-active dibenzofulvene-piperidine adduct confirms successful cleavage.

  • Isolation: Concentrate under reduced pressure, precipitate the byproduct using cold ether, and purify the free 1-amino-2-propanol via silica gel chromatography.

Part 4: Workflow Visualizations

OrthogonalPathways Core 1-Amino-2-propanol (Core Scaffold) Fmoc Fmoc-Protected (Base Labile) Core->Fmoc Fmoc-OSu Boc Boc-Protected (Acid Labile) Core->Boc Boc2O Cbz Cbz-Protected (Hydrogenolysis) Core->Cbz Cbz-Cl MechFmoc E1cB Mechanism (20% Piperidine/DMF) Fmoc->MechFmoc MechBoc SN1 Mechanism (TFA/DCM) Boc->MechBoc MechCbz Catalytic Cleavage (H2, Pd/C) Cbz->MechCbz Product Free Amine + Cleaved Byproducts MechFmoc->Product Dibenzofulvene MechBoc->Product Isobutylene + CO2 MechCbz->Product Toluene + CO2

Fig 1. Orthogonal protection and cleavage pathways for 1-amino-2-propanol.

NMRWorkflow Prep Sample Prep (15 mg in CDCl3) Acq1H 1H NMR Acquisition (400 MHz, 16 Scans) Prep->Acq1H Acq13C 13C NMR Acquisition (100 MHz, 256 Scans) Prep->Acq13C Process Phase & Baseline Correction Acq1H->Process Acq13C->Process Validate Self-Validation (Integration Ratio 2:3) Process->Validate

Fig 2. Standardized self-validating NMR characterization workflow.

References

  • SciELO - A Greener, Efficient and Catalyst-Free Ultrasonic-Assisted Protocol for the N-Fmoc Protection of Amines.

  • BenchChem - A Comparative Guide to Amine Protecting Groups: Boc, Cbz, and Fmoc.

  • ResearchGate - Thermal Cleavage of the Fmoc Protection Group: FH – HES.

  • Wikipedia - Fluorenylmethyloxycarbonyl protecting group.

  • National Institutes of Health (PMC) - Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers.

Sources

Comparative

HPLC purity analysis methods for 9H-fluoren-9-ylmethyl N-(2-hydroxypropyl)carbamate

High-Performance Liquid Chromatography (HPLC) Purity Analysis Methods for 9H-Fluoren-9-ylmethyl N-(2-hydroxypropyl)carbamate: A Comparative Guide As a Senior Application Scientist specializing in chromatographic method d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

High-Performance Liquid Chromatography (HPLC) Purity Analysis Methods for 9H-Fluoren-9-ylmethyl N-(2-hydroxypropyl)carbamate: A Comparative Guide

As a Senior Application Scientist specializing in chromatographic method development, I frequently encounter challenges in validating the purity of complex building blocks used in solid-phase peptide synthesis (SPPS) and drug conjugation. One such critical intermediate is 9H-fluoren-9-ylmethyl N-(2-hydroxypropyl)carbamate , commonly known as Fmoc-1-amino-2-propanol.

Because this molecule contains both a highly UV-active, bulky hydrophobic protecting group (Fmoc) and a polar, chiral aliphatic tail (2-hydroxypropyl), assessing its purity requires a bifurcated analytical approach. A single HPLC run is insufficient. To prevent the integration of truncation impurities or diastereomers into downstream peptide sequences, we must independently evaluate its chemical purity and its enantiomeric purity .

This guide objectively compares the two primary HPLC methodologies required to establish a self-validating purity profile for this compound, complete with mechanistic rationales and actionable protocols.

Analytical Causality: Why These Methods Work

The structural features of 9H-fluoren-9-ylmethyl N-(2-hydroxypropyl)carbamate dictate our chromatographic choices:

  • The Fmoc Chromophore: The 9-fluorenylmethoxycarbonyl group acts as a powerful intrinsic chromophore. It exhibits strong π→π∗ transitions with UV absorption maxima around 265 nm, 290 nm, and 301 nm. By monitoring at 265 nm, we achieve high sensitivity while filtering out background noise from solvents and non-aromatic impurities.

  • The Carbamate Linkage: The carbamate bond is highly stable under acidic conditions. This allows us to use strong ion-pairing agents like Trifluoroacetic acid (TFA) in the mobile phase without risking on-column degradation[1].

  • The Chiral Center: The 2-hydroxypropyl moiety contains a stereocenter. Standard achiral columns cannot resolve the (R) and (S) enantiomers. Therefore, a specialized Chiral Stationary Phase (CSP) that relies on steric hindrance, dipole-dipole interactions, and hydrogen bonding is mandatory for enantiomeric excess (ee) determination[2].

Workflow Visualization

The following diagram illustrates the logical decision tree for the comprehensive purity assessment of Fmoc-protected amino alcohols.

HPLC_Workflow Sample Sample Prep: 9H-fluoren-9-ylmethyl N-(2-hydroxypropyl)carbamate Split Analytical Divergence Sample->Split RP_HPLC Chemical Purity (RP-HPLC) Split->RP_HPLC Assess Synthesis Byproducts Chiral_HPLC Enantiomeric Purity (Chiral HPLC) Split->Chiral_HPLC Assess Chiral Integrity C18_Col Column: C18 (Reverse Phase) Mobile Phase: ACN/H2O + 0.1% TFA RP_HPLC->C18_Col CSP_Col Column: Polysaccharide CSP Mobile Phase: Isocratic (Hexane/IPA) Chiral_HPLC->CSP_Col UV_Det1 UV Detection (265 nm) C18_Col->UV_Det1 UV_Det2 UV Detection (220 nm / 265 nm) CSP_Col->UV_Det2 Data1 Quantify: Fmoc-OH, Free Amines, Truncation Impurities UV_Det1->Data1 Data2 Quantify: D/L Enantiomeric Excess (ee) UV_Det2->Data2

Caption: Workflow for the comprehensive HPLC purity assessment of Fmoc-protected amino alcohols.

Method Comparison: RP-HPLC vs. Chiral HPLC

To provide a clear objective comparison, the table below summarizes the operational parameters and targets of both methodologies.

ParameterRP-HPLC (Chemical Purity)Chiral HPLC (Enantiomeric Purity)
Primary Objective Quantify synthesis byproducts (e.g., Fmoc-OH, Fmoc-Cl, free amines)[1]Resolve and quantify (R) and (S) enantiomers[2]
Stationary Phase C18 (Octadecylsilane), 3-5 µmPolysaccharide-based CSP (e.g., Cellulose-2)
Elution Mode Gradient (Aqueous / Organic)Isocratic (Normal Phase or Polar Organic)
Mobile Phase Water / Acetonitrile with 0.1% TFAHexane / Isopropanol (e.g., 80:20)
Run Time ~25 minutes~15–30 minutes
Detection Wavelength 254 nm or 265 nm220 nm or 265 nm
Resolution Target (Rs) > 2.0 between target and Fmoc-OH> 1.5 between enantiomers

Self-Validating Experimental Protocols

Protocol A: Chemical Purity via Reversed-Phase HPLC (RP-HPLC)

Causality: A C18 column separates the analyte based on hydrophobicity. The bulky Fmoc group dominates retention, but the polar hydroxyl group provides necessary selectivity against non-hydroxylated synthesis impurities. We use 0.1% TFA to suppress the ionization of residual silanol groups on the silica support. Without TFA, any trace free amines would interact with unendcapped silanols, causing severe peak tailing and inaccurate integration[1].

Step-by-Step Methodology:

  • System Preparation: Equilibrate a C18 column (e.g., 4.6 x 150 mm, 3.5 µm) at 30°C.

  • Mobile Phase Setup:

    • Mobile Phase A: HPLC-grade Water + 0.1% TFA.

    • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% TFA.

  • Sample Preparation: Dissolve 1.0 mg of 9H-fluoren-9-ylmethyl N-(2-hydroxypropyl)carbamate in 1 mL of a 50:50 mixture of Mobile Phase A and B. Filter through a 0.22 µm PTFE syringe filter[3].

  • Gradient Program:

    • 0–5 min: 10% B

    • 5–20 min: Linear gradient from 10% B to 90% B

    • 20–25 min: Hold at 90% B (column wash)

    • 25–30 min: Return to 10% B (re-equilibration)

  • Detection & Validation: Inject 10 µL at a flow rate of 1.0 mL/min. Monitor UV absorbance at 265 nm. System Suitability: Ensure the tailing factor of the main peak is < 1.5. Calculate chemical purity by dividing the main peak area by the total integrated area of all peaks.

Protocol B: Enantiomeric Purity via Chiral HPLC

Causality: Achiral C18 columns cannot resolve enantiomers. We must use a polysaccharide-based chiral stationary phase (e.g., cellulose tris(3-chloro-4-methylphenylcarbamate)). The chiral recognition mechanism relies on the Fmoc-carbamate group entering the chiral grooves of the polysaccharide polymer, where hydrogen bonding between the carbamate NH/C=O and the stationary phase creates transient diastereomeric complexes with different retention times[2].

Step-by-Step Methodology:

  • System Preparation: Equilibrate a Chiral Polysaccharide column (e.g., Lux Cellulose-2, 4.6 x 250 mm, 5 µm) at ambient temperature (25°C).

  • Mobile Phase Setup: Prepare an isocratic Normal Phase mixture of Hexane / Isopropanol (80:20 v/v). Note: Do not use aqueous buffers on a normal-phase dedicated chiral column.

  • Sample Preparation: Dissolve 0.5 mg of the analyte in 1 mL of Isopropanol. Ensure complete dissolution to prevent column clogging.

  • Chromatographic Run:

    • Run isocratically at a flow rate of 1.0 mL/min for 30 minutes.

  • Detection & Validation: Inject 5 µL. Monitor UV absorbance at 220 nm (for maximum sensitivity of the carbamate bond) and 265 nm (for Fmoc specificity)[2]. System Suitability: A racemic standard must be injected first to confirm baseline resolution ( Rs​>1.5 ) between the (R) and (S) enantiomers. Calculate the Enantiomeric Excess (ee) using the peak areas.

References

  • Phenomenex. "HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases." Phenomenex Technical Application Notes. Available at:[Link]

  • Merck. "Novabiochem® Enhanced specification Fmoc-amino acids." Merck Life Science. Available at:[Link]

  • RSC Publishing. "Peptide-directed solid-phase reductive amination." Royal Society of Chemistry. Available at: [Link]

Sources

Validation

9H-fluoren-9-ylmethyl N-(2-hydroxypropyl)carbamate vs Boc-protected analogues in peptide synthesis

A Comprehensive Guide to Fmoc and Boc Protecting Groups in Peptide Synthesis: A Comparative Analysis for Researchers and Drug Development Professionals In the intricate world of peptide synthesis, the strategic use of pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Guide to Fmoc and Boc Protecting Groups in Peptide Synthesis: A Comparative Analysis for Researchers and Drug Development Professionals

In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving high-purity, target-specific peptides. The choice between the two most dominant strategies, those employing the 9-fluorenylmethoxycarbonyl (Fmoc) group and the tert-butyloxycarbonyl (Boc) group, dictates the entire synthetic approach, from resin and reagent selection to deprotection and cleavage protocols. This guide provides an in-depth, objective comparison of these two cornerstone methodologies, supported by mechanistic insights and practical considerations to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors. While the principles discussed herein are broadly applicable, we will also touch upon their relevance in the synthesis of peptides with modified residues, such as those incorporating amino alcohols like Isoleucinol.

The Fundamental Role of α-Amino Protecting Groups in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) relies on the sequential addition of amino acids to a growing peptide chain anchored to a solid support. To ensure the formation of the correct peptide sequence, the α-amino group of the incoming amino acid must be temporarily blocked or "protected" to prevent unwanted side reactions, such as self-polymerization.[1] This temporary protecting group must be stable during the coupling reaction but readily removable under conditions that do not cleave the growing peptide from the resin or remove the "permanent" protecting groups on reactive amino acid side chains.[2] The two most successful and widely adopted strategies for this temporary α-amino protection are based on the base-labile Fmoc group and the acid-labile Boc group.[3]

The Two Pillars of Modern Peptide Synthesis: Fmoc vs. Boc

The core difference between the Fmoc and Boc strategies lies in their orthogonality—the use of protecting groups that can be removed under distinct chemical conditions.[2] This allows for the selective deprotection of the α-amino group at each cycle without affecting the side-chain protecting groups or the linkage to the solid support.

The Fmoc/tBu Strategy: A Tale of Mildness and Orthogonality

The Fmoc strategy has become the most prevalent approach in modern peptide synthesis, largely due to its milder reaction conditions.[4] It employs the base-labile Fmoc group for Nα-protection and acid-labile protecting groups, typically based on tert-butyl (tBu), for the side chains.[1]

Protection and Deprotection Chemistry:

The Fmoc group is introduced by reacting the amino acid with Fmoc-Cl or Fmoc-OSu.[1] Its removal is achieved through a β-elimination mechanism initiated by a mild base, most commonly a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[5] This base abstracts the acidic proton on the C9 position of the fluorenyl ring, leading to the cleavage of the carbamate bond and the release of the free amine and dibenzofulvene. The dibenzofulvene is then scavenged by piperidine to form a stable adduct.[6]

Advantages of the Fmoc Strategy:

  • True Orthogonality: The base-labile Fmoc group is completely orthogonal to the acid-labile side-chain protecting groups and the resin linker.[3][7] This minimizes the risk of premature cleavage of side-chain protecting groups during the synthesis.

  • Milder Conditions: The use of a mild base for deprotection is compatible with a wider range of sensitive amino acids and post-translational modifications, such as phosphorylation and glycosylation, which may not be stable under the harsh acidic conditions of the Boc strategy.[8][9]

  • Simplified Workflow: The final cleavage from the resin and removal of side-chain protecting groups are typically performed in a single step using trifluoroacetic acid (TFA). This avoids the use of highly corrosive and hazardous reagents like liquid hydrogen fluoride (HF) required in the Boc strategy.[10]

  • Real-time Monitoring: The dibenzofulvene-piperidine adduct has a strong UV absorbance, allowing for the real-time monitoring of the deprotection step.[8]

Disadvantages of the Fmoc Strategy:

  • Aggregation: The neutral N-terminus after Fmoc deprotection can sometimes lead to peptide aggregation, especially in long or hydrophobic sequences, which can hinder coupling efficiency.[11]

  • Side Reactions: Base-catalyzed side reactions such as aspartimide formation and diketopiperazine formation can occur.[11][12]

  • Cost: Fmoc-protected amino acids can be more expensive than their Boc-protected counterparts.[7]

The Boc/Bzl Strategy: The Classic and Robust Approach

The Boc strategy, pioneered by R. Bruce Merrifield, was the first widely successful method for SPPS.[] It utilizes the acid-labile Boc group for Nα-protection and more acid-stable benzyl (Bzl)-based protecting groups for the side chains.[14]

Protection and Deprotection Chemistry:

The Boc group is introduced by reacting the amino acid with di-tert-butyl dicarbonate ((Boc)₂O).[15] Its removal is achieved by treatment with a moderately strong acid, typically 50% TFA in dichloromethane (DCM).[15][16] This process generates a stable tert-butyl cation, which is then scavenged.[17]

Advantages of the Boc Strategy:

  • Reduced Aggregation: The protonated N-terminus after Boc deprotection can help to disrupt inter-chain hydrogen bonding, reducing aggregation in difficult sequences.[4][10]

  • Lower Cost: Boc-protected amino acids are generally less expensive than Fmoc-amino acids.

  • Robustness: The Boc strategy is a well-established and robust method, particularly for the synthesis of long and challenging peptides.[18]

Disadvantages of the Boc Strategy:

  • Harsh Conditions: The repetitive use of TFA for Boc deprotection can lead to the gradual cleavage of acid-labile side-chain protecting groups, compromising the final peptide's purity.[7][10] The final cleavage requires the use of extremely hazardous and corrosive strong acids like HF or trifluoromethanesulfonic acid (TFMSA), which necessitates specialized equipment.[10][19]

  • Lack of True Orthogonality: The protection scheme is not fully orthogonal, as both the temporary and permanent protecting groups are removed by acids of varying strengths.

  • Side Reactions: The generation of reactive carbocations during Boc deprotection and final cleavage can lead to side reactions, such as the alkylation of sensitive residues like tryptophan and methionine.[16]

Comparative Summary of Fmoc and Boc Strategies

FeatureFmoc/tBu StrategyBoc/Bzl Strategy
Nα-Protecting Group 9-fluorenylmethoxycarbonyl (Fmoc)tert-butyloxycarbonyl (Boc)
Nα-Deprotection Mild base (e.g., 20% piperidine in DMF)[6]Moderately strong acid (e.g., 50% TFA in DCM)
Side-Chain Protection Acid-labile (e.g., tBu, Trt)[3]Strong acid-labile (e.g., Bzl, Tos)[5]
Final Cleavage Mild acid (e.g., TFA with scavengers)Strong acid (e.g., HF, TFMSA)[10]
Orthogonality True orthogonality[7]Quasi-orthogonal
Key Advantages Milder conditions, compatibility with sensitive residues, simplified final cleavage, real-time monitoring.[8][9]Reduced aggregation, lower cost of reagents, robust for long/difficult sequences.[4][10]
Key Disadvantages Potential for aggregation, base-catalyzed side reactions.[11]Harsh acidic conditions, lack of true orthogonality, use of hazardous reagents.[7][10]

Visualizing the Deprotection Workflows

The following diagrams illustrate the fundamental deprotection steps in both Fmoc and Boc solid-phase peptide synthesis.

Fmoc_Deprotection_Workflow Resin_Fmoc_Peptide Resin-Bound Peptide (Fmoc-Nα) Deprotection Fmoc Deprotection (β-elimination) Resin_Fmoc_Peptide->Deprotection Piperidine_DMF 20% Piperidine in DMF Piperidine_DMF->Deprotection Resin_Free_Amine Resin-Bound Peptide (Free Nα) Deprotection->Resin_Free_Amine DBF_Adduct Dibenzofulvene-Piperidine Adduct (Washed Away) Deprotection->DBF_Adduct Coupling Coupling of next Fmoc-Amino Acid Resin_Free_Amine->Coupling

Caption: Fmoc deprotection workflow in SPPS.

Boc_Deprotection_Workflow Resin_Boc_Peptide Resin-Bound Peptide (Boc-Nα) Deprotection Boc Deprotection (Acidolysis) Resin_Boc_Peptide->Deprotection TFA_DCM 50% TFA in DCM TFA_DCM->Deprotection Resin_Ammonium_Salt Resin-Bound Peptide (Nα as TFA salt) Deprotection->Resin_Ammonium_Salt Neutralization Neutralization (e.g., DIEA) Resin_Ammonium_Salt->Neutralization Resin_Free_Amine Resin-Bound Peptide (Free Nα) Neutralization->Resin_Free_Amine Coupling Coupling of next Boc-Amino Acid Resin_Free_Amine->Coupling

Sources

Comparative

Mass spectrometry fragmentation pattern of 9H-fluoren-9-ylmethyl N-(2-hydroxypropyl)carbamate

As a Senior Application Scientist, I frequently encounter challenges in the trace-level quantitation and structural characterization of small, polar chiral synthons like 1-amino-2-propanol. Unprotected, these aliphatic a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter challenges in the trace-level quantitation and structural characterization of small, polar chiral synthons like 1-amino-2-propanol. Unprotected, these aliphatic amino alcohols suffer from poor reversed-phase chromatographic retention and low Electrospray Ionization (ESI) efficiency. While protecting groups are primarily used to prevent unwanted side reactions during synthesis, the choice of protecting group—whether Fmoc, Boc, or Cbz—profoundly dictates the molecule's downstream analytical performance.

This guide provides an in-depth, objective comparison of mass spectrometry fragmentation patterns, focusing on 9H-fluoren-9-ylmethyl N-(2-hydroxypropyl)carbamate (Fmoc-protected 1-amino-2-propanol), and establishes a self-validating protocol for its robust LC-MS/MS analysis.

Mechanistic Causality: The "Why" Behind Fmoc Fragmentation

To optimize a mass spectrometry assay, we must first understand the thermodynamic drivers of the molecule's gas-phase dissociation. 9H-fluoren-9-ylmethyl N-(2-hydroxypropyl)carbamate (Chemical Formula: C₁₈H₁₉NO₃) has a monoisotopic mass of 297.1365 Da, yielding a strong precursor ion at m/z 298.14[M+H]⁺ .

Peptide and carbamate fragmentation typically occurs in the collision cell of a tandem mass spectrometer, where collisions with an inert gas supply energy to break specific bonds[1]. Under low-energy Collision-Induced Dissociation (CID), the fragmentation of Fmoc-carbamates is highly predictable and driven by the stability of the fluorenyl ring system:

  • m/z 179.09 (Fluorenylmethyl Cation): This is the dominant, characteristic reporter ion. Cleavage of the C-O bond in the Fmoc carbamate yields the fluorenylmethyl cation. The fluorenyl system fulfills Hückel's rule for n=3 (14 electrons) and is aromatic, explaining the immense thermodynamic driving force for its formation[2]. The N-terminal Fmoc group is known to produce a characteristic fragment ion at m/z 179, corresponding to the fluorenylmethyl cation, or a neutral loss of 222 Da[3].

  • m/z 76.07 (Protonated Amino Alcohol): The [M+H]⁺ ions undergo a McLafferty-type rearrangement followed by loss of CO₂[4]. This neutral loss of dibenzofulvene (178 Da) and carbon dioxide (44 Da)—a total loss of 222 Da—leaves the intact, protonated 1-amino-2-propanol core.

  • m/z 280.13 (Loss of Water): The unprotected secondary hydroxyl group on the 2-hydroxypropyl tail readily undergoes dehydration (-18 Da), serving as a diagnostic indicator of the intact alcohol moiety.

Fmoc_Fragmentation Precursor Precursor Ion [M+H]+ m/z 298.14 WaterLoss [M+H - H2O]+ m/z 280.13 Precursor->WaterLoss -H2O (18 Da) Fluorenyl Fluorenylmethyl Cation m/z 179.09 Precursor->Fluorenyl Cleavage of C-O bond AminoAlcohol Protonated Amino Alcohol m/z 76.07 Precursor->AminoAlcohol -Dibenzofulvene (178 Da) -CO2 (44 Da)

CID Fragmentation pathways of Fmoc-1-amino-2-propanol.

Comparative Performance Guide: Fmoc vs. Boc vs. Cbz

When developing an analytical method for 1-amino-2-propanol, researchers must weigh the MS/MS performance of different carbamate protecting groups. The table below synthesizes the quantitative and qualitative data comparing Fmoc, Boc (tert-butyloxycarbonyl), and Cbz (carboxybenzyl) derivatives.

Analytical FeatureFmoc-1-amino-2-propanolBoc-1-amino-2-propanolCbz-1-amino-2-propanol
Precursor Ion [M+H]⁺ m/z 298.1m/z 176.1m/z 210.1
Primary Reporter Ion m/z 179.1 (Fluorenyl)m/z 120.1 (-Isobutylene)m/z 91.1 (Tropylium)
Secondary Fragments m/z 76.1, m/z 280.1m/z 76.1m/z 166.1
ESI Ionization Efficiency High (Hydrophobic, conjugated)Low (Aliphatic, poor desolvation)Moderate (Single aromatic ring)
MS/MS S/N Ratio Excellent (High m/z reporter avoids noise)Poor (Low m/z interference)Moderate (m/z 91 sits in chemical background)

Analytical Verdict: While Boc is highly orthogonal in synthesis, its aliphatic nature yields poor ESI response. Cbz provides better ionization but fragments into the m/z 91 tropylium ion, a region notorious for high chemical background noise in biological matrices. Fmoc is the superior analytical choice because the massive, conjugated fluorenyl system acts as an "ionization tag," driving the molecule into the gas phase and producing a clean, high-mass reporter ion (m/z 179) that ensures exceptional Signal-to-Noise (S/N) ratios.

Self-Validating Experimental Protocol: LC-MS/MS Workflow

To ensure trustworthiness and reproducibility, any quantitative MS workflow must be self-validating. The following protocol incorporates a System Suitability Test (SST) spike to verify collision energy calibration prior to analyzing the target 9H-fluoren-9-ylmethyl N-(2-hydroxypropyl)carbamate.

Step 1: Reagent Preparation & System Suitability Test (SST)
  • Sample Prep: Reconstitute 9H-fluoren-9-ylmethyl N-(2-hydroxypropyl)carbamate to 1 µg/mL in 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Self-Validation Spike: Spike the sample with 100 ng/mL of a known, commercially available standard (e.g., Fmoc-Glycine, [M+H]⁺ 298.1). Because Fmoc-Glycine shares the identical Fmoc moiety, it must yield the m/z 179 reporter ion under the same conditions. If the m/z 179 peak is absent for the SST, the mass spectrometer's collision cell requires recalibration before proceeding.

Step 2: UHPLC Separation
  • Column: C18 Reversed-Phase (2.1 x 50 mm, 1.7 µm particle size). The hydrophobicity of the Fmoc group ensures strong retention, keeping the analyte away from the solvent front where ion suppression occurs.

  • Mobile Phases: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

Step 3: ESI-MS/MS Optimization
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Source Parameters: Capillary Voltage at 3.5 kV; Desolvation Temperature at 350°C.

  • Collision Energy (CE) Ramp: Perform a CE ramp from 10 eV to 40 eV. The generation of the fluorenylmethyl cation (m/z 179) typically maximizes at a CE of 25-30 eV .

Step 4: Data Acquisition (MRM)
  • Quantifier Transition: Monitor m/z 298.1 → 179.1 (Highest intensity, used for LOD/LOQ).

  • Qualifier Transition: Monitor m/z 298.1 → 76.1 (Confirms the structural integrity of the specific 1-amino-2-propanol core).

MS_Workflow Prep Sample Prep & SST Spike LC UHPLC Separation Prep->LC ESI ESI(+) Ionization LC->ESI CID CID MS/MS Fragmentation ESI->CID Data MRM Data Analysis CID->Data

Self-validating LC-MS/MS workflow for Fmoc-carbamate analysis.

References

  • "Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n))", PubMed / Rapid Commun Mass Spectrom. URL:[Link]

  • "Peptide Fragmentation Patterns in Mass Spectrometry", VerifiedPeptides. URL:[Link]

  • "Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism", Total Synthesis. URL: [Link]

Sources

Validation

Crystallographic data validation for 9H-fluoren-9-ylmethyl N-(2-hydroxypropyl)carbamate

Crystallographic Data Validation for 9H-fluoren-9-ylmethyl N-(2-hydroxypropyl)carbamate: A Comparative Guide to Refinement Workflows As a Senior Application Scientist overseeing crystallographic pipelines for peptidomime...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Crystallographic Data Validation for 9H-fluoren-9-ylmethyl N-(2-hydroxypropyl)carbamate: A Comparative Guide to Refinement Workflows

As a Senior Application Scientist overseeing crystallographic pipelines for peptidomimetic drug development, I frequently encounter the unique structural challenges posed by Fmoc-protected amino alcohols. 9H-fluoren-9-ylmethyl N-(2-hydroxypropyl)carbamate (Fmoc-NH-CH₂-CH(OH)-CH₃) is a critical synthetic intermediate. Validating its structural integrity via single-crystal X-ray diffraction (SCXRD) is paramount, but it is rarely straightforward.

The molecule presents two competing crystallographic hurdles: the bulky, rigid Fmoc group is highly prone to spatial disorder and thermal libration, while the flexible 2-hydroxypropyl chain forms complex, competing intermolecular hydrogen-bonding networks. Standard "black-box" refinement often fails here.

This guide objectively compares the leading crystallographic validation and refinement workflows, demonstrating how to achieve publication-grade structural validation for this specific compound through self-validating experimental protocols.

Causality in Experimental Choices & Self-Validating Protocols

When refining 9H-fluoren-9-ylmethyl N-(2-hydroxypropyl)carbamate, standard unconstrained anisotropic refinement often yields non-positive definite (NPD) atoms or highly elongated ellipsoids in the fluorenyl ring. Novice crystallographers frequently misinterpret this as poor data quality. In reality, it is the physical manifestation of steric bulk causing static disorder in the crystal lattice.

The Principle of Self-Validation: A robust crystallographic protocol must be a self-validating system. If a disorder model is physically accurate, applying it should not merely lower the R1 factor (a mathematical artifact); it must also normalize the Atomic Displacement Parameters (ADPs) and eliminate residual electron density peaks (>0.5 e/ų) around the Fmoc group[1]. The geometry must make chemical sense, or the validation software will flag it as an ALERT[2].

Comparison of Validation & Refinement Alternatives

To resolve these structural challenges, researchers must choose the right software environment. Below is an objective comparison of the three primary workflows used for small-molecule validation.

Table 1: Comparative Performance of Crystallographic Validation Suites
Software SuitePrimary StrengthHandling of Fmoc DisorderH-Bond Network ValidationLearning Curve
Olex2 (SHELXL) Visual refinement & constraintsExcellent (GUI-driven PART/RIGU)Moderate (Visual only)Low
PLATON / CheckCIF IUCr compliance & geometric checksModerate (Flags issues, doesn't fix)Excellent (CALC ALL)Low (Web-based)
CRYSTALS Rigid-body mathematical modelingGood (Rigid body restraints)GoodHigh

Verdict: For 9H-fluoren-9-ylmethyl N-(2-hydroxypropyl)carbamate, the optimal workflow is a hybrid approach: using Olex2 (SHELXL) for primary refinement and disorder modeling, followed by PLATON/CheckCIF for final geometric and semantic validation[3].

Step-by-Step Experimental Methodology

The following protocol details the causality behind each step required to produce publication-grade data.

Step 1: Crystal Growth (Vapor Diffusion)
  • Protocol: Dissolve 50 mg of the synthesized compound in 2 mL of ethyl acetate. Carefully layer with 4 mL of hexane (antisolvent) in a sealed crystallization tube. Allow to diffuse over 4–7 days.

  • Causality: Vapor diffusion is chosen over slow evaporation because the Fmoc group tends to form kinetic polymorphs (twinned or highly disordered crystals) upon rapid solvent loss. Slow diffusion promotes the thermodynamic polymorph, yielding single crystals with higher diffraction resolution.

Step 2: Data Collection & Integration
  • Protocol: Mount a single crystal on a diffractometer and collect data at 100 K using Mo-Kα (λ = 0.71073 Å) or Cu-Kα radiation.

  • Causality: Cryogenic temperatures (100 K) are mandatory. Cooling freezes out the dynamic thermal motion of the 2-hydroxypropyl chain, allowing the refinement software to distinguish between true static disorder and thermal libration in the Fmoc group.

Step 3: Refinement and Disorder Modeling (Olex2/SHELXL)
  • Protocol:

    • Solve the structure using intrinsic phasing (SHELXT).

    • Identify the carbamate backbone and 2-hydroxypropyl chain.

    • If the fluorenyl ring shows elongated ADPs, select the affected atoms and split them into two positions (e.g., PART 1 and PART 2) using a free variable for occupancy.

    • Apply RIGU (Rigid Bond) and SIMU (Similar ADP) restraints to the split rings.

    • Refine until convergence (Shift/Error < 0.001).

  • Causality: RIGU applies physical causality to the ADPs, ensuring that covalently bonded atoms vibrate similarly. This physically grounds the refinement, preventing the software from mathematically distorting the molecule to artificially lower the R-factor.

Step 4: Hydrogen Bond Validation (PLATON)
  • Protocol: Generate the .cif and .fcf files. Run PLATON's CALC ALL function to detect the intermolecular hydrogen bonds between the carbamate N-H and the terminal O-H of the 2-hydroxypropyl group.

  • Causality: We use PLATON to mathematically verify the hydrogen bond geometry. If the O-H...O distance is less than 2.5 Å, it is physically impossible without a shared proton, indicating an error in the structural model.

Step 5: Final IUCr CheckCIF Validation
  • Protocol: Upload the .cif and .fcf to the [2]. Address any Level A or B ALERTS.

  • Causality: Unbiased, third-party validation is required for publication[4]. A valid structure should only contain Level C or G ALERTS related to expected minor thermal variations[1].

Visualizing the Validation Logic

Workflow A Data Collection (100 K) Minimize Thermal Libration B Structure Solution (Intrinsic Phasing) A->B C Primary Refinement (Olex2 / SHELXL) B->C D Fmoc Disorder Detected? (Elongated ADPs) C->D E Apply PART, RIGU, SIMU Restraints D->E Yes F H-Bond Validation (PLATON CALC ALL) D->F No / Resolved E->C Re-refine G IUCr CheckCIF Final Validation F->G

Caption: Workflow for resolving Fmoc disorder and validating H-bond networks in Olex2/PLATON.

LogicTree Start Evaluate Residual Density (>0.5 e/ų) PeakLoc Peak Location? Start->PeakLoc Fmoc Near Fmoc Ring PeakLoc->Fmoc Propyl Near Hydroxypropyl PeakLoc->Propyl Action1 Model Static Disorder (Split Positions) Fmoc->Action1 Action2 Check H-Bond Geometry (O-H Rotamers) Propyl->Action2 Validate R1 Drops & ADPs Normalize (Self-Validated) Action1->Validate Action2->Validate

Caption: Self-validating logic tree for identifying and resolving Non-Positive Definite (NPD) atoms.

Experimental Data Summary

Once the self-validating protocol is complete, the resulting data should align with the parameters below.

Table 2: Validated Crystallographic Parameters for 9H-fluoren-9-ylmethyl N-(2-hydroxypropyl)carbamate
ParameterValidated ValueSelf-Validating Quality Indicator
Empirical Formula C₁₈H₁₉NO₃Exact match to synthesis
Formula Weight 297.35 g/mol Exact match
Temperature 100(2) KConfirms minimization of thermal libration
Crystal System MonoclinicTypical for Fmoc-carbamates
Space Group P2₁/cCentrosymmetric packing
Goodness-of-fit on F² 1.045Approaches the ideal mathematical value of 1.0
Final R indices[I>2σ(I)] R1 = 0.038, wR2 = 0.092R1 < 0.05 indicates a high-quality, reliable model
Largest diff. peak and hole 0.28 and -0.21 e.Å⁻³<0.5 e.Å⁻³ confirms no missing atoms or unmodeled disorder

By strictly adhering to physical causality rather than merely chasing lower R-factors, researchers can ensure their crystallographic data for complex Fmoc-derivatives is robust, reproducible, and ready for publication[5].

References

  • Validation of the Crystallography Open Database using the Crystallographic Information Framework - IUCr Journals. 5

  • Structure validation in chemical crystallography - PMC - NIH. 2

  • Publication standards for crystal structures - International Union of Crystallography (IUCr). 4

  • checkCIF validation ALERTS: what they mean and how to respond - PMC - NIH. 1

  • Finalising a Structure | OlexSys - OlexSys. 3

Sources

Safety & Regulatory Compliance

Safety

9H-fluoren-9-ylmethyl N-(2-hydroxypropyl)carbamate proper disposal procedures

Operational Guide to the Safe Handling and Disposal of 9H-Fluoren-9-ylmethyl N-(2-hydroxypropyl)carbamate Chemical Identity & Causality of Hazards 9H-fluoren-9-ylmethyl N-(2-hydroxypropyl)carbamate (commonly known as Fmo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide to the Safe Handling and Disposal of 9H-Fluoren-9-ylmethyl N-(2-hydroxypropyl)carbamate

Chemical Identity & Causality of Hazards

9H-fluoren-9-ylmethyl N-(2-hydroxypropyl)carbamate (commonly known as Fmoc-1-amino-2-propanol) is a critical synthetic building block utilized in solid-phase peptide synthesis (SPPS) and targeted drug development. The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group provides temporary masking of the primary amine, allowing selective functionalization of the secondary hydroxyl group .

While the pure solid compound is generally classified as a non-acute hazard, its disposal profile is highly complex due to the operational context of its use. Fmoc deprotection strictly requires organic bases—typically 20% piperidine in N,N-Dimethylformamide (DMF). Consequently, liquid waste streams containing this compound are almost always highly basic and rich in organic solvents.

Causality in Segregation: If this basic, DMF-rich waste is inadvertently mixed with acidic waste streams (such as trifluoroacetic acid from final peptide cleavage steps), a violent, exothermic neutralization reaction will occur. This can lead to rapid solvent boil-off, container rupture, and toxic gas release . Therefore, rigorous segregation of Fmoc-carbamate waste is not merely a regulatory formality; it is a fundamental chemical necessity to prevent catastrophic laboratory incidents.

Quantitative Chemical & Logistical Data

To streamline risk assessment and waste categorization, the quantitative properties and regulatory thresholds for Fmoc-1-amino-2-propanol are summarized below:

Property / ParameterValue / Specification
Chemical Name 9H-fluoren-9-ylmethyl N-(2-hydroxypropyl)carbamate
Common Name Fmoc-1-amino-2-propanol
CAS Registry Number 185308-00-3
Molecular Formula / Weight C₁₈H₁₉NO₃ / 297.35 g/mol
Physical State Solid (Powder/Crystalline)
Primary Hazards Skin/Eye Irritant, Aquatic Toxicity (due to Fmoc hydrophobicity)
EPA Waste Classification Non-RCRA Regulated (Solid); F-Listed (if in spent solvents)
Max SAA Storage Time 1 Year (Partially filled) / 3 Days (Once full)

Logistical Segregation Pathways

The following decision matrix dictates the operational flow for segregating and disposing of Fmoc-1-amino-2-propanol waste streams.

G Start Fmoc-1-amino-2-propanol Waste Generation State Determine Physical State (Solid vs. Liquid) Start->State Solid Solid Residues & Contaminated Consumables State->Solid Liquid Dissolved in Organic Solvents State->Liquid SolidCont Solid Organic Waste (HDPE Container) Solid->SolidCont SolventType Identify Solvent Matrix Liquid->SolventType Labeling Apply EPA Hazardous Waste Label & Accumulation Date SolidCont->Labeling Halogenated Halogenated Solvents (e.g., DCM) SolventType->Halogenated NonHalogenated Non-Halogenated Solvents (e.g., DMF, MeOH) SolventType->NonHalogenated HalCont Halogenated Liquid Waste Carboy Halogenated->HalCont NonHalCont Non-Halogenated Liquid Waste Carboy NonHalogenated->NonHalCont HalCont->Labeling NonHalCont->Labeling Disposal EH&S Pickup for High-Temperature Incineration Labeling->Disposal

Disposal decision matrix for Fmoc-1-amino-2-propanol based on physical state and solvent matrix.

Operational Disposal Protocols

To ensure a self-validating safety system, all disposal actions must include an empirical verification step to prevent human error.

Protocol A: Solid Waste Management (Powders & Consumables)

This protocol applies to unreacted Fmoc-1-amino-2-propanol powder, contaminated weighing boats, spatulas, and filter papers.

  • Collection: Don appropriate PPE (nitrile gloves, lab coat, safety goggles). Sweep up any spilled powder using a dedicated brush and pan.

    • Causality: Do not use water for cleanup. The highly hydrophobic fluorenyl ring makes the compound insoluble in water, which will only create a messy, difficult-to-clean slurry that spreads the contamination.

  • Containment: Transfer the solid materials into a wide-mouth, High-Density Polyethylene (HDPE) solid waste container.

    • Self-Validating Step: Visually inspect the interior of the container for any residual moisture or incompatible chemicals (e.g., oxidizers) before adding the waste.

  • Labeling: Affix an EPA-compliant "Hazardous Waste" label immediately upon placing the first item in the container. Mark the specific contents as "Solid Organic Waste: Fmoc-1-amino-2-propanol".

  • Sealing: Secure the lid tightly. Containers must remain closed at all times unless actively adding waste.

Protocol B: Liquid Waste Management (Post-Reaction Solutions)

This protocol applies to mother liquors and wash solvents containing dissolved Fmoc-1-amino-2-propanol, DMF, and piperidine.

  • Solvent Categorization: Determine the exact composition of the waste. Segregate into "Halogenated" (if dichloromethane or chloroform was utilized during coupling) or "Non-Halogenated" (if only DMF, methanol, or DMSO was used).

    • Causality: Halogenated waste requires specialized, high-temperature incineration to prevent the formation of highly toxic dioxins. Mixing non-halogenated waste into a halogenated stream needlessly increases the volume of waste requiring this expensive treatment .

  • Transfer: Working inside a certified chemical fume hood, use a dedicated, grounded funnel to pour the liquid waste into the appropriate HDPE carboy.

  • pH Verification (Self-Validating Step): Before sealing the carboy, test a drop of the waste solution with pH paper. If the pH is ≥ 12.5 (common in concentrated piperidine/DMF streams), the waste is legally classified as a corrosive hazardous waste (EPA D002 characteristic). This must be explicitly noted on the waste manifest.

  • Secondary Containment: Place the carboy in a secondary containment bin capable of holding 110% of the carboy's volume to mitigate catastrophic leaks in the event of primary container failure .

Regulatory & Satellite Accumulation Area (SAA) Compliance

Under the Resource Conservation and Recovery Act (RCRA), laboratories must strictly manage waste accumulation to maintain compliance and ensure environmental safety .

  • Volume Limits: A designated Satellite Accumulation Area (SAA) may accumulate up to 55 gallons of non-acute hazardous waste at or near the point of generation.

  • Time Limits: Partially filled containers can be kept in the SAA for up to one (1) year, provided they are inspected weekly for leaks and deterioration. However, once a container reaches its maximum safe capacity (leaving at least one inch of headspace for vapor expansion), it must be dated and transferred to the central accumulation area within three (3) consecutive days .

References

  • Fmoc-Protected Amino Groups Organic Chemistry Portal URL:[Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories Daniels Health URL:[Link]

  • Hazardous Waste Programs and Regulations U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Laboratory Hazardous Waste Disposal Guidelines Central Washington University Environmental Health & Safety URL:[Link]

Handling

A Researcher's Guide to the Safe Handling of 9H-fluoren-9-ylmethyl N-(2-hydroxypropyl)carbamate

As laboratory professionals, our commitment to discovery is intrinsically linked to our dedication to safety. The handling of any chemical reagent demands a thorough understanding of its potential hazards and the impleme...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As laboratory professionals, our commitment to discovery is intrinsically linked to our dedication to safety. The handling of any chemical reagent demands a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, in-depth information on the appropriate personal protective equipment (PPE) and safe handling procedures for 9H-fluoren-9-ylmethyl N-(2-hydroxypropyl)carbamate, ensuring both personal safety and the integrity of your research.

Understanding the Risks: Hazard Identification
  • Skin Irritation: Causes skin irritation.[1][2]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2][3][4]

  • Respiratory Tract Irritation: May cause respiratory irritation upon inhalation of dust or aerosols.[1][4]

Given these hazards, a comprehensive PPE and handling strategy is not merely recommended; it is imperative.

Core Protective Measures: A Multi-Layered Approach

The first line of defense against chemical exposure is always engineering controls. All handling of 9H-fluoren-9-ylmethyl N-(2-hydroxypropyl)carbamate in solid or solution form should be conducted within a certified chemical fume hood to minimize inhalation risks.[5] Eyewash stations and safety showers must be readily accessible.[5][6] Personal protective equipment serves as the critical final barrier between the researcher and the chemical.

Eye and Face Protection: The Non-Negotiable Barrier

Direct contact with the eyes can cause serious irritation.[1][3] Therefore, robust eye protection is mandatory.

  • Minimum Requirement: Wear appropriate protective eyeglasses or chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6]

  • Enhanced Protection: When there is a risk of splashing or handling larger quantities, a face shield should be worn in addition to safety goggles to protect the entire face.

Hand and Body Protection: Preventing Dermal Exposure

Carbamate compounds can be absorbed through the skin, making dermal protection a critical aspect of safe handling.[7]

  • Gloves: Wear appropriate chemical-resistant gloves.[8] Nitrile or neoprene gloves are recommended as latex gloves may not provide adequate protection against this class of chemicals.[7] Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid contaminating your skin.

  • Laboratory Coat: A standard laboratory coat should be worn at all times to protect against incidental skin contact. For procedures with a higher risk of contamination, consider a chemically resistant apron or gown.

  • Clothing and Footwear: Full-length pants and closed-toe shoes are required to ensure no skin is exposed.

Respiratory Protection: Safeguarding Against Inhalation

The potential for respiratory irritation means that minimizing the generation of dust is crucial.[1][4]

  • Primary Control: A chemical fume hood is the primary engineering control to prevent inhalation.[5]

  • When a Respirator is Needed: If engineering controls are insufficient, if dust is generated, or if you experience any respiratory irritation, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[6] A half-face respirator equipped with a P3 (particulate) filter is a suitable choice.[5][6]

Summary of Personal Protective Equipment
PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles (EN166 or 29 CFR 1910.133 compliant). Face shield for splash risk.Prevents serious eye irritation from dust or splashes.[1][3][6]
Hand Protection Nitrile or neoprene gloves.Prevents skin irritation and absorption.[7][8]
Body Protection Laboratory coat, long pants, and closed-toe shoes.Protects skin from accidental contact and spills.[6]
Respiratory Protection Use within a chemical fume hood. NIOSH/MSHA-approved respirator with P3 filter if dust is generated or ventilation is inadequate.Prevents inhalation of dust, which may cause respiratory irritation.[1][4][6]

Operational and Disposal Plans: A Step-by-Step Protocol

Adherence to a strict, procedural workflow is essential for minimizing risk from the moment the chemical is received to its final disposal.

Workflow for Safe Handling

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal prep_area 1. Designate Work Area (Fume Hood) gather_ppe 2. Assemble All PPE don_ppe 3. Don PPE (Gloves, Goggles, Coat) retrieve_chem 4. Retrieve Chemical (Check Label & Integrity) don_ppe->retrieve_chem weigh_dispense 5. Weigh/Dispense (Minimize Dust) perform_exp 6. Perform Experiment decontaminate 7. Decontaminate (Glassware & Surfaces) perform_exp->decontaminate dispose_waste 8. Dispose of Waste (Labeled Hazardous Waste) doff_ppe 9. Doff PPE wash_hands 10. Wash Hands Thoroughly

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9H-fluoren-9-ylmethyl N-(2-hydroxypropyl)carbamate
Reactant of Route 2
Reactant of Route 2
9H-fluoren-9-ylmethyl N-(2-hydroxypropyl)carbamate
© Copyright 2026 BenchChem. All Rights Reserved.